molecular formula C6H3Cl2NO3 B068583 2,6-Dichloro-3-hydroxyisonicotinic acid CAS No. 185422-96-2

2,6-Dichloro-3-hydroxyisonicotinic acid

Cat. No.: B068583
CAS No.: 185422-96-2
M. Wt: 208 g/mol
InChI Key: LOQNBXJKGZGLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3-hydroxyisonicotinic acid is a versatile and high-value chemical intermediate of significant interest in medicinal chemistry and agrochemical research. Its core structure, featuring a di-substituted chloronicotinic acid scaffold with a phenolic hydroxyl group, makes it a privileged building block for the synthesis of novel compounds. A primary research application is its role as a key precursor in developing kinase inhibitors, particularly targeting protein kinases involved in signaling pathways for cancer and inflammatory diseases. The electron-withdrawing chlorine atoms and the hydrogen-bonding capacity of the hydroxy group are crucial for molecular recognition and binding affinity within enzyme active sites. Furthermore, this compound serves as a critical intermediate in the synthesis of advanced herbicides and plant growth regulators, where its structural motifs contribute to efficacy and selectivity. Researchers utilize this compound to explore structure-activity relationships (SAR), design targeted libraries for high-throughput screening, and develop potential therapeutic and agrochemical agents with improved properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-hydroxypyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-2(6(11)12)4(10)5(8)9-3/h1,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQNBXJKGZGLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376273
Record name 2,6-Dichloro-3-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185422-96-2
Record name 2,6-Dichloro-3-hydroxyisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known and predicted chemical properties of 2,6-Dichloro-3-hydroxyisonicotinic acid (CAS RN: 185422-96-2). Due to a notable absence of experimentally derived data in publicly accessible literature, this document combines foundational chemical information with predicted values for key properties and theoretical spectroscopic data. This guide aims to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this compound, providing a structured summary of its chemical characteristics, potential synthetic considerations, and analytical approaches.

Introduction

This compound, systematically named 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid, is a halogenated and hydroxylated pyridine carboxylic acid derivative.[1] Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the potential for diverse biological interactions.[2][3] The substituents on the pyridine ring—two chlorine atoms, a hydroxyl group, and a carboxylic acid group—are expected to significantly influence its physicochemical properties, such as acidity, solubility, and ability to interact with biological targets.[2]

This guide synthesizes the limited available information and supplements it with computational predictions to offer a comprehensive profile of this compound.

Chemical and Physical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in experimentally determined physical and chemical properties for this compound. The data presented below is a combination of information from chemical supplier databases and predicted values from computational models.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid[1]
Synonyms This compound[1]
CAS Number 185422-96-2[1]
Molecular Formula C₆H₃Cl₂NO₃[1]
Molecular Weight 208.00 g/mol [4]
Predicted Melting Point Data not available
Predicted Boiling Point Data not available
Predicted Water Solubility Data not available
Predicted pKa Data not available
Predicted LogP Data not available

It is crucial to note that the absence of experimental data necessitates reliance on computational predictions, which should be used as estimations and require experimental validation.

Spectroscopic Data (Theoretical)

No experimental spectra for this compound are publicly available. The following sections provide a theoretical analysis of the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals for the hydroxyl, carboxylic acid, and the single aromatic proton.

  • Aromatic Proton (C5-H): A singlet is expected for the proton at the C5 position of the pyridine ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups.

  • Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

  • Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. The carbons bearing chlorine atoms (C2 and C6) are expected to be shifted downfield. The carbon attached to the hydroxyl group (C3) and the carboxylic acid group (C4) will also show characteristic shifts.

  • Carboxylic Acid Carbon (-COOH): A signal in the downfield region, typically around 160-180 ppm, is expected for the carbonyl carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is expected, corresponding to the stretching vibration of the carboxylic acid O-H group. A sharper band for the phenolic O-H stretch may also be present.

  • C=O Stretching: A strong absorption band in the range of 1680-1710 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.00 g/mol ), with isotopic peaks due to the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[5]

Experimental Protocols (General Approaches)

While specific, validated protocols for this compound are not available, general methodologies for the synthesis and analysis of similar compounds can be adapted.

Synthesis

The synthesis of polysubstituted 3-hydroxypyridines can be a complex process.[6] General strategies often involve the construction of the pyridine ring from acyclic precursors or the modification of existing pyridine derivatives.[7][8] A potential synthetic route could involve the halogenation and hydroxylation of a suitable isonicotinic acid precursor.

A generalized workflow for a potential synthesis is outlined below:

G Start Isonicotinic Acid Derivative Step1 Halogenation Start->Step1 Step2 Hydroxylation Step1->Step2 Product 2,6-Dichloro-3-hydroxy- isonicotinic acid Step2->Product

Figure 1. A conceptual workflow for the synthesis of this compound.

Analytical Methods

The analysis of halogenated carboxylic acids can be achieved using various chromatographic techniques.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector would be a suitable method for the purification and quantification of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective analysis, LC-MS can be employed to determine the purity and confirm the molecular weight of the compound.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups may be necessary to increase volatility for GC-MS analysis.

A general analytical workflow is presented below:

G Sample Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Sample->Purification Analysis Purity and Identity Confirmation Purification->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS Analysis->LCMS NMR NMR Spectroscopy Analysis->NMR

Figure 2. A general workflow for the purification and analysis of a synthesized chemical compound.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the general class of pyridine carboxylic acids has been extensively studied and shown to exhibit a wide range of biological activities, including enzyme inhibition.[3][12] The pyridine ring can participate in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can coordinate with metal ions in enzyme active sites.[2]

Given its structure, it is plausible that this compound could be investigated as an inhibitor of various enzymes. The following diagram illustrates a hypothetical interaction with an enzyme active site.

G cluster_0 Enzyme Active Site cluster_1 This compound Metal_Ion Metal Ion (e.g., Zn²⁺) H_Bond_Donor H-Bond Donor Pi_Stacking_Residue Aromatic Residue (e.g., Phe, Tyr) Carboxylate Carboxylate Group Carboxylate->Metal_Ion Coordination Pyridine_Ring Pyridine Ring Pyridine_Ring->Pi_Stacking_Residue π-π Stacking Hydroxyl Hydroxyl Group Hydroxyl->H_Bond_Donor H-Bonding

Figure 3. A conceptual diagram of the potential binding modes of this compound within an enzyme active site.

Conclusion

This compound is a chemical compound with limited publicly available experimental data. This technical guide has provided a summary of its known identifiers and a theoretical framework for its chemical properties and spectroscopic behavior. The information presented here should serve as a starting point for researchers interested in this molecule, highlighting the need for experimental validation of its predicted characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in various scientific and therapeutic areas.

References

An In-depth Technical Guide to 2,6-Dichloro-3-hydroxyisonicotinic Acid (CAS: 185422-96-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-3-hydroxyisonicotinic acid, with the Chemical Abstracts Service (CAS) number 185422-96-2, is a halogenated pyridine carboxylic acid derivative. This document serves as a technical guide, consolidating available information on its chemical and physical properties. However, it is important to note that publicly accessible, in-depth experimental data, including detailed synthesis protocols, extensive analytical data, and comprehensive biological activity studies for this specific compound, is limited. Much of the available information is extrapolated from research on structurally related compounds, particularly its non-hydroxylated analog, 2,6-dichloroisonicotinic acid. This guide aims to provide a foundational understanding while highlighting the current gaps in the scientific literature.

Chemical and Physical Properties

This compound is a molecule of interest in medicinal and synthetic chemistry due to its substituted pyridine core, a common scaffold in pharmacologically active compounds.[1][2] The presence of chloro, hydroxyl, and carboxylic acid functional groups suggests potential for diverse chemical interactions and biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 185422-96-2[3][4]
Molecular Formula C₆H₃Cl₂NO₃[3]
Molecular Weight 208.00 g/mol [5]
IUPAC Name 2,6-dichloro-3-hydroxy-4-pyridinecarboxylic acid[4]
Synonyms This compound, 2,6-DICHLORO-3-HYDROXYPYRIDINE-4-CARBOXYLIC ACID[4][5]

Note: Further quantitative data such as melting point, boiling point, and solubility are not consistently reported across public domains.

Synthesis

Hypothetical Synthetic Workflow:

Below is a generalized workflow that could be adapted for the synthesis of substituted hydroxyisonicotinic acids. This is a conceptual representation and has not been experimentally validated for the title compound.

G start Hydroxylated Pyridine Precursor step1 Chlorination start->step1 Chlorinating Agent step2 Carboxylation step1->step2 e.g., Grignard Reaction with CO2 product This compound step2->product purification Purification and Characterization product->purification Chromatography, Spectroscopy

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Characterization

While several chemical suppliers list this compound and mention the availability of analytical data such as NMR, HPLC, and LC-MS, the actual spectra and detailed methodologies are not publicly available.[9] For the related compound, 2,6-dichloroisonicotinic acid, HPLC methods using reverse-phase columns with acetonitrile and water mobile phases have been described.[6] Similar chromatographic conditions could likely be adapted for the analysis of the 3-hydroxy derivative.

Table 2: Potential Analytical Techniques for Characterization

TechniquePurpose
¹H and ¹³C NMR Structural elucidation and confirmation of the arrangement of protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern for structural confirmation.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.
Infrared (IR) Spectroscopy Identification of functional groups (e.g., -OH, -COOH, C-Cl).

Biological Activity and Potential Applications

There is a significant lack of published data on the biological activity, mechanism of action, and potential applications of this compound. However, the broader class of pyridine carboxylic acids and their derivatives are known to exhibit a wide range of biological activities and have been investigated as enzyme inhibitors.[1]

The non-hydroxylated analog, 2,6-dichloroisonicotinic acid, is a known plant defense inducer that functions by inhibiting catalase activity. It is unclear if the addition of a hydroxyl group at the 3-position would preserve, enhance, or diminish this activity.

Given the prevalence of the substituted pyridine motif in drug discovery, this compound could be a candidate for screening in various biological assays, particularly those targeting enzymes. The development of potent and selective enzyme inhibitors is a key area of research in drug discovery.[10]

Hypothetical Drug Discovery and Development Workflow:

The following diagram illustrates a general workflow for the investigation of a novel compound's therapeutic potential.

G compound 2,6-Dichloro-3-hydroxy- isonicotinic acid screening High-Throughput Screening compound->screening Biological Assays hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt SAR Studies preclinical Preclinical Studies lead_opt->preclinical In vivo models clinical Clinical Trials preclinical->clinical

Caption: General workflow for drug discovery and development.

Conclusion and Future Directions

This compound (CAS 185422-96-2) remains a poorly characterized compound in the public scientific domain. While its chemical structure suggests potential for interesting biological activity, there is a clear need for foundational research to establish its synthetic route, comprehensive analytical profile, and pharmacological properties. Future research should focus on:

  • Development and publication of a robust and scalable synthesis protocol.

  • Full analytical characterization using modern spectroscopic and chromatographic techniques.

  • Broad biological screening to identify potential therapeutic targets.

  • Investigation into its potential as an enzyme inhibitor, drawing parallels from related pyridine carboxylic acid derivatives.

This technical guide provides a summary of the currently available information and a framework for future research into this intriguing molecule. Researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery are encouraged to explore the potential of this compound.

References

An In-Depth Technical Guide to 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic Acid: A Potential Modulator of the Hypoxia-Inducible Factor Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data specifically for 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid is limited. This guide provides a comprehensive overview based on the known properties of this compound and the well-established activities of structurally related pyridinecarboxylic acid derivatives, particularly in the context of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase inhibition. The information regarding its biological activity and experimental protocols is based on analogous compounds and requires experimental validation for this specific molecule.

Chemical and Physical Properties

2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid, also known as 2,6-Dichloro-3-hydroxyisonicotinic acid, is a halogenated pyridine derivative. Its chemical structure suggests potential for various chemical reactions and biological activities.

PropertyValueSource
IUPAC Name 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acidN/A
Synonyms This compoundN/A
CAS Number 185422-96-2N/A
Molecular Formula C6H3Cl2NO3N/A
Molecular Weight 207.99 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted)N/A
pKa Acidic (due to carboxylic acid and hydroxyl groups) (predicted)N/A

Synthesis

A hypothetical synthetic pathway could involve the following key steps:

  • Chlorination: Introduction of chlorine atoms at the 2 and 6 positions of a pyridine ring.

  • Hydroxylation: Introduction of a hydroxyl group at the 3 position.

  • Carboxylation: Introduction of a carboxylic acid group at the 4 position.

The precise reagents and reaction conditions would need to be optimized experimentally.

Synthetic_Pathway_Hypothetical Pyridine_Derivative Substituted Pyridine Chlorinated_Intermediate 2,6-Dichloropyridine Intermediate Pyridine_Derivative->Chlorinated_Intermediate Chlorination Hydroxylated_Intermediate 2,6-Dichloro-3-hydroxypyridine Intermediate Chlorinated_Intermediate->Hydroxylated_Intermediate Hydroxylation Final_Product 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid Hydroxylated_Intermediate->Final_Product Carboxylation HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition HIF_alpha_normoxia HIF-α OH_HIF_alpha Hydroxylated HIF-α HIF_alpha_normoxia->OH_HIF_alpha Hydroxylation PHD HIF Prolyl-Hydroxylase (PHD) PHD->HIF_alpha_normoxia O2 O₂ O2->PHD Proteasome Proteasomal Degradation OH_HIF_alpha->Proteasome Ubiquitination VHL VHL E3 Ligase VHL->OH_HIF_alpha Ub Ubiquitin Ub->OH_HIF_alpha HIF_alpha_hypoxia HIF-α HIF_alpha_stable Stable HIF-α HIF_alpha_hypoxia->HIF_alpha_stable Stabilization PHD_inhibited Inhibited PHD Inhibitor 2,6-Dichloro-3-hydroxy-4- pyridinecarboxylic acid Inhibitor->PHD_inhibited Inhibition Nucleus Nucleus HIF_alpha_stable->Nucleus HIF_beta HIF-β HIF_beta->Nucleus HIF_dimer HIF-α/β Dimer HRE Hypoxia Response Element (HRE) Gene_Expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_Expression Transcription HIF_dimer->HRE Experimental_Workflow Start Start Compound_Prep Prepare serial dilutions of 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid Start->Compound_Prep Reaction_Mix Prepare reaction mixture (Buffer, Fe(II), Ascorbate) Compound_Prep->Reaction_Mix Add_Enzyme_Compound Add PHD2 enzyme and test compound to plate Reaction_Mix->Add_Enzyme_Compound Pre_Incubation Pre-incubate Add_Enzyme_Compound->Pre_Incubation Initiate_Reaction Initiate reaction with HIF-1α peptide and α-KG Pre_Incubation->Initiate_Reaction Reaction Incubate at 30°C Initiate_Reaction->Reaction Stop_Detect Stop reaction and add detection reagents Reaction->Stop_Detect Measure_Signal Measure signal Stop_Detect->Measure_Signal Data_Analysis Calculate % inhibition and determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

An In-depth Technical Guide to Isomers of C6H3Cl2NO3 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The molecular formula C6H3Cl2NO3 represents a class of dichloronitro-substituted aromatic compounds that have garnered significant interest in medicinal chemistry and agrochemical research. These compounds, primarily substituted nitrophenols and nitropyridines, serve as versatile building blocks and, in some cases, as biologically active agents themselves. Their utility stems from the unique electronic properties conferred by the electron-withdrawing nitro and chloro substituents, which modulate the reactivity of the aromatic ring and its potential for interaction with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of key isomers of C6H3Cl2NO3, with a focus on their relevance to drug discovery and development.

Key Isomers and Their Significance

Several isomers of C6H3Cl2NO3 have been synthesized and studied. This guide will focus on the most prominent among them, detailing their specific applications and characteristics.

  • 2,6-Dichloro-4-nitrophenol (DCNP): A well-characterized inhibitor of phenolsulfotransferase (PST) enzymes and an important intermediate in the synthesis of agrochemicals.

  • 2,4-Dichloro-6-nitrophenol: Utilized as a herbicide and pesticide.

  • 2,4-Dichloro-5-nitrophenol: A key precursor in the synthesis of inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Heat shock protein 90 (Hsp90).

  • 2,3-Dichloro-5-nitropyridine: A versatile intermediate for the synthesis of a wide range of pharmaceutical and agrochemical compounds.

2,6-Dichloro-4-nitrophenol (DCNP)

Chemical Properties:

PropertyValue
CAS Number 618-80-4
Molecular Weight 208.00 g/mol
Appearance Yellow crystalline powder[1]
Melting Point 125-127 °C
Purity >99%[1]

Synthesis:

A common method for the synthesis of 2,6-dichloro-4-nitrophenol involves the nitration of 2,6-dichlorophenol.[2][3] A two-step process can also be employed where 2,6-dichlorophenol is first sulphonylated with sulfuric acid, followed by nitration with nitric acid.[2]

Biological Activity and Applications:

2,6-Dichloro-4-nitrophenol is a potent and selective inhibitor of phenolsulfotransferase (PST) enzymes, particularly the thermostable (TS) form.[4][5] PSTs are crucial for the metabolism of various phenolic compounds, including neurotransmitters and drugs. DCNP has been shown to act as an alternate-substrate inhibitor of rat liver PST.[6]

In the agrochemical industry, DCNP serves as a key intermediate in the production of the insecticide Hexaflumuron.[1]

Recent studies have also suggested that DCNP interacts with natriuretic peptide receptors, which are involved in cardiovascular homeostasis through cGMP signaling.

Quantitative Biological Data:

TargetAssayTest SpeciesIC50Reference
Phenolsulfotransferase (PST)Sulfation of p-nitrophenolRat brain homogenate12 µM[7]
Phenolsulfotransferase (PST)Sulfation of dopamineRat brain homogenate14 µM[7]

2,4-Dichloro-6-nitrophenol

Chemical Properties:

PropertyValue
CAS Number 609-89-2
Molecular Weight 208.00 g/mol
Appearance Yellow to orange powder[8][9]
Melting Point 126-128 °C

Synthesis:

The synthesis of 2,4-dichloro-6-nitrophenol can be achieved through the nitration of 2,4-dichlorophenol.

Biological Activity and Applications:

This isomer is primarily used as a herbicide and pesticide.[10] Its mechanism of action as a herbicide involves the disruption of plant growth hormones, leading to stunted growth and eventual death of the plant.[10] It is also used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly anthelmintic drugs.[9]

2,4-Dichloro-5-nitrophenol

Chemical Properties:

PropertyValue
CAS Number 39489-77-5
Molecular Weight 208.00 g/mol
Appearance Yellow solid[11]
Melting Point 96-98 °C[11]

Synthesis:

2,4-Dichloro-5-nitrophenol is typically synthesized by the nitration of 2,4-dichlorophenol, requiring careful control of reaction conditions to ensure high yield and purity.[11] An alternative patented method involves the alcoholysis of tris(2,4-dichloro-5-nitrobenzoyl) phosphate using a rare earth triflate salt catalyst.[12]

Biological Activity and Applications:

2,4-Dichloro-5-nitrophenol is a valuable intermediate for the synthesis of potent enzyme inhibitors with therapeutic potential. It is a key precursor for the preparation of:

  • (5-Substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[13] DPP-IV inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes.

  • Cyanopyrrolo[2,3-d]pyrimidine derivatives as Hsp90 inhibitors.[13] Hsp90 is a molecular chaperone that is a target for cancer therapy.

Representative Quantitative Biological Data for Target Inhibitors:

TargetInhibitor ClassRepresentative CompoundIC50Reference
DPP-IVThiosemicarbazoneCompound 2f1.266 nM[14]
DPP-IVβ-amino pyrrole-2-carbonitrileCompound 5510 nM[15]
Hsp90Isoxazole derivativeVER52296~21 nM[5]
Hsp90Purine-scaffold inhibitorEC 1441.1 nM

2,3-Dichloro-5-nitropyridine

Chemical Properties:

PropertyValue
CAS Number 22353-40-8
Molecular Weight 192.99 g/mol
Appearance Light yellow solid
Melting Point 52-54 °C

Synthesis:

The synthesis of 2,3-dichloro-5-nitropyridine can be achieved through several routes, including:

  • Nitration of 2,3-dichloropyridine: Using a mixture of nitric acid and sulfuric acid at controlled low temperatures.[16]

  • Chlorination of 2-hydroxy-3-halogen-5-nitropyridines: This involves the substitution of the hydroxyl group with a chlorine atom, often using phosphorus oxychloride in the presence of a base like quinoline.[16]

Applications in Drug Development:

2,3-Dichloro-5-nitropyridine is a highly versatile intermediate in organic synthesis due to its two reactive chlorine atoms, which can be selectively substituted.[17] It serves as a building block for a wide range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[18]

Experimental Protocols

Synthesis Protocols

General Nitration of Dichlorophenols (Illustrative)

This is a general procedure and may require optimization for specific isomers.

  • To a stirred solution of the dichlorophenol isomer in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, continue stirring at the same temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water until the washings are neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis of 2,3-Dichloro-5-nitropyridine from 2-hydroxy-3-chloro-5-nitropyridine (Illustrative)

  • To a flask containing phosphorus oxychloride, add quinoline at 0 °C under a nitrogen atmosphere.

  • To this stirred mixture, add 2-hydroxy-3-chloro-5-nitropyridine portion-wise.

  • Heat the reaction mixture to 120 °C for 2 hours.

  • Cool the mixture to 0 °C and carefully quench by adding ice-cold water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to obtain 2,3-dichloro-5-nitropyridine.

Biological Assay Protocols

Phenolsulfotransferase (PST) Inhibition Assay (Colorimetric) [19]

  • Prepare Reagents:

    • Platelet cytosol (as a source of SULT1A1)

    • 2-naphthol (substrate)

    • 5'-phosphoadenosine 3'-phosphosulfate (PAPS)

    • p-nitrophenyl sulfate (for PAPS regeneration)

    • 2,6-dichloro-4-nitrophenol (DCNP) or other test inhibitors

  • Assay Procedure:

    • In a microtiter plate, combine the platelet cytosol, 2-naphthol, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding PAPS and p-nitrophenyl sulfate.

    • Incubate the plate at 37 °C for a specified time.

    • The reaction generates p-nitrophenol, which can be quantified colorimetrically at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric) [17][20][21]

  • Prepare Reagents:

    • Recombinant human DPP-IV enzyme

    • Gly-Pro-AMC (fluorogenic substrate)

    • Tris-HCl buffer (pH 8.0)

    • Test compounds (dissolved in DMSO)

  • Assay Procedure:

    • In a 96-well microplate, mix the test compound at various concentrations with the DPP-IV enzyme in Tris-HCl buffer.

    • Incubate at 37 °C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate.

    • Incubate at 37 °C for 30 minutes.

    • Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a control.

    • Determine the IC50 value from the dose-response curve.

Heat Shock Protein 90 (Hsp90) ATPase Activity Assay (Colorimetric) [11]

  • Prepare Reagents:

    • Purified Hsp90 protein

    • HEPES buffer with KCl and MgCl2

    • ATP solution

    • Malachite green reagent (for phosphate detection)

    • Test compounds

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, test compound at various concentrations, and purified Hsp90 protein.

    • Initiate the enzymatic reaction by adding ATP to each well.

    • Incubate the plate at 37 °C for a specific time (e.g., 60 minutes).

    • Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • Calculate the amount of phosphate released and determine the inhibitory effect of the compound on Hsp90 ATPase activity.

    • Calculate the IC50 value from a dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Natriuretic_Peptide_Signaling DCNP 2,6-Dichloro-4-nitrophenol (DCNP) NPR Natriuretic Peptide Receptor (NPR-A/B) DCNP->NPR Interacts with GC Guanylyl Cyclase (GC) NPR->GC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by GC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation, Natriuresis, Anti-hypertrophy PKG->Vasodilation Leads to

Natriuretic Peptide Signaling Pathway and the Potential Interaction of DCNP.

DPP4_Signaling cluster_0 DPP-IV Action cluster_1 DPP-IV Inhibition GLP1 Active GLP-1 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Degradation GLP1_effect Increased Insulin Secretion Decreased Glucagon Secretion GLP1->GLP1_effect DPP4 DPP-IV DPP4_Inhibitor DPP-IV Inhibitor (derived from 2,4-dichloro-5-nitrophenol) DPP4_inhibited DPP-IV DPP4_Inhibitor->DPP4_inhibited Inhibits

Mechanism of DPP-IV Inhibition in Glucose Homeostasis.

Hsp90_Client_Activation Hsp90_Inhibitor Hsp90 Inhibitor (derived from 2,4-dichloro-5-nitrophenol) Hsp90 Hsp90 Hsp90_Inhibitor->Hsp90 Inhibits Client_Protein_unfolded Unfolded/Misfolded Client Protein (e.g., Kinase, Transcription Factor) Client_Protein_folded Folded/Active Client Protein Hsp90->Client_Protein_folded Facilitates Folding Client_Protein_unfolded->Hsp90 Binds to Proteasome Proteasomal Degradation Client_Protein_unfolded->Proteasome Degradation upon Hsp90 Inhibition Client_Protein_folded->Proteasome Normal Turnover

Role of Hsp90 in Client Protein Activation and its Inhibition.
Experimental Workflows

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Signal Measure Signal (Absorbance/ Fluorescence) Add_Substrate->Measure_Signal Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

General Workflow for an In Vitro Enzyme Inhibition Assay.

Synthesis_Workflow Start Start: Starting Materials Reaction Chemical Reaction (e.g., Nitration, Chlorination) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Isolation Product Isolation (Filtration, Evaporation) Workup->Isolation Purification Purification (Recrystallization, Chromatography) Isolation->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis Final_Product Final Product Analysis->Final_Product

General Workflow for the Synthesis and Purification of C6H3Cl2NO3 Isomers.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-hydroxyisonicotinic Acid from Citrazinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 2,6-dichloro-3-hydroxyisonicotinic acid, a valuable heterocyclic compound in medicinal chemistry and drug development, starting from the readily available precursor, citrazinic acid. The synthesis involves an initial chlorination of citrazinic acid to yield 2,6-dichloroisonicotinic acid, followed by a subsequent nitration and reduction to introduce the hydroxyl group at the 3-position. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Reaction Pathway Overview

The synthesis proceeds through the following key transformations:

  • Chlorination: Citrazinic acid (2,6-dihydroxyisonicotinic acid) is converted to 2,6-dichloroisonicotinic acid.

  • Nitration: The intermediate 2,6-dichloroisonicotinic acid is nitrated at the 3-position.

  • Reduction: The nitro group is then reduced to a hydroxyl group to yield the final product.

Synthesis_Pathway Citrazinic_Acid Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid) Dichloro_Intermediate 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->Dichloro_Intermediate Chlorination (POCl₃, Et₄NCl) Nitro_Intermediate 2,6-Dichloro-3-nitroisonicotinic Acid Dichloro_Intermediate->Nitro_Intermediate Nitration (HNO₃, H₂SO₄) Final_Product This compound Nitro_Intermediate->Final_Product Reduction

Caption: Synthetic pathway from citrazinic acid to the target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative data for the chlorination step of the synthesis.

ParameterValueReference
Starting Material Citrazinic Acid[1]
Molar Mass ( g/mol )155.11
Amount (g)10.35[1]
Amount (mmol)66.7[1]
Reagents
Phosphorus Oxychloride (POCl₃)20 mL (excess)[1]
Tetraethylammonium Chloride (Et₄NCl)11.05 g (66.7 mmol)[1]
Reaction Conditions
Temperature (°C)130 for 18 h, then 145 for 2 h[1]
Reaction Time (h)20[1]
Product 2,6-Dichloroisonicotinic Acid[1]
Molar Mass ( g/mol )192.00
Yield (g)11.34[1]
Yield (%)89[1]

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This procedure outlines the chlorination of citrazinic acid to produce the key intermediate, 2,6-dichloroisonicotinic acid.[1]

Materials:

  • Citrazinic acid (10.35 g, 66.7 mmol)

  • Tetraethylammonium chloride (11.05 g, 66.7 mmol)

  • Phosphorus oxychloride (POCl₃, 20 mL, excess)

  • Crushed ice

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend citrazinic acid and tetraethylammonium chloride in phosphorus oxychloride in a suitable reaction vessel.

  • Heat the reaction mixture to 130°C and maintain for 18 hours.

  • Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

  • After completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture onto crushed ice (150 g) for quenching.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[1]

Experimental_Workflow_Chlorination cluster_prep Reaction Setup cluster_reaction Heating Profile cluster_workup Workup cluster_product Product start Suspend Citrazinic Acid and Et₄NCl in POCl₃ heat1 Heat at 130°C for 18 hours start->heat1 heat2 Heat at 145°C for 2 hours heat1->heat2 cool Cool to Room Temperature heat2->cool quench Quench with Crushed Ice cool->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Phase (MgSO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product 2,6-Dichloroisonicotinic Acid concentrate->product

Caption: Workflow for the chlorination of citrazinic acid.
Step 2: Synthesis of this compound

While a direct and detailed experimental protocol for the hydroxylation of 2,6-dichloroisonicotinic acid was not explicitly found in the initial search, a plausible synthetic route involves the nitration of the pyridine ring followed by reduction of the nitro group. This is a common strategy for introducing a hydroxyl group onto an aromatic ring.

Conceptual Protocol:

a) Nitration of 2,6-Dichloroisonicotinic Acid:

  • Dissolve 2,6-dichloroisonicotinic acid in a mixture of concentrated sulfuric acid and nitric acid.

  • Heat the reaction mixture to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and time, would need to be optimized to achieve selective nitration at the 3-position.

  • Carefully quench the reaction mixture with ice water and extract the product.

b) Reduction of 2,6-Dichloro-3-nitroisonicotinic Acid:

  • The isolated 2,6-dichloro-3-nitroisonicotinic acid can be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

  • The resulting 3-amino-2,6-dichloroisonicotinic acid can then be converted to the 3-hydroxy derivative via a diazotization reaction followed by hydrolysis.

Note: This proposed second step is based on established organic chemistry principles for the functionalization of pyridine rings. The specific reaction conditions would require experimental optimization and are not detailed in the provided search results. Further literature review is recommended to refine this part of the synthesis.

Conclusion

The synthesis of this compound from citrazinic acid is a feasible multi-step process. The initial chlorination of citrazinic acid is a well-documented and high-yielding reaction. The subsequent introduction of the 3-hydroxy group presents a greater synthetic challenge that can likely be addressed through a nitration-reduction-diazotization sequence. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic compound.

References

The Core Mechanism of Action of Dichloropyridine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridine carboxylic acids represent a significant class of synthetic auxin herbicides, widely utilized in agriculture for the selective control of broadleaf weeds. This technical guide provides an in-depth exploration of their core mechanism of action, focusing on the molecular interactions and downstream physiological effects that lead to their herbicidal activity. Key compounds within this class include clopyralid, aminopyralid, and picloram, which mimic the natural plant hormone indole-3-acetic acid (IAA) to disrupt normal plant growth and development.[1][2][3][4] By understanding the intricate details of their mode of action, researchers can advance the development of more effective and selective herbicides and better manage the evolution of herbicide resistance.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mechanism of action of dichloropyridine carboxylic acids is the overstimulation of the auxin signaling pathway.[5][6] These synthetic compounds are more resistant to degradation within the plant than endogenous IAA, leading to a persistent and overwhelming auxin signal.[4] This sustained signal disrupts the carefully regulated processes of cell division, elongation, and differentiation, ultimately causing uncontrolled growth and plant death.[2][3]

The central players in this molecular drama are:

  • TIR1/AFB F-box Proteins: These are the auxin receptors.[7][8]

  • Aux/IAA Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).[5]

  • Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.[9][10]

Under normal physiological conditions, at low auxin concentrations, Aux/IAA proteins are stable and repress ARF activity, keeping auxin-responsive gene expression in check. When endogenous auxin levels rise, IAA binds to the TIR1/AFB receptor, promoting the formation of a co-receptor complex with an Aux/IAA protein.[5][6] This interaction targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[9] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of genes that regulate cell growth and development.[10]

Dichloropyridine carboxylic acids mimic IAA by binding to the TIR1/AFB receptors, thereby initiating and sustaining the degradation of Aux/IAA repressors.[7][8] This leads to the continuous activation of ARFs and the overexpression of auxin-responsive genes, resulting in the characteristic symptoms of synthetic auxin herbicide phytotoxicity, such as epinasty (twisting and curling of stems and leaves), abnormal growth, and ultimately, plant death.[2][3][4]

Signaling Pathway Diagram

Auxin_Signaling_Pathway cluster_nucleus Nucleus DPA Dichloropyridine Carboxylic Acid TIR1_AFB TIR1/AFB Receptor DPA->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes->Uncontrolled_Growth Ub Ubiquitin

Caption: Dichloropyridine carboxylic acid binds to the TIR1/AFB receptor, leading to the degradation of the Aux/IAA repressor and subsequent activation of auxin-responsive genes, resulting in uncontrolled plant growth.

Quantitative Data on Receptor Binding and Herbicidal Activity

The herbicidal efficacy and selectivity of dichloropyridine carboxylic acids are influenced by their binding affinity to different members of the TIR1/AFB receptor family.[7][8] Different plant species express different complements of these receptors, contributing to species-specific sensitivity.

Table 1: Binding Affinities of Dichloropyridine Carboxylic Acids and Related Compounds to TIR1/AFB Receptors
CompoundReceptorBinding Affinity (Kd, µM)Relative Binding vs. IAAReference(s)
Picloram AtTIR1>100Low[11]
AtAFB51.3High[11]
Clopyralid AtTIR1/AFB-Low[7]
Aminopyralid AtTIR1/AFB-Low, but higher for AtAFB5[7]
IAA (natural auxin) AtTIR10.13-[11]
AtAFB50.28-[11]

Note: Specific Kd values for clopyralid and aminopyralid are not widely published, but relative binding studies indicate a preference for the AFB5 clade, similar to picloram.[7]

Table 2: Herbicidal Efficacy (ED50) of Dichloropyridine Carboxylic Acids on Various Plant Species
HerbicidePlant SpeciesED50 (g ae ha⁻¹)Reference(s)
Aminopyralid Canola60.3[12]
Squash21.1[12]
Okra10.3[12]
Picloram Canola227.7[12]
Squash23.3[12]
Okra17.3[12]
Clopyralid Canola> ED50 not determined[12]
Squash> ED50 not determined[12]
Okra> ED50 not determined[12]

ED50: The effective dose required to cause a 50% reduction in plant growth. ae: acid equivalent.

Key Experimental Protocols

Surface Plasmon Resonance (SPR) for Auxin-Receptor Binding Affinity

Objective: To quantitatively measure the binding affinity and kinetics of dichloropyridine carboxylic acids to purified TIR1/AFB receptor proteins.[11][13][14]

Methodology:

  • Protein Expression and Purification: Express and purify recombinant TIR1/AFB proteins (e.g., from Arabidopsis thaliana) and a fragment of an Aux/IAA protein (the degron) containing the binding motif.

  • Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto a streptavidin-coated SPR sensor chip.

  • Binding Analysis:

    • Inject a solution containing a fixed concentration of the purified TIR1/AFB protein and varying concentrations of the dichloropyridine carboxylic acid over the sensor chip surface.

    • The formation of the ternary complex (Aux/IAA - Herbicide - TIR1/AFB) on the chip surface is detected as a change in the SPR signal (measured in Resonance Units, RU).

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Generate sensorgrams (RU vs. time) for each herbicide concentration.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). A lower Kd value indicates a higher binding affinity.[11]

Experimental Workflow: SPR Assay

SPR_Workflow Start Start Purify Express & Purify TIR1/AFB and Aux/IAA degron Start->Purify Immobilize Immobilize Aux/IAA degron on SPR chip Purify->Immobilize Inject Inject TIR1/AFB and Dichloropyridine Carboxylic Acid Immobilize->Inject Measure Measure SPR Signal (Association/Dissociation) Inject->Measure Analyze Analyze Sensorgrams & Calculate Binding Kinetics (Kd) Measure->Analyze End End Analyze->End

Caption: Workflow for determining auxin-receptor binding affinity using Surface Plasmon Resonance (SPR).

Root Growth Inhibition Assay

Objective: To determine the biological activity (ED50) of dichloropyridine carboxylic acids on a model plant species.[15][16]

Methodology:

  • Seed Sterilization and Germination: Surface sterilize seeds of a sensitive plant species (e.g., Arabidopsis thaliana) and germinate them on a sterile nutrient agar medium.

  • Herbicide Treatment: Prepare a series of agar plates containing a range of concentrations of the dichloropyridine carboxylic acid.

  • Seedling Transfer: Transfer uniformly sized seedlings to the herbicide-containing plates.

  • Growth Conditions: Incubate the plates vertically in a growth chamber with controlled light and temperature conditions for a specified period (e.g., 7-10 days).

  • Data Collection: Scan the plates and measure the primary root length of each seedling using image analysis software.

  • Data Analysis:

    • Calculate the average root length for each herbicide concentration.

    • Plot the percentage of root growth inhibition relative to the untreated control against the herbicide concentration.

    • Use a dose-response model (e.g., a four-parameter logistic curve) to calculate the ED50 value.[12]

Gene Expression Analysis of Auxin-Responsive Genes

Objective: To quantify the changes in the expression of auxin-responsive genes in response to treatment with dichloropyridine carboxylic acids.[17][18][19]

Methodology:

  • Plant Treatment: Treat seedlings of a sensitive plant species with a sublethal concentration of the dichloropyridine carboxylic acid for a specific duration.

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissue and immediately freeze it in liquid nitrogen.

    • Extract total RNA using a suitable kit and treat with DNase to remove any contaminating genomic DNA.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Design primers for target auxin-responsive genes (e.g., IAA1, GH3) and a reference gene (e.g., Actin) for normalization.

    • Perform qPCR using a SYBR Green-based detection method.[20]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in the treated and control samples.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

The mechanism of action of dichloropyridine carboxylic acids is a well-defined example of herbicide-induced disruption of a fundamental plant signaling pathway. By acting as persistent mimics of the natural hormone auxin, these compounds lead to the constitutive activation of auxin-responsive genes, resulting in catastrophic and lethal developmental abnormalities in susceptible plants. The specificity of these herbicides is, in part, determined by their differential binding affinities to the various members of the TIR1/AFB auxin receptor family. A thorough understanding of these molecular interactions, supported by robust experimental data, is crucial for the rational design of new herbicidal molecules and for developing effective strategies to combat the growing challenge of herbicide resistance in global agriculture.

References

A Technical Guide to the Solubility and Stability of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known characteristics and the methodologies for determining the solubility and stability of 2,6-dichloro-3-hydroxyisonicotinic acid (CAS: 185422-96-2). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing detailed experimental protocols for the determination of these critical physicochemical properties. Furthermore, it presents qualitative information and data for structurally related compounds to offer valuable insights for researchers. This guide is intended to be a practical resource for scientists and professionals involved in drug development and chemical research, enabling them to accurately assess the solubility and stability of this compound.

Introduction

This compound is a halogenated pyridine derivative. The presence of chlorine atoms, a hydroxyl group, and a carboxylic acid moiety suggests that its solubility and stability will be significantly influenced by the solvent's polarity and pH. Understanding these properties is paramount for its application in areas such as pharmaceutical development, where they impact formulation, bioavailability, and shelf-life. This guide outlines the systematic approaches required to characterize the solubility and stability profile of this compound.

Physicochemical Properties

While specific experimental data for this compound is scarce, some basic information is available.

PropertyValueSource
CAS Number185422-96-2[1]
Molecular FormulaC6H3Cl2NO3Inferred
Molecular Weight208.00 g/mol Inferred
Storage ConditionsStore at 4°C, -4°C for better storage[2]

Solubility Profile

Predicted Solubility

The presence of both a hydroxyl and a carboxylic acid group suggests that the solubility will be highly pH-dependent in aqueous media. At lower pH, the carboxylic acid will be protonated, reducing water solubility. As the pH increases, the carboxylic acid will deprotonate to form a more soluble carboxylate salt. The two chlorine atoms will contribute to the molecule's lipophilicity, potentially enhancing its solubility in less polar organic solvents.

Experimental Determination of Solubility

To obtain precise solubility data, standardized experimental procedures are necessary. The following are detailed methodologies for key experiments.

This classical method provides a direct and accurate measurement of solubility.

Protocol:

  • Equilibration: Prepare a saturated solution by adding an excess of this compound to the chosen solvent in a sealed, temperature-controlled vessel.

  • Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Accurately weigh a known volume of the clear, saturated solution.

  • Evaporate the solvent under controlled conditions (e.g., vacuum oven at a temperature below the compound's decomposition point).

  • Weigh the remaining solid residue.

  • Calculation: Calculate the solubility in units such as mg/mL or g/100 mL.

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution and filter it as described in the gravimetric method.

  • Analysis: Dilute a known volume of the clear, saturated filtrate with the solvent to bring the absorbance into the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[4]

Workflow for Solubility Determination

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_quant Quantification cluster_grav Gravimetric Method cluster_uv UV/Vis Spectrophotometry prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h agitation) prep1->prep2 sep1 Centrifuge the mixture prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 grav1 Weigh known volume of filtrate sep2->grav1 uv2 Dilute known volume of filtrate sep2->uv2 grav2 Evaporate solvent grav1->grav2 grav3 Weigh solid residue grav2->grav3 grav4 Calculate solubility grav3->grav4 end_grav Solubility Value grav4->end_grav uv1 Prepare calibration curve uv3 Measure absorbance uv2->uv3 uv4 Calculate concentration uv3->uv4 end_uv Solubility Value uv4->end_uv start Start start->prep1

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of a compound is a critical parameter, influencing its shelf-life, storage conditions, and degradation pathways. Stability studies should evaluate the impact of temperature, humidity, light, and pH.

Forced Degradation Studies

Forced degradation (stress testing) helps to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[5]

Recommended Stress Conditions:

  • Acidic Conditions: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Conditions: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat at a temperature above the recommended storage temperature (e.g., 60°C, 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Long-Term Stability Testing

Long-term stability studies are performed under recommended storage conditions to establish the shelf-life of the compound.

Protocol:

  • Sample Preparation: Store samples of this compound in containers that simulate the proposed storage and distribution packaging.[5]

  • Storage Conditions: Place the samples in stability chambers under controlled conditions (e.g., 4°C as recommended, and 25°C/60% RH for accelerated testing).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

  • Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Methodology for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products.

Recommended Method: Reverse-Phase HPLC with UV Detection

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Workflow for Stability Assessment

G cluster_stress Forced Degradation (Stress Testing) cluster_longterm Long-Term Stability Study cluster_analysis Analysis cluster_outcomes Outcomes stress_acid Acid Hydrolysis analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress_acid->analysis stress_base Base Hydrolysis stress_base->analysis stress_ox Oxidation stress_ox->analysis stress_therm Thermal stress_therm->analysis stress_photo Photolytic stress_photo->analysis lt1 Store at defined conditions (e.g., 4°C, 25°C/60%RH) lt2 Pull samples at time points (0, 3, 6, 12... months) lt1->lt2 lt2->analysis outcome3 Establish Shelf-life lt2->outcome3 outcome1 Identify Degradation Products analysis->outcome1 outcome2 Determine Degradation Pathways analysis->outcome2 analysis->outcome3 start Start Stability Assessment start->stress_acid start->stress_base start->stress_ox start->stress_therm start->stress_photo start->lt1

References

An In-depth Technical Guide to the Potential Biological Activities of Chlorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by chlorinated pyridine derivatives. Pyridine, a fundamental heterocyclic scaffold, is a key component in numerous natural products and FDA-approved drugs.[1][2] The introduction of chlorine atoms to the pyridine ring can significantly modulate the molecule's physicochemical properties, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal effects.[1][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Anticancer Activities of Chlorinated Pyridine Derivatives

Chlorinated pyridine derivatives have emerged as a promising class of compounds in oncology research.[4][5] Their mechanisms of action are varied, often targeting critical pathways involved in cancer cell proliferation, survival, and angiogenesis.[4][6]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Several pyridine derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis. For instance, certain novel pyridine compounds have been shown to inhibit the proliferation of human breast (MCF-7) and liver (HepG2) cancer cells by inducing G2/M phase arrest.[7] This cell cycle blockade is often mediated through a p53-dependent pathway, leading to the upregulation of the cell cycle inhibitor p21. Concurrently, these compounds can trigger apoptosis through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway.[7]

anticancer_pathway drug Chlorinated Pyridine Derivative p53 p53 drug->p53 Upregulates cyclinD1 Cyclin D1 drug->cyclinD1 Downregulates JNK JNK drug->JNK Upregulates p21 p21 p53->p21 Activates G2M G2/M Arrest p21->G2M Induces apoptosis Apoptosis JNK->apoptosis

Caption: Anticancer mechanism via p53/JNK pathways. (Within 100 characters)

Another key mechanism involves the inhibition of specific kinases crucial for tumor growth, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][8] By suppressing VEGFR-2 phosphorylation, these derivatives can disrupt angiogenesis, the process by which tumors form new blood vessels to obtain nutrients.[4]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of chlorinated pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Compound Class/NameCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivative (8e)MCF-7 (Breast)0.22[8]
Pyridine derivative (1)HepG2 (Liver)4.5 ± 0.3[7]
Pyridine derivative (1)MCF-7 (Breast)6.3 ± 0.4[7]
Pyridine derivative (2)HepG2 (Liver)7.5 ± 0.1[7]
2-chloro-pyridine derivative (6f)SGC-7901 (Gastric)18.45 ± 2.79 µg/mL[9]
Cyanopyridine (4d)HepG2 (Liver)6.95 ± 0.34[10]
Cyanopyridine (4c)HCT-116 (Colon)7.15 ± 0.35[10]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effects of chemical compounds on cultured cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal calf serum.[7]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the chlorinated pyridine derivatives. A control group receives medium with the solvent (e.g., DMSO) used to dissolve the compounds. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: After the incubation period, MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activities

Chlorinated pyridines represent a versatile scaffold for the development of novel antimicrobial agents effective against a range of pathogenic bacteria and fungi.[11][12]

Mechanism of Action

The antimicrobial mechanisms of chlorinated pyridine derivatives can vary. For quaternary pyridinium salts, a primary mode of action is the disruption of the bacterial cell membrane. The cationic pyridinium head interacts with the negatively charged components of the cell membrane, while the lipophilic alkyl chains insert into the lipid bilayer. This process compromises membrane integrity, leading to the leakage of essential cellular contents and ultimately cell death.[13] Other derivatives function by inhibiting essential enzymes, such as DNA gyrase, which is critical for bacterial DNA replication.[14]

antimicrobial_workflow cluster_workflow Antimicrobial Screening Workflow synthesis Compound Synthesis (Chlorinated Pyridine) mic_test Broth Microdilution Assay (Determine MIC) synthesis->mic_test prep Prepare Bacterial/Fungal Suspension prep->mic_test mbc_test Plate onto Agar (Determine MBC) mic_test->mbc_test results Evaluate Activity (MIC/MBC Values) mbc_test->results

Caption: General workflow for antimicrobial activity screening. (Within 100 characters)
Quantitative Data: Minimum Inhibitory Concentration (MIC)

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/NameMicroorganismMIC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli (K12, R2-R4 strains)0.2 - 1.3[15][16]
Pyridinium Salt (3d)Staphylococcus aureus4[13]
Pyridinium Salt (3d)Candida albicans8[13]
3-cyanopyridine (3d, 3e)E. coli3.91[14]
2-(methyldithio)pyridine-3-carbonitrileVarious bacterial strains0.5 - 64[11]
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone (7j)Gram-positive bacteria0.25 - 1[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method used to determine the MIC of an antimicrobial agent against bacteria or fungi.[18]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific cell density (typically ~5 x 10⁵ CFU/mL).

  • Serial Dilution: The chlorinated pyridine compound is serially diluted (usually two-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. After further incubation, the lowest concentration that results in no bacterial growth on the agar is recorded as the MBC.[16]

Herbicidal Activities

Chlorinated pyridine derivatives, particularly those in the picolinic acid family like clopyralid and picloram, are widely used as selective herbicides for controlling broadleaf weeds.[19][20]

Mode of Action: Synthetic Auxins

Many chlorinated pyridine herbicides function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[21] These synthetic auxins bind to auxin receptors in susceptible plants, leading to a cascade of unregulated cell division and growth. Unlike natural auxins, which are tightly regulated by the plant, synthetic auxins cannot be broken down, causing epinasty (twisting of stems and leaves), vascular tissue disruption, and ultimately, plant death.[22] This mode of action is generally selective for broadleaf plants, with grasses being largely unaffected.[20]

herbicide_moa cluster_moa Synthetic Auxin Herbicide Mode of Action herbicide Chlorinated Pyridine (e.g., Clopyralid) receptor Auxin Receptor herbicide->receptor Binds to gene_exp Altered Gene Expression receptor->gene_exp Triggers uncontrolled_growth Uncontrolled Cell Division & Elongation gene_exp->uncontrolled_growth Leads to symptoms Epinasty, Vascular Disruption uncontrolled_growth->symptoms death Plant Death symptoms->death

Caption: Mode of action for chlorinated pyridine herbicides. (Within 100 characters)
Quantitative Data: Herbicidal Efficacy

Herbicidal activity can be measured by various parameters, including the effective concentration (EC₅₀) that causes a 50% reduction in plant growth or biomass, or through qualitative scoring of plant injury at specific application rates.

Compound Class/NameTarget SpeciesParameterValueReference
2,3,5,6-TetrachloropyridinePseudokirchneriella subcapitata (Algae)72-h EC₅₀ (biomass)1.66 mg/L[3]
Phenylpyridine α-trifluoroanisole (7a)Abutilon theophrasti>80% Inhibition@ 150 g a.i./hm²[23]
Phenylpyridine α-trifluoroanisole (7a)Digitaria sanguinalis>80% Inhibition@ 150 g a.i./hm²[23]
Pyrido[2,3-d]pyrimidine (2o)Agrostis stolonifera"Good Activity"@ 1 mM[24]
Experimental Protocol: Greenhouse Herbicidal Assay

Greenhouse assays are essential for evaluating the pre- and post-emergence herbicidal activity of new compounds under controlled conditions.

  • Plant Cultivation: Seeds of target weed species (e.g., Abutilon theophrasti, Digitaria sanguinalis) and crop species are sown in pots containing a standard soil mix.[23] The pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Compound Application:

    • Pre-emergence: The test compound, formulated as a solution or suspension, is sprayed uniformly over the soil surface shortly after sowing the seeds.

    • Post-emergence: The compound is applied directly to the foliage of the plants once they have reached a specific growth stage (e.g., 2-4 leaf stage).[23]

  • Treatment Groups: A range of application rates (e.g., grams of active ingredient per hectare, g a.i./hm²) are tested. A control group is treated with the solvent/formulation blank, and a commercial herbicide may be included as a positive control.

  • Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed. This is typically done by visual rating of plant injury (e.g., on a scale of 0% for no effect to 100% for complete death) or by measuring the fresh or dry weight of the above-ground plant biomass.

  • Data Analysis: The results are analyzed to determine the dose-response relationship and calculate parameters such as the GR₅₀ (the dose required to cause a 50% reduction in plant growth).

References

The Genesis of a Cure: An In-depth Technical Guide to the Discovery and History of Isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of isonicotinic acid analogs, most notably isoniazid (INH), represents a pivotal moment in the history of medicine, transforming the prognosis for millions suffering from tuberculosis (TB). This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of these crucial therapeutic agents. It is intended to serve as a valuable resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important class of compounds.

A Historical Timeline: The Dawn of a New Era in Tuberculosis Treatment

The journey to an effective treatment for tuberculosis was a long and arduous one. The timeline below highlights the key milestones in the discovery and development of isonicotinic acid analogs and related anti-TB drugs.

  • 1912: Isonicotinic acid hydrazide (isoniazid) is first synthesized by Hans Meyer and Josef Mally at the German Charles University in Prague during their doctoral studies.[1] However, its therapeutic potential remains unrecognized for four decades.[1]

  • 1943: Selman Waksman and his team at Rutgers University discover streptomycin, the first antibiotic effective against Mycobacterium tuberculosis.[2] This marks a significant turning point in the fight against TB.[2]

  • 1945: The anti-tuberculosis activity of nicotinamide, a structurally related compound to isonicotinic acid, is accidentally discovered.[3] This finding would later inspire further investigation into pyridine derivatives.

  • 1940s-1950s: Para-aminosalicylic acid (PAS) is introduced as another anti-TB drug.[4] The concept of combination therapy begins to emerge to combat the rapid development of drug resistance.[2]

  • 1951-1952: The potent anti-tuberculosis activity of isoniazid is independently and almost simultaneously discovered by research teams at Hoffmann-La Roche, Squibb, and Bayer.[1][5] This rediscovery was spurred by the search for more effective thiosemicarbazone derivatives.[1]

  • 1952: Clinical trials rapidly confirm the remarkable efficacy of isoniazid in treating tuberculosis patients, heralding a new age of effective chemotherapy for the disease.[6]

  • 1952: Pyrazinamide, another nicotinamide analog, is discovered to have potent anti-tubercular activity, particularly against semi-dormant bacilli in acidic environments.[7][8]

  • 1960s: The development of rifampicin further revolutionizes TB treatment, leading to shorter and more effective multi-drug regimens.[4]

The Core Compound: Isoniazid

Isoniazid (INH), or isonicotinic acid hydrazide, remains a cornerstone of first-line anti-tuberculosis therapy. Its simple chemical structure belies a complex and elegant mechanism of action.

Synthesis of Isonicotinic Acid Hydrazide

Several synthetic routes to isoniazid have been developed. A common and efficient method involves the hydrazinolysis of an isonicotinate ester or the reaction of hydrazine hydrate with isonicotinamide.

Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide from Isonicotinamide [9]

  • Dissolution: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., ethanol or methanol). The ratio of isonicotinamide to alcohol can range from 1:1 to 1:8.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate to the isonicotinamide solution. The molar ratio of hydrazine hydrate to isonicotinamide can be varied, with ratios between 0.4 and 2 being effective.

  • Reflux: Heat the reaction mixture to reflux at a temperature between 100°C and 120°C for a period of 3 to 5 hours.

  • Distillation and Isolation: After the reflux period, distill off the alcohol to yield the solid isonicotinic acid hydrazide product. The product can be collected while still hot.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

This single-step conversion from isonicotinamide offers high yields (often exceeding 95%) and purity (greater than 99%).[9]

Mechanism of Action

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The primary target of activated isoniazid is the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the mycolic acid biosynthesis pathway.

dot

Isoniazid Mechanism of Action Mechanism of Action of Isoniazid INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinoyl Radical KatG->Activated_INH INH_NAD_adduct Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD_adduct + NADH NADH NADH InhA InhA (Enoyl-ACP Reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Mechanism of Action of Isoniazid

The key steps in the mechanism of action are:

  • Activation: Isoniazid diffuses into the Mycobacterium tuberculosis cell and is activated by the bacterial catalase-peroxidase enzyme, KatG.[5]

  • Formation of the Active Species: KatG converts isoniazid into a reactive isonicotinoyl radical.

  • Adduct Formation: This radical then covalently couples with the cofactor nicotinamide adenine dinucleotide (NADH) to form an isonicotinoyl-NAD adduct.

  • Inhibition of InhA: The isonicotinoyl-NAD adduct binds tightly to and inhibits InhA, blocking its function in the fatty acid synthase-II (FAS-II) pathway.[10]

  • Disruption of Mycolic Acid Synthesis: The inhibition of InhA prevents the synthesis of mycolic acids, which are long, branched-chain fatty acids that are essential components of the unique and protective mycobacterial cell wall.

  • Bactericidal Effect: The disruption of the cell wall leads to a loss of structural integrity and ultimately, cell death.

Mechanisms of Resistance

Resistance to isoniazid is a significant clinical challenge. The most common mechanisms of resistance involve mutations in the genes encoding the proteins involved in its mechanism of action.

dot

Isoniazid Resistance Mechanisms Mechanisms of Isoniazid Resistance INH Isoniazid Reduced_Activation Reduced or no activation of Isoniazid INH->Reduced_Activation KatG_mutation katG gene mutation KatG_mutation->Reduced_Activation inhA_mutation inhA promoter/gene mutation InhA_overexpression Overexpression of InhA or reduced binding of INH-NAD inhA_mutation->InhA_overexpression Resistance Isoniazid Resistance Reduced_Activation->Resistance InhA_overexpression->Resistance

Caption: Mechanisms of Isoniazid Resistance

  • katG Gene Mutations: The most frequent cause of high-level isoniazid resistance is mutations in the katG gene, which result in a dysfunctional or absent KatG enzyme, thereby preventing the activation of the prodrug.

  • inhA Gene Mutations: Mutations in the promoter region of the inhA gene can lead to its overexpression, effectively titrating out the inhibitory INH-NAD adduct. Mutations within the inhA gene itself can also reduce the binding affinity of the adduct to the InhA enzyme.

Metabolism of Isoniazid

In humans, isoniazid is primarily metabolized in the liver. The rate of metabolism is genetically determined and can significantly impact both the efficacy and toxicity of the drug.

dot

Isoniazid Metabolism Metabolic Pathways of Isoniazid INH Isoniazid Acetyl_INH Acetylisoniazid INH->Acetyl_INH Acetylation INA Isonicotinic Acid INH->INA Hydrolysis Hydrazine Hydrazine INH->Hydrazine Hydrolysis NAT2 N-acetyltransferase 2 (NAT2) NAT2->Acetyl_INH Acetylhydrazine Acetylhydrazine NAT2->Acetylhydrazine Acetyl_INH->Acetylhydrazine Hydrolysis Amidase Amidase Amidase->INA Amidase->Hydrazine Amidase->Acetylhydrazine Hydrazine->Acetylhydrazine Acetylation Hepatotoxic_Metabolites Hepatotoxic Metabolites Acetylhydrazine->Hepatotoxic_Metabolites Oxidation (CYP2E1)

Caption: Metabolic Pathways of Isoniazid

The primary metabolic pathway is acetylation by the N-acetyltransferase 2 (NAT2) enzyme to form acetylisoniazid. Individuals can be classified as "fast" or "slow" acetylators based on their NAT2 genotype. Slow acetylators have higher plasma concentrations of isoniazid for longer durations, which can be associated with an increased risk of peripheral neuropathy, while fast acetylators may have a higher risk of hepatotoxicity due to the production of hepatotoxic metabolites from the further breakdown of acetylhydrazine.

Isonicotinic Acid Analogs: Structure-Activity Relationships and Quantitative Data

The discovery of isoniazid spurred extensive research into the synthesis and evaluation of numerous analogs to improve efficacy, overcome resistance, and reduce toxicity.

Structure-Activity Relationship (SAR)

Key structural features of isonicotinic acid hydrazide are crucial for its anti-tubercular activity:

  • The Hydrazide Moiety (-CONHNH₂): This group is essential for activity. Modifications to the hydrazide group generally lead to a significant loss of potency.

  • The Pyridine Ring: The pyridine nitrogen at the 4-position is optimal. Moving the nitrogen to the 2- or 3-position (picolinic or nicotinic acid hydrazides) drastically reduces activity.

  • Substitutions on the Pyridine Ring: Substitutions on the pyridine ring can modulate activity. For example, small alkyl groups at the 2-position can sometimes be tolerated or even slightly enhance activity against certain strains, while larger or more polar substituents are often detrimental.

Quantitative Data on Isonicotinic Acid Analogs

The following tables summarize key quantitative data for isoniazid and some of its analogs.

Table 1: In Vitro Activity of Isonicotinic Acid Analogs against M. tuberculosis

CompoundModificationMIC (µg/mL) vs. H37RvMIC (µg/mL) vs. INH-Resistant StrainReference
Isoniazid-0.02 - 0.2> 1[11]
Ethionamide2-ethyl thioamide0.5 - 2.5Variable[12]
Prothionamide2-propyl thioamide0.5 - 2.5VariableN/A
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideHydrazone derivativeN/A0.14 µM[11]
N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideSubstituted nicotinohydrazide12.5N/A[13]
N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazideSubstituted nicotinohydrazide6.25N/A[13]

Note: MIC values can vary depending on the specific strain and the assay methodology used.

Table 2: InhA Inhibition by Isonicotinic Acid Analogs and Other Inhibitors

CompoundIC₅₀ (µM)Reference
Isonicotinoyl-NAD adduct< 0.001N/A
Triclosan0.2[12]
NITD-5640.59[10]
NITD-9160.05[10]
Arylamide a70.99[14]
Arylamide a81.85[14]

Table 3: Pharmacokinetic Parameters of Isoniazid

ParameterValueReference
Bioavailability> 90% (oral)[15]
Half-life (slow acetylators)2 - 5 hours[16]
Half-life (fast acetylators)0.5 - 1.6 hours[16]
MetabolismHepatic (acetylation)[15]
ExcretionPrimarily renal[16]

Experimental Protocols for the Evaluation of Isonicotinic Acid Analogs

The development of new isonicotinic acid analogs requires robust and standardized experimental protocols to assess their efficacy and safety.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Experimental Protocol: Broth Microdilution MIC Assay [17]

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing fresh Middlebrook 7H9 broth.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a positive control (bacteria with no drug) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound that shows no visible growth.

    • Growth can be assessed visually or by using a growth indicator such as resazurin.

dot

MIC Assay Workflow Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (M. tuberculosis) Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Test Compound Start->Serial_Dilutions Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilutions->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination

InhA Enzymatic Inhibition Assay

This assay measures the ability of a compound to directly inhibit the activity of the InhA enzyme.

Experimental Protocol: InhA Inhibition Assay [12][18]

  • Assay Buffer: Prepare an assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8).

  • Reaction Mixture: In a 96-well UV-transparent microplate, prepare a reaction mixture containing:

    • Assay buffer

    • Purified recombinant InhA enzyme (e.g., 10-100 nM)

    • NADH (e.g., 250 µM)

    • Varying concentrations of the test compound (dissolved in DMSO, with a final DMSO concentration kept constant, e.g., 1%).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA) (e.g., 25 µM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH to NAD⁺.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cytotoxicity Assay

It is crucial to assess the toxicity of new compounds against mammalian cells to determine their therapeutic index. The MTT assay is a common method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HepG2, a human liver cell line) in 96-well plates and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control to determine the CC₅₀ (the concentration of the compound that causes 50% cytotoxicity).

Conclusion and Future Perspectives

The discovery of isonicotinic acid analogs, particularly isoniazid, was a landmark achievement in the fight against tuberculosis. The continued study of these compounds, including their synthesis, mechanism of action, and structure-activity relationships, has provided invaluable insights for the development of new and improved anti-tubercular agents. As the threat of drug-resistant tuberculosis continues to grow, the lessons learned from the history of isonicotinic acid analogs will be crucial in guiding the design and development of the next generation of therapies to combat this devastating disease. The detailed protocols and data presented in this guide are intended to support these ongoing research efforts and contribute to the ultimate goal of eradicating tuberculosis.

References

Spectroscopic and Structural Elucidation of 2,6-Dichloro-3-hydroxyisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, specific experimental spectroscopic data (NMR, IR, MS) for 2,6-Dichloro-3-hydroxyisonicotinic acid (CAS 185422-96-2) is not publicly available. This guide provides a detailed analysis of the closely related compound, 2,6-dichloroisonicotinic acid (CAS 5398-44-7) , to serve as a representative technical resource for researchers, scientists, and drug development professionals. The structural difference is the absence of a hydroxyl group at the C3 position of the pyridine ring.

Introduction

This compound is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks in organic synthesis. Spectroscopic analysis is crucial for the unambiguous identification and characterization of these molecules. This guide outlines the expected spectroscopic features and provides standardized experimental protocols for the analysis of the related compound, 2,6-dichloroisonicotinic acid.

Spectroscopic Data Summary for 2,6-Dichloroisonicotinic Acid

The following tables summarize the available and expected spectroscopic data for 2,6-dichloroisonicotinic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data
Nucleus Solvent Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMRDMSO-d₆~7.9SingletH-3, H-5
~13.5 (broad)Singlet-COOH
¹³C NMRNot Available~165SingletC=O
~150SingletC-2, C-6
~125SingletC-3, C-5
~148SingletC-4

Note: ¹³C NMR data is predicted based on typical chemical shifts for similar structures.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1710StrongC=O stretch (Carboxylic acid)
1550-1600MediumC=C and C=N stretch (Aromatic ring)
1200-1300MediumC-O stretch
700-800StrongC-Cl stretch
Table 3: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
191/193/195High[M]⁺ (Molecular ion with chlorine isotopes)
174/176/178Medium[M-OH]⁺
146/148/150Medium[M-COOH]⁺
111/113High[C₄H₂NCl]⁺

Experimental Protocols

The following are detailed, standardized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent, such as DMSO-d₆ (0.5-0.7 mL), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of the solid compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe. The ionization energy is typically set to 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 50-500 amu.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolve_in_Solvent Dissolve in Deuterated Solvent Sample->Dissolve_in_Solvent For NMR Prepare_Solid_Sample Prepare Solid Sample (ATR) Sample->Prepare_Solid_Sample For IR MS_Spectrometry Mass Spectrometry (EI) Sample->MS_Spectrometry For MS NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Dissolve_in_Solvent->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Prepare_Solid_Sample->IR_Spectroscopy Process_Spectra Process Spectra NMR_Spectroscopy->Process_Spectra IR_Spectroscopy->Process_Spectra MS_Spectrometry->Process_Spectra Interpret_Data Interpret Data & Elucidate Structure Process_Spectra->Interpret_Data

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows the logical connections between the different types of spectroscopic data in determining the chemical structure.

logical_relationship cluster_spectroscopy Spectroscopic Techniques Structure Chemical Structure NMR NMR (Proton & Carbon Environment) Structure->NMR IR IR (Functional Groups) Structure->IR MS MS (Molecular Weight & Fragmentation) Structure->MS NMR->IR Complementary Information IR->MS Complementary Information MS->NMR Complementary Information

Caption: Interrelation of spectroscopic data for structure elucidation.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 2,6-dichloro-3-hydroxyisonicotinic acid involves two key transformations:

  • Chlorination: Conversion of commercially available citrazinic acid (2,6-dihydroxyisonicotinic acid) to 2,6-dichloroisonicotinic acid.

  • Hydroxylation: Introduction of a hydroxyl group at the 3-position of 2,6-dichloroisonicotinic acid. Currently, a validated, high-yield protocol for this specific transformation is not publicly available and would require experimental development.

Logical Workflow for the Synthesis of 2,6-Dichloroisonicotinic Acid

SynthesisWorkflow start Start citrazinic_acid Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid) start->citrazinic_acid reaction Reaction (130-145°C, 20h) citrazinic_acid->reaction reagents POCl3, Et4NCl reagents->reaction quench Quenching (Crushed Ice) reaction->quench extraction Extraction (Ethyl Acetate) quench->extraction drying Drying (Anhydrous MgSO4) extraction->drying concentration Concentration (Reduced Pressure) drying->concentration product 2,6-Dichloroisonicotinic Acid concentration->product end End product->end

Caption: Workflow for the synthesis of 2,6-dichloroisonicotinic acid.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol is adapted from a general procedure for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.[1]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Citrazinic AcidC₆H₅NO₄155.1110.35 g66.7
Tetraethylammonium ChlorideC₈H₂₀ClN165.7011.05 g66.7
Phosphorus OxychloridePOCl₃153.3320 mL (excess)-
Crushed IceH₂O18.02150 g-
Ethyl AcetateC₄H₈O₂88.113 x 100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-
Procedure
  • Reaction Setup: In a suitable reaction vessel equipped with a condenser and a magnetic stirrer, suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).

  • Heating: Heat the reaction mixture to 130°C and maintain this temperature for 18 hours.

  • Temperature Increase: After 18 hours, increase the temperature to 145°C and continue the reaction for an additional 2 hours.

  • Quenching: Upon completion, allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing 150 g of crushed ice with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Expected Results
  • Product: 2,6-dichloroisonicotinic acid

  • Yield: Approximately 11.34 g (89%)[1]

  • Appearance: White solid[1]

  • Characterization (¹H NMR): (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, 1H, OH)[1]

Proposed Next Step: Hydroxylation of 2,6-Dichloroisonicotinic Acid

The introduction of a hydroxyl group at the 3-position of the 2,6-dichloroisonicotinic acid core is a challenging synthetic step due to the electron-deficient nature of the pyridine ring. Direct electrophilic hydroxylation is unlikely to be successful. A more plausible approach would be nucleophilic aromatic substitution (SNAr); however, this would likely require harsh reaction conditions and may suffer from low regioselectivity.

Hypothetical Signaling Pathway for Synthesis

G cluster_0 Established Synthesis cluster_1 Proposed Research Pathway Citrazinic_Acid Citrazinic Acid Dichloro_Intermediate 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->Dichloro_Intermediate Chlorination (POCl3, Et4NCl) Final_Product This compound Dichloro_Intermediate->Final_Product Hydroxylation (Method to be developed)

Caption: Proposed two-step synthesis of the target molecule.

Further research is required to develop a reliable protocol for this hydroxylation step. Researchers may consider exploring advanced oxidation methods or alternative synthetic routes starting from a pre-hydroxylated pyridine derivative.

Disclaimer: The provided protocol for the synthesis of 2,6-dichloroisonicotinic acid is based on published literature and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. The subsequent hydroxylation step is a proposed pathway and has not been experimentally validated.

References

Application Notes and Protocols for the Quantification of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-hydroxyisonicotinic acid is a pyridine carboxylic acid derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques. The methodologies described are based on established principles for the analysis of similar chemical structures and serve as a comprehensive guide for method development and validation.

The inherent polarity and potential for thermal instability of this compound present unique analytical challenges. Therefore, the selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. This document outlines four distinct analytical approaches:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for routine analysis in less complex matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.

  • Gas Chromatography with Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, requiring derivatization to enhance the volatility of the target analyte.

  • UV-Vis Spectrophotometry: A simple and cost-effective method for the quantification in pure form or simple formulations based on charge-transfer complexation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method provides a reliable approach for the quantification of this compound, particularly in drug substance and formulated products. The acidic nature of the analyte allows for good retention and separation on a reversed-phase column with an acidic mobile phase to suppress ionization.

Quantitative Data Summary
ParameterExpected Performance
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantification (LOQ)~0.1 µg/mL
Accuracy (Recovery)98 - 102%
Precision (%RSD)< 2%
Experimental Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (or trifluoroacetic acid) (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (expected around 280-300 nm).

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid).

  • Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices like plasma or urine, LC-MS/MS is the method of choice. A stable isotope-labeled internal standard is recommended for optimal accuracy.

Quantitative Data Summary
ParameterExpected Performance
Linearity Range0.1 - 1000 ng/mL
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%
Experimental Protocol

1. Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or HILIC column.

2. Reagents and Standards:

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

  • Stable isotope-labeled internal standard (if available).

3. LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Similar to HPLC-UV method, but with a faster gradient for shorter run times.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is likely to be more sensitive due to the acidic proton.

  • MRM Transitions:

    • Analyte: Determine precursor ion ([M-H]⁻) by infusion. Fragment the precursor to identify a stable product ion.

    • Internal Standard: Determine precursor and product ions similarly.

  • Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

5. Sample Preparation (e.g., from plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + IS precipitate Protein Precipitation (ACN) start->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize analyze MS/MS Detection (MRM) ionize->analyze integrate Peak Area Ratio analyze->integrate quantify Quantification integrate->quantify

Caption: LC-MS/MS analysis workflow for biological samples.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS analysis requires derivatization to increase the volatility and thermal stability of the polar this compound. Silylation is a common and effective derivatization technique for this purpose.

Quantitative Data Summary
ParameterExpected Performance
Linearity Range1 - 500 ng/mL
Limit of Detection (LOD)~0.3 ng/mL
Limit of Quantification (LOQ)~1 ng/mL
Accuracy (Recovery)90 - 110%
Precision (%RSD)< 10%
Experimental Protocol

1. Instrumentation:

  • Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Capillary column suitable for derivatized acids (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent for derivatization: Pyridine or Acetonitrile.

  • Extraction solvent: Ethyl acetate.

  • This compound reference standard.

3. Derivatization and Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction of the acidified sample with ethyl acetate.

  • Evaporation: Evaporate the organic extract to dryness under nitrogen.

  • Derivatization: To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial and heat at 70 °C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Aqueous Sample extract Liquid-Liquid Extraction start->extract evaporate Evaporate to Dryness extract->evaporate derivatize Silylation (BSTFA) evaporate->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate analyze MS Detection (SIM) separate->analyze integrate Peak Integration analyze->integrate quantify Quantification integrate->quantify

Caption: GC-MS analysis workflow including the derivatization step.

UV-Vis Spectrophotometry

This method is based on the formation of a colored charge-transfer complex between the electron-donating this compound and an electron acceptor like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This approach is simple, rapid, and suitable for quality control of pure substances or simple pharmaceutical formulations.

Quantitative Data Summary
ParameterExpected Performance
Linearity Range5 - 100 µg/mL
Molar AbsorptivityDependent on complex formation
Accuracy (Recovery)97 - 103%
Precision (%RSD)< 3%
Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer.

  • Matched 1 cm quartz cuvettes.

2. Reagents and Standards:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) solution (e.g., 0.1% w/v in acetonitrile).

  • Acetonitrile (spectroscopic grade).

  • This compound reference standard.

3. Analytical Procedure:

  • Standard Preparation: Prepare a series of standard solutions of the analyte in acetonitrile.

  • Complex Formation: To 1 mL of each standard solution in a 10 mL volumetric flask, add 1 mL of the DDQ solution.

  • Dilution: Dilute to the mark with acetonitrile.

  • Reaction Time: Allow the reaction to proceed for a specified time at room temperature (to be optimized, e.g., 15 minutes).

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax should be determined by scanning the spectrum of the complex.

  • Calibration Curve: Plot absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Treat the sample solution in the same manner as the standards.

Workflow Diagram

Spectro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Measurement & Quantification prep_standards Prepare Standard Solutions mix Mix Analyte with DDQ Solution prep_standards->mix prep_sample Prepare Sample Solution prep_sample->mix react Allow Reaction to Complete mix->react measure Measure Absorbance at λmax react->measure calibrate Plot Calibration Curve measure->calibrate quantify Calculate Sample Concentration calibrate->quantify

Caption: Workflow for spectrophotometric analysis via charge-transfer complexation.

Application Notes and Protocols: 2,6-Dichloro-3-hydroxyisonicotinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-hydroxyisonicotinic acid is a highly functionalized pyridine derivative that holds significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of chloro, hydroxyl, and carboxylic acid functional groups on the pyridine core allows for a variety of chemical transformations, making it an attractive starting material for the development of novel pharmaceuticals and other biologically active compounds. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), the hydroxyl group at the 3 position can be derivatized, and the carboxylic acid at the 4 position provides a handle for amide bond formation or other modifications. This document provides detailed application notes and experimental protocols for the utilization of this compound in organic synthesis.

Key Applications

The strategic positioning of reactive sites on the this compound scaffold allows for its application in the synthesis of a diverse range of heterocyclic compounds. The primary application lies in its use as a substrate for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of various functionalities at the 2 and/or 6 positions of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chlorine atoms at the 2 and 6 positions towards nucleophilic attack. This allows for the displacement of one or both chlorine atoms by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions.

Regioselectivity: In 3-substituted 2,6-dichloropyridines, the regioselectivity of the SNAr reaction can often be controlled by the choice of solvent and reaction conditions. For this compound, substitution is anticipated to preferentially occur at the 2-position (ortho to the hydroxyl group) under non-polar, aprotic conditions. This is attributed to the potential for hydrogen bonding between the incoming nucleophile and the ortho-hydroxyl group, which can stabilize the transition state.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the monosubstitution of this compound with various nucleophiles via SNAr.

EntryNucleophileProductSolventTemp (°C)Time (h)Yield (%)
1Morpholine2-(Morpholin-4-yl)-6-chloro-3-hydroxyisonicotinic acidDioxane1001285
2Sodium Methoxide2-Methoxy-6-chloro-3-hydroxyisonicotinic acidMethanol65878
3Benzylamine2-(Benzylamino)-6-chloro-3-hydroxyisonicotinic acidToluene1101682
4Thiophenol2-(Phenylthio)-6-chloro-3-hydroxyisonicotinic acidDMF801075

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of this compound

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, sodium methoxide, benzylamine, thiophenol)

  • Anhydrous solvent (e.g., dioxane, methanol, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Protocol:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the appropriate anhydrous solvent.

  • Add the nucleophile (1.1 - 1.5 eq). For solid nucleophiles, add them directly. For liquid nucleophiles, add them via syringe. For reactions involving sodium methoxide, it can be generated in situ or a commercial solution can be used.

  • Stir the reaction mixture at the specified temperature (see table above) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • For reactions in organic solvents, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • For reactions in methanol with sodium methoxide, carefully neutralize the mixture with 1M HCl before extraction with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the desired substituted product.

  • Characterize the purified product by standard analytical techniques (1H NMR, 13C NMR, HRMS).

Mandatory Visualizations

sn_ar_mechanism sub 2,6-Dichloro-3-hydroxy- isonicotinic Acid intermediate Meisenheimer Complex (Anionic Intermediate) sub->intermediate Attack at C2 nuc Nucleophile (Nu-) nuc->intermediate product Monosubstituted Product intermediate->product Loss of Leaving Group lg Chloride Ion (Cl-) intermediate->lg

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow start Start: 2,6-Dichloro-3-hydroxy- isonicotinic Acid & Nucleophile reaction Reaction Setup: - Inert Atmosphere - Anhydrous Solvent - Heating & Stirring start->reaction monitoring Reaction Monitoring by TLC reaction->monitoring workup Aqueous Work-up: - Extraction - Washing & Drying monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification characterization Characterization: NMR, HRMS purification->characterization end Final Product characterization->end

Experimental Workflow for SNAr Reactions.

Application Notes and Protocols for Reactions Involving 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental setups for chemical reactions involving 2,6-dichloro-3-hydroxyisonicotinic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel bioactive molecules. The following sections detail a representative amide coupling reaction, a common transformation for this class of compounds.

Overview and Applications

This compound is a substituted pyridine derivative that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds. Its functional groups—a carboxylic acid, a hydroxyl group, and two chlorine atoms—offer multiple points for chemical modification. The pyridine core is a common scaffold in many approved drugs, and derivatives of nicotinic acid are known to exhibit a wide range of biological activities, including as enzyme inhibitors.

Experimental Protocols: Amide Coupling Reactions

Amide bond formation is a fundamental reaction in drug discovery, allowing for the linkage of carboxylic acids with amines to generate a diverse array of chemical entities. Below are detailed protocols for the amide coupling of this compound with a generic primary amine using common coupling reagents.

Protocol 1: Amide Coupling using HATU

Objective: To synthesize an N-alkyl/aryl-2,6-dichloro-3-hydroxyisonicotinamide using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling agent.

Materials:

  • This compound

  • Amine (R-NH₂) (e.g., benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Slowly add DIPEA (2.0 eq) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

Objective: To synthesize an N-alkyl/aryl-2,6-dichloro-3-hydroxyisonicotinamide using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (R-NH₂)

  • EDC hydrochloride

  • HOBt

  • DIPEA or TEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • Hydrochloric acid (1N HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the amide coupling reactions. Please note that yields are representative and may vary depending on the specific amine used and the reaction scale.

EntryCoupling ReagentBaseSolventReaction Time (h)Typical Yield (%)
1HATUDIPEADMF2-475-90
2EDC/HOBtDIPEADCM12-1860-85

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Acid 2,6-Dichloro-3- hydroxyisonicotinic acid Coupling Amide Coupling (HATU or EDC/HOBt) Acid->Coupling Amine Amine (R-NH2) Amine->Coupling Quench Quench with Water Coupling->Quench 1. Extract Extraction with EtOAc Quench->Extract 2. Wash Wash (NaHCO3, Brine) Extract->Wash 3. Dry Dry (Na2SO4) Wash->Dry 4. Concentrate Concentration Dry->Concentrate 5. Purify Column Chromatography Concentrate->Purify 6. Product N-substituted Amide Purify->Product

Caption: General workflow for the synthesis of N-substituted amides.

Logical Relationship of Reagents in Amide Coupling

reagent_relationship Acid Carboxylic Acid (this compound) ActivatedEster Activated Intermediate (e.g., O-acylisourea) Acid->ActivatedEster activates Amine Amine (Nucleophile) Amide Amide Product Amine->Amide CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster facilitates ActivatedEster->Amide reacts with Biproducts Byproducts

Caption: Reagent roles in a typical amide coupling reaction.

The Enigmatic Role of 2,6-Dichloro-3-hydroxyisonicotinic Acid in Medicinal Chemistry: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the medicinal chemistry applications of 2,6-dichloro-3-hydroxyisonicotinic acid will find a notable scarcity of specific biological data and detailed application protocols in publicly accessible scientific literature and patent databases. While this compound is commercially available, its direct role as a bioactive agent or a key building block in drug discovery remains largely undocumented.

In contrast, its close structural analog, 2,6-dichloroisonicotinic acid , has established applications as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents. This report will delve into the known applications and synthetic protocols of 2,6-dichloroisonicotinic acid to provide a contextual framework for the potential utility of its 3-hydroxy derivative.

Application Notes: 2,6-Dichloroisonicotinic Acid as a Precursor in Synthesis

2,6-Dichloroisonicotinic acid serves as a crucial starting material for the development of compounds with potential therapeutic value, particularly in the realms of anti-inflammatory and anti-cancer research.[1] The presence of two chlorine atoms on the pyridine ring provides reactive sites for nucleophilic substitution, enabling medicinal chemists to introduce a variety of functional groups and build molecular complexity. This facilitates the generation of compound libraries for high-throughput screening to identify novel bioactive molecules.

Furthermore, 2,6-dichloroisonicotinic acid has been identified as an inhibitor of L-ascorbate peroxidase (EC 1.11.1.11), an enzyme crucial for detoxifying reactive oxygen species in plants.[2] This inhibitory activity, though primarily relevant to agricultural science, underscores the potential for this scaffold to be adapted for targeting other enzymes in different biological systems.

Experimental Protocols

A prevalent method for the chemical preparation of 2,6-dichloroisonicotinic acid involves the treatment of citrazinic acid with a chlorinating agent.

Protocol 1: Synthesis of 2,6-Dichloroisonicotinic Acid

Materials:

  • Citrazinic acid

  • Tetraethylammonium chloride

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Standard laboratory glassware and apparatus for heating, stirring, extraction, and solvent evaporation.

Procedure:

  • A suspension of citrazinic acid (1.0 equivalent) and tetraethylammonium chloride (1.0 equivalent) is prepared in an excess of phosphorus oxychloride.

  • The reaction mixture is heated to 130°C and stirred for 18 hours.

  • The temperature is then elevated to 145°C, and the reaction is continued for an additional 2 hours.

  • After cooling to room temperature, the mixture is carefully quenched by slowly pouring it onto crushed ice.

  • The product is extracted from the aqueous mixture using ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.[3]

Data Presentation

A comprehensive search of scientific databases did not yield quantitative biological data, such as IC₅₀ or Kᵢ values, for this compound. Therefore, a data table summarizing its biological activity cannot be provided at this time.

Visualizations

The following diagrams illustrate the synthetic pathway for 2,6-dichloroisonicotinic acid and a conceptual workflow for its application in a drug discovery program.

cluster_0 Synthesis of 2,6-Dichloroisonicotinic Acid Citrazinic Acid Citrazinic Acid 2,6-Dichloroisonicotinic Acid 2,6-Dichloroisonicotinic Acid Citrazinic Acid->2,6-Dichloroisonicotinic Acid POCl₃, Et₄NCl 130-145°C

Caption: Reaction scheme for the synthesis of 2,6-dichloroisonicotinic acid.

A 2,6-Dichloroisonicotinic Acid Scaffold B Chemical Derivatization A->B C Compound Library Generation B->C D High-Throughput Biological Screening C->D E Hit Identification & Validation D->E F Lead Optimization (SAR) E->F G Preclinical Candidate F->G

Caption: Conceptual workflow for drug discovery utilizing a core scaffold.

References

Application Notes and Protocols: 2,6-Dichloro-3-hydroxyisonicotinic Acid as a Versatile Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2,6-dichloro-3-hydroxyisonicotinic acid as a versatile building block for the synthesis of novel pharmaceutical agents. Due to the limited publicly available data on specific drug molecules derived from this intermediate, this document focuses on its potential synthetic transformations and provides generalized experimental protocols to guide researchers in its application.

Introduction

This compound is a substituted pyridine derivative with multiple reactive sites, making it an attractive starting material for the synthesis of diverse chemical libraries in drug discovery programs.[1][2][3][4][5] Its structure features a carboxylic acid, a hydroxyl group, and two chlorine atoms attached to the pyridine ring, each offering a handle for chemical modification. While its direct application in marketed drugs is not widely documented, the isonicotinic acid scaffold is a well-established pharmacophore present in numerous therapeutic agents.[6] This suggests that derivatives of this compound could exhibit a range of biological activities. The general utility of chlorinated pyridine derivatives in the synthesis of anti-inflammatory and anti-cancer agents further highlights the potential of this intermediate.[7]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below. Researchers can use the subsequent template tables to record and manage data from their own experiments.

PropertyValueReference
CAS Number185422-96-2[1][2][3][4][5]
Molecular FormulaC₆H₃Cl₂NO₃[4]
Molecular Weight208.00 g/mol [3]
IUPAC Name2,6-dichloro-3-hydroxypyridine-4-carboxylic acid[8][5]
Table 1: Template for Reaction Yield and Purity Data
Reaction TypeDerivative StructureStarting Material (g)Product (g)Yield (%)Purity (e.g., HPLC, NMR)
Amide Coupling
Ether Synthesis
Nucleophilic Substitution
Table 2: Template for Biological Activity Data
Compound IDTargetAssay TypeIC₅₀/EC₅₀ (µM)Other Metrics (e.g., % inhibition)

Synthesis and Potential Synthetic Transformations

Below are detailed protocols for key synthetic transformations that can be applied to this compound to generate a library of derivatives for biological screening.

Diagram 1: Proposed Synthetic Workflow for this compound Derivatives

G cluster_synthesis Synthesis of Intermediate cluster_derivatization Derivatization Reactions Citrazinic_Acid Citrazinic Acid Chlorination Chlorination (e.g., POCl₃) Citrazinic_Acid->Chlorination 2_6_dichloroisonicotinic_acid 2,6-Dichloroisonicotinic Acid Chlorination->2_6_dichloroisonicotinic_acid Hydroxylation Selective Hydroxylation 2_6_dichloroisonicotinic_acid->Hydroxylation Target_Intermediate This compound Hydroxylation->Target_Intermediate Amide_Coupling Amide Coupling (R-NH₂) Target_Intermediate->Amide_Coupling Esterification Esterification (R-OH) Target_Intermediate->Esterification Ether_Synthesis O-Alkylation/Arylation (R-X) Target_Intermediate->Ether_Synthesis SNAr Nucleophilic Aromatic Substitution (Nu⁻) Target_Intermediate->SNAr

Caption: Proposed synthesis and derivatization workflow.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond from the carboxylic acid moiety of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (R-NH₂) (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU) (1.2 eq)

  • Base (e.g., DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Alkylation (Ether Synthesis)

This protocol describes the alkylation of the hydroxyl group to form an ether linkage.

Materials:

  • This compound (or its ester derivative) (1.0 eq)

  • Alkyl halide (R-X) (1.5 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetone)

Procedure:

  • To a solution of the starting material in the anhydrous solvent, add the base.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Diagram 2: Logical Flow for Derivative Synthesis

G Start 2,6-Dichloro-3-hydroxy- isonicotinic Acid Carboxylic_Acid Carboxylic Acid Modification Start->Carboxylic_Acid Hydroxyl Hydroxyl Group Modification Start->Hydroxyl Chloro Chloro Group Substitution Start->Chloro Amide Amide Derivatives Carboxylic_Acid->Amide Ester Ester Derivatives Carboxylic_Acid->Ester Ether Ether Derivatives Hydroxyl->Ether Substituted_Pyridine Substituted Pyridine Derivatives Chloro->Substituted_Pyridine

Caption: Synthetic possibilities from the intermediate.

Biological Evaluation Workflow

Derivatives synthesized from this compound can be screened for a variety of biological activities. The following diagram illustrates a general workflow for the initial stages of drug discovery.

Diagram 3: General Drug Discovery Workflow

G Compound_Library Synthesized Compound Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead Confirmed Activity Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A typical workflow for drug discovery screening.

Conclusion

This compound presents itself as a promising, yet underexplored, intermediate for the synthesis of novel compounds in pharmaceutical research. Its multifunctional nature allows for the creation of diverse molecular architectures. The protocols and workflows provided herein offer a foundational guide for researchers to begin exploring the potential of this versatile building block in their drug discovery endeavors.

References

Application Notes and Protocols for Bioactivity Testing of 2,6-Dichloro-3-hydroxyisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the bioactivity of novel 2,6-Dichloro-3-hydroxyisonicotinic acid derivatives. The protocols outlined below detail methodologies for assessing potential anticancer, anti-inflammatory, and antimicrobial properties.

Overview of Potential Bioactivities

Nicotinic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] Research has primarily focused on their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][6][7][8] The unique structural features of this compound suggest that its derivatives could exhibit potent biological effects, making them promising candidates for drug discovery and development.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and subsequent detailed evaluation of the bioactivity of the synthesized derivatives.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Bioassays Synthesis Synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Synthesis->Antimicrobial Antioxidant Antioxidant Screening (e.g., DPPH Assay) Synthesis->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2, Cytokine) Cytotoxicity->Anti_inflammatory Active & Non-toxic Compounds Anticancer_mechanistic Anticancer Mechanism (e.g., Apoptosis, Cell Cycle) Cytotoxicity->Anticancer_mechanistic Active Compounds Lead_identification Lead Compound Identification Anti_inflammatory->Lead_identification Anticancer_mechanistic->Lead_identification

Caption: General experimental workflow for bioactivity screening.

Protocols for Anticancer Activity Assessment

Many derivatives of nicotinic acid have been investigated for their potential as anticancer agents.[1][2][4][5] The following protocols are designed to assess the cytotoxic and mechanistic anticancer effects of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MDA-MB-231 - breast, A375 - melanoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test derivatives in Dimethyl Sulfoxide (DMSO). Dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline - PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (concentration inhibiting 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Data Presentation:

CompoundCell LineIC50 (µM)
Derivative 1A549
Derivative 1MDA-MB-231
Derivative 1A375
Derivative 2A549
Derivative 2MDA-MB-231
Derivative 2A375
Doxorubicin (Control)A549
Doxorubicin (Control)MDA-MB-231
Doxorubicin (Control)A375

Protocols for Anti-inflammatory Activity Assessment

Nicotinic acid derivatives have shown promise as anti-inflammatory agents.[7] The following protocols are designed to evaluate the anti-inflammatory potential of the test compounds.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][9]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is measured using the Griess reagent.[9] Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)NO Inhibition (%)
Derivative 11
Derivative 110
Derivative 150
Derivative 21
Derivative 210
Derivative 250
Dexamethasone (Control)10
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification

This protocol measures the ability of the compounds to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6.[10]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as the NO production assay (steps 1-4).

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10]

  • Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Derivative 110
Derivative 210
Dexamethasone (Control)10

Relevant Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[11] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Test_Compound Test Compound (Derivative) Test_Compound->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway in inflammation.

Protocol for Antimicrobial Activity Assessment

Derivatives of isonicotinic acid have been explored for their antimicrobial properties.[12] The following protocol can be used for an initial screening of the antimicrobial activity of the synthesized compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[7]

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive bacteria; Escherichia coli, Pseudomonas aeruginosa for Gram-negative bacteria; Candida albicans for fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 1
Derivative 2
Ciprofloxacin (Control)
Fluconazole (Control)

References

Application Notes and Protocols for 2,6-Dichloro-3-hydroxyisonicotinic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: Publicly available research on the specific agrochemical applications of 2,6-Dichloro-3-hydroxyisonicotinic acid is limited. However, extensive research exists for its close structural analog, 2,6-Dichloroisonicotinic acid (INA) . INA is a well-characterized synthetic inducer of plant defense mechanisms. The following application notes and protocols are based on the properties and established use of INA as a representative molecule of this chemical class. It is hypothesized that this compound may exhibit similar biological activities, though this would require empirical validation.

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical that mimics the action of salicylic acid (SA), a natural plant hormone involved in systemic acquired resistance (SAR). SAR is a broad-spectrum, long-lasting defense response in plants that is activated upon localized pathogen attack, leading to enhanced resistance against subsequent infections in distal parts of the plant. INA is a valuable tool in agrochemical research for studying plant defense signaling pathways and for its potential as a plant protection agent.[1][2] It is known to induce the expression of pathogenesis-related (PR) proteins and enhance disease resistance in a variety of plant species.[3]

Applications in Agrochemical Research

The primary application of 2,6-Dichloroisonicotinic acid (INA) in agrochemical research is as a potent inducer of plant defense responses.[3] Its utility spans several areas:

  • Elicitor of Systemic Acquired Resistance (SAR): INA is widely used as a chemical elicitor to artificially induce SAR in plants, providing a powerful tool to study the molecular and biochemical mechanisms of this defense pathway without the need for pathogen infection.

  • Broad-Spectrum Disease Resistance: Research has demonstrated that treatment with INA can protect a wide range of plants from various pathogens.[2] This includes fungal, bacterial, and viral diseases.

  • Herbicide and Pesticide Intermediate: Chlorinated pyridine derivatives like INA are also utilized as key intermediates in the synthesis of various herbicides and pesticides.[4]

Mechanism of Action

The mode of action of 2,6-Dichloroisonicotinic acid (INA) is linked to the salicylic acid (SA) signaling pathway, a central component of plant immunity. While INA does not stimulate the accumulation of SA, it acts downstream in the signaling cascade.[1] The key mechanisms of action include:

  • Inhibition of Catalase: INA has been shown to bind to and inhibit the activity of catalase, an enzyme responsible for degrading hydrogen peroxide (H₂O₂).[3]

  • Accumulation of Reactive Oxygen Species (ROS): Inhibition of catalase leads to an increase in the intracellular concentration of H₂O₂, a key signaling molecule in the induction of plant defense responses.[3]

  • Induction of Defense Gene Expression: The accumulation of ROS triggers a signaling cascade that results in the expression of a suite of defense-related genes, including the pathogenesis-related (PR) genes.[3]

Quantitative Data

The following table summarizes key quantitative data for 2,6-Dichloroisonicotinic acid (INA) from published research.

ParameterValueOrganismTargetReference
Catalase Inhibition Similar dose-response to Salicylic AcidTobaccoCatalase[3]

Experimental Protocols

Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol describes a general method for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.[5]

Materials:

  • Citrazinic acid

  • Tetraethylammonium chloride

  • Phosphorus oxychloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in an excess of phosphorus oxychloride.[5]

  • Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.[5]

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice to quench the reaction.[5]

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[5]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[5]

  • Concentrate the organic phase under reduced pressure to yield the solid product, 2,6-dichloroisonicotinic acid.[5]

  • The product can be characterized by ¹H NMR spectroscopy.[5]

Plant Resistance Induction Assay

This protocol provides a general workflow for assessing the ability of a compound like INA to induce disease resistance in plants.

Materials:

  • Test compound (e.g., 2,6-Dichloroisonicotinic acid)

  • Healthy, uniformly grown plants (e.g., tomato, tobacco, or Arabidopsis thaliana)

  • Pathogen of interest (e.g., Alternaria solani for tomato)

  • Control solution (e.g., water or a mild solvent)

  • Growth chambers or greenhouse with controlled environmental conditions

  • Disease scoring scale (e.g., 0-5, where 0 = no symptoms and 5 = severe disease)

Procedure:

  • Compound Application: Dissolve the test compound in a suitable solvent and dilute to the desired concentrations. Apply the solution to the leaves of the test plants via spraying until runoff. Treat a control group of plants with the solvent solution only.

  • Incubation: Allow the plants to incubate for a period of time (e.g., 24-72 hours) to allow for the induction of defense responses.

  • Pathogen Inoculation: Prepare a suspension of the pathogen at a known concentration. Inoculate both the treated and control plants with the pathogen suspension, for example, by spraying the leaves.

  • Disease Assessment: Place the inoculated plants in a high-humidity environment to promote disease development. After a suitable incubation period (e.g., 5-10 days), assess the disease severity on each plant using a predefined scoring scale.

  • Data Analysis: Statistically analyze the disease severity scores to determine if the test compound provided significant protection compared to the control.

Visualizations

Signaling_Pathway INA 2,6-Dichloroisonicotinic Acid (INA) Catalase Catalase INA->Catalase Inhibits H2O2 Hydrogen Peroxide (H₂O₂) Accumulation Catalase->H2O2 Leads to Signaling_Cascade Signaling Cascade H2O2->Signaling_Cascade Activates PR_Genes Pathogenesis-Related (PR) Gene Expression Signaling_Cascade->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Contributes to

Caption: Proposed signaling pathway of INA in plant defense induction.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Inoculation cluster_assessment Assessment Compound_Prep Prepare Test Compound Solutions Treatment Apply Compound to Plants Compound_Prep->Treatment Plant_Growth Grow Healthy Plants Plant_Growth->Treatment Incubation Incubate for Defense Induction Treatment->Incubation Inoculation Inoculate with Pathogen Incubation->Inoculation Disease_Scoring Score Disease Severity Inoculation->Disease_Scoring Data_Analysis Analyze and Interpret Data Disease_Scoring->Data_Analysis

Caption: General experimental workflow for plant resistance induction assays.

References

Application Notes and Protocols for Developing Enzyme Inhibitors with Pyridine Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine carboxylic acid isomers, including picolinic acid, nicotinic acid, and isonicotinic acid, have emerged as privileged scaffolds in medicinal chemistry and drug discovery.[1][2] Their versatile chemical nature, characterized by the presence of a nitrogen atom in the aromatic ring and a carboxylic acid group, allows for a wide range of chemical modifications to fine-tune their pharmacological properties.[2] These scaffolds have been successfully incorporated into a multitude of therapeutic agents targeting a diverse array of enzymes implicated in various diseases such as cancer, infectious diseases, and metabolic disorders.[1][2][3] This document provides detailed application notes and experimental protocols for the development and evaluation of enzyme inhibitors based on the pyridine carboxylic acid scaffold, with a focus on succinate dehydrogenase (SDH), aspartate/asparagine-β-hydroxylase (AspH), and histone demethylases (KDM).

Target Enzymes and Inhibitor Data

Pyridine carboxylic acid derivatives have demonstrated inhibitory activity against a broad spectrum of enzymes.[4] The following tables summarize quantitative data for representative inhibitors against three key enzyme targets.

Table 1: Pyridine Carboxamide Inhibitors of Botrytis cinerea Succinate Dehydrogenase (SDH)

Compound IDStructureIC50 (µg/mL)Reference
3f 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide1.32[1][2]
Thifluzamide (commercial fungicide)1.28[1]

Table 2: Pyridine-2,4-dicarboxylic Acid (2,4-PDCA) Derivatives as Inhibitors of Human Aspartate/asparagine-β-hydroxylase (AspH)

Compound IDStructureIC50 (µM)Reference
2,4-PDCA Pyridine-2,4-dicarboxylic acid1.8 ± 0.2[5][6]
Vadadustat (HIF-PH inhibitor)7.9 ± 0.7[5]

Table 3: Pyridine-4-carboxylic Acid Derivatives as Inhibitors of Histone Demethylase KDM4C

Compound IDStructureKDM4C IC50 (µM)Reference
Compound 143 Substituted pyridine-4-carboxylic acid< 1[4]
Compound 144 Substituted pyridine-4-carboxylic acid< 1[4]

Experimental Protocols

Protocol 1: General Synthesis of Pyridine Carboxamide Derivatives

This protocol describes a general method for the synthesis of N-aryl-nicotinamides, a class of pyridine carboxylic acid derivatives that have shown potent inhibition of succinate dehydrogenase.[1]

Materials:

  • Nicotinic acid derivative (e.g., 6-chloronicotinic acid)

  • Thionyl chloride (SOCl₂)

  • Substituted 2-aminodiphenylamine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • To a solution of the nicotinic acid derivative (1.0 eq) in a suitable solvent, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Reflux the mixture for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • To this solution, add the substituted 2-aminodiphenylamine (1.0 eq) and triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired pyridine carboxamide derivative.[1]

Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory activity of compounds against SDH from a fungal source, such as Botrytis cinerea.[1][7][8]

Materials:

  • Botrytis cinerea mycelia

  • Succinate dehydrogenase (SDH) assay kit (e.g., from Nanjing Jiancheng Bioengineering Institute or similar) containing:

    • Assay Buffer

    • Succinate (substrate)

    • 2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Mitochondrial Suspension Preparation:

    • Culture B. cinerea in a suitable broth (e.g., Sabouraud Maltose Broth) for 7 days.[1]

    • Harvest the mycelia by filtration.

    • Homogenize the mycelia in ice-cold assay buffer to prepare a mitochondrial suspension according to the assay kit instructions.[7]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Mitochondrial suspension

      • Test compound at various concentrations (final DMSO concentration should be ≤ 1%). Include a vehicle control (DMSO) and a positive control inhibitor (e.g., thifluzamide).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the succinate substrate and DCPIP solution to each well as per the kit's protocol.[8]

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.[7]

    • Record the absorbance at regular intervals (e.g., every minute) for 10-30 minutes.[7]

  • Data Analysis:

    • Calculate the rate of DCPIP reduction (decrease in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: High-Throughput Mass Spectrometric Assay for AspH Inhibition

This protocol describes a robust high-throughput screening assay for identifying inhibitors of human aspartate/asparagine-β-hydroxylase (AspH) using solid-phase extraction mass spectrometry (SPE-MS).[5][6]

Materials:

  • Recombinant human His₆-AspH₃₁₅₋₇₅₈

  • Synthetic thioether-linked cyclic peptide substrate (hFX-CP₁₀₁₋₁₁₉)

  • 2-oxoglutarate (2OG)

  • Ferrous ammonium sulfate (FAS)

  • L-ascorbic acid (LAA)

  • HEPES buffer (50 mM, pH 7.5)

  • Test compounds in DMSO

  • 384-well assay plates

  • Formic acid (10% v/v)

  • Multidrop dispenser

  • SPE-MS system

Procedure:

  • Compound Plating:

    • Dispense the test compounds at various concentrations into a 384-well assay plate. Include DMSO as a negative control and a known inhibitor (e.g., 2,4-PDCA) as a positive control.

  • Enzyme Addition:

    • Prepare an Enzyme Mixture containing 0.1 µM His₆-AspH₃₁₅₋₇₅₈ in HEPES buffer.

    • Using a multidrop dispenser, add 25 µL of the Enzyme Mixture to each well.

    • Centrifuge the plate (1000 rpm, 30 s) and incubate for 15 minutes at 20°C.[5]

  • Reaction Initiation:

    • Prepare a Substrate Mixture containing 2.0 µM hFX-CP₁₀₁₋₁₁₉, 200 µM LAA, 6.0 µM 2OG, and 4.0 µM FAS in HEPES buffer.[5]

    • Add 25 µL of the Substrate Mixture to each well to start the reaction.

  • Reaction Quenching and Analysis:

    • After a 7-minute incubation (to achieve ~50% substrate conversion in the control wells), quench the reaction by adding 10% v/v aqueous formic acid.[5]

    • Analyze the samples by SPE-MS to quantify the formation of the hydroxylated product (+16 Da mass shift) and the depletion of the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration based on the product formation or substrate depletion relative to the DMSO control.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Protocol 4: AlphaLISA Assay for KDM4C Inhibition

This protocol provides a framework for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to screen for inhibitors of the histone demethylase KDM4C.[4][9]

Materials:

  • Recombinant human KDM4C enzyme

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • S-adenosylmethionine (SAM) (if required for a coupled-enzyme assay format, though not directly consumed by demethylases)

  • 2-oxoglutarate (2OG)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid

  • AlphaLISA assay buffer

  • Anti-H3K9me2 antibody conjugated to AlphaLISA Acceptor beads

  • Streptavidin-coated Donor beads

  • Test compounds in DMSO

  • 384-well white opaque microplates

  • AlphaScreen-compatible plate reader

Procedure:

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add a reaction mixture containing KDM4C enzyme, biotinylated H3K9me3 peptide, 2OG, FeSO₄, and ascorbic acid in the assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the demethylation reaction to proceed.

  • Detection:

    • Add the anti-H3K9me2 antibody-conjugated Acceptor beads to each well and incubate for 60 minutes in the dark.[9]

    • Add the Streptavidin-coated Donor beads and incubate for another 30-60 minutes in the dark.[9]

  • Measurement:

    • Read the plate on an AlphaScreen-compatible plate reader. The signal generated is inversely proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Visualizations

G General Workflow for Enzyme Inhibitor Screening cluster_0 Compound Library cluster_1 Assay Development cluster_2 Screening & Analysis cluster_3 Lead Optimization Compound Pyridine Carboxylic Acid Derivatives HTS High-Throughput Screening Compound->HTS Assay Enzyme Inhibition Assay (e.g., Colorimetric, MS, AlphaLISA) Assay->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Compound Design New Analogs

Caption: A generalized workflow for the discovery of enzyme inhibitors.

Caption: Inhibition of SDH by pyridine carboxamides blocks the Krebs cycle and electron transport chain.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloro-3-hydroxyisonicotinic acid is a pyridinecarboxylic acid derivative of interest in pharmaceutical and chemical research. A robust and reliable analytical method is crucial for its quantification in various stages of drug development and quality control. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. Reversed-phase chromatography is a widely used technique for the analysis of a broad range of compounds, including those that are polar, non-polar, acidic, basic, or neutral.[1] This method is designed to provide a straightforward and efficient means of analyzing this compound.

Materials and Methods

Instrumentation

  • A standard HPLC system equipped with a UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

Chromatographic Conditions

A proposed method for the analysis of this compound utilizes a reversed-phase approach.[2] The mobile phase consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid to ensure good peak shape and retention.[2]

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water : Phosphoric Acid (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes

Standard Solution Preparation

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Experimental Protocol

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds, and then store it in an appropriate solvent.

Data Presentation

The following table summarizes the expected quantitative data for the proposed HPLC method.

ParameterResult
Retention Time (min) ~ 4.5
Linearity (R²) > 0.999
Range (µg/mL) 1 - 100
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

HPLC_Workflow A Standard & Sample Preparation B HPLC System Equilibration A->B Prepare solutions C Blank Injection B->C Establish baseline D Standard Injections (Calibration Curve) C->D Verify cleanliness E Sample Injections D->E Calibrate instrument F Data Acquisition E->F Analyze unknowns G Data Analysis (Peak Integration & Quantification) F->G Collect chromatograms H Report Generation G->H Calculate results

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid.

Synthesis Overview

A common and effective method for the synthesis of this compound involves the direct chlorination of 3-hydroxyisonicotinic acid. This process typically utilizes a potent chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a catalyst or additive to facilitate the reaction and improve yield. Careful control of reaction conditions is crucial to minimize side-product formation and ensure a high conversion rate.

Experimental Protocol: Chlorination of 3-Hydroxyisonicotinic Acid

This protocol details a standard procedure for the synthesis of this compound.

Materials:

  • 3-Hydroxyisonicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 3-hydroxyisonicotinic acid and toluene.

  • Addition of Reagents: Slowly add phosphorus oxychloride (POCl₃) to the suspension at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (typically around 110-120°C) and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Workup: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Ineffective chlorinating agent.1. Increase reaction time or temperature. Monitor reaction progress closely. 2. Ensure anhydrous conditions and an inert atmosphere. 3. Use fresh, high-purity phosphorus oxychloride.
Presence of Monochloro- Impurity Insufficient amount of chlorinating agent or incomplete reaction.Increase the molar ratio of phosphorus oxychloride to 3-hydroxyisonicotinic acid. Prolong the reaction time.
Formation of Dark-colored Byproducts 1. Reaction temperature is too high. 2. Presence of impurities in the starting material.1. Maintain the recommended reaction temperature. 2. Use highly pure 3-hydroxyisonicotinic acid.
Difficult Product Isolation Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer carefully during neutralization to ensure the product precipitates or is fully extracted into the organic layer.
Inconsistent Results Variability in reagent quality or reaction conditions.Standardize all reagents and meticulously control reaction parameters such as temperature, time, and stirring speed.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF in this reaction?

A1: N,N-Dimethylformamide (DMF) acts as a catalyst in this chlorination reaction. It reacts with phosphorus oxychloride to form the Vilsmeier reagent, which is a more reactive electrophile and facilitates the chlorination of the pyridine ring.

Q2: Why is it important to perform the quenching step slowly on ice?

A2: The reaction of phosphorus oxychloride with water is highly exothermic and can lead to a rapid increase in temperature and the release of HCl gas. Adding the reaction mixture to ice slowly and with good stirring helps to control the temperature and ensure a safe workup.

Q3: Can other chlorinating agents be used for this synthesis?

A3: Yes, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalyst or triphosgene can also be used.[1] However, reaction conditions would need to be optimized for each specific reagent.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q5: What are the main side reactions to be aware of?

A5: The primary side reaction is incomplete chlorination, leading to the formation of 2-chloro-3-hydroxyisonicotinic acid or 6-chloro-3-hydroxyisonicotinic acid. Over-chlorination is less common for this specific substrate but can occur under harsh conditions. Decomposition of the starting material or product can also occur if the temperature is not well-controlled.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield

ParameterVariationEffect on YieldReference
Chlorinating Agent POCl₃ vs. SOCl₂POCl₃ generally provides higher yields for this type of transformation.[2]
Catalyst With DMF vs. Without DMFCatalytic DMF significantly increases the reaction rate and yield.General Knowledge
Temperature 100°C vs. 120°CHigher temperatures can increase the reaction rate but may also lead to more byproducts. Optimal temperature is typically around 110-120°C.[3]
Reaction Time 4 hours vs. 8 hoursLonger reaction times generally lead to higher conversion rates, but should be optimized to avoid product degradation.[3]

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product start_material 3-Hydroxyisonicotinic Acid reaction Chlorination with POCl₃ and catalytic DMF in Toluene at 110-120°C start_material->reaction quenching Quenching on Ice reaction->quenching neutralization Neutralization with NaHCO₃ quenching->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying over MgSO₄ extraction->drying concentration Solvent Removal drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification final_product This compound purification->final_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

SideReactions Potential Side Reactions and Byproducts start 3-Hydroxyisonicotinic Acid target This compound start->target Desired Reaction mono_chloro_1 2-Chloro-3-hydroxyisonicotinic Acid start->mono_chloro_1 Incomplete Chlorination mono_chloro_2 6-Chloro-3-hydroxyisonicotinic Acid start->mono_chloro_2 Incomplete Chlorination decomposition Decomposition Products start->decomposition Degradation target->decomposition Degradation

Caption: Diagram showing the desired reaction pathway and potential side reactions.

References

Technical Support Center: Chlorination of Hydroxyisonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of hydroxyisonicotinic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical synthetic transformation.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the chlorination of hydroxyisonicotinic acid isomers.

Issue 1: Low or No Conversion of the Starting Material

Q1: My chlorination reaction with phosphorus oxychloride (POCl₃) on 2-hydroxyisonicotinic acid shows no conversion, and I only recover the starting material. What could be the problem?

A1: Several factors could contribute to a lack of reactivity in the chlorination of 2-hydroxyisonicotinic acid using POCl₃. Firstly, insufficient temperature is a common issue. These reactions often require high temperatures, typically refluxing in POCl₃ (around 105 °C) or heating in a sealed reactor at temperatures as high as 140-160 °C to proceed efficiently.[1] Secondly, the purity of the starting material is crucial; ensure your 2-hydroxyisonicotinic acid is free of excess water, which can quench the POCl₃. Lastly, the reaction time may be insufficient. While some protocols report reaction times as short as 2 hours in a sealed reactor, others may require several hours at reflux.[1] Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.

Issue 2: Formation of Byproducts and Poor Regioselectivity

Q2: I am attempting to chlorinate 3-hydroxyisonicotinic acid and am observing multiple products, suggesting poor regioselectivity. How can I improve the selectivity?

A2: The position of the hydroxyl group on the pyridine ring significantly influences the electronic properties and, consequently, the regioselectivity of electrophilic substitution reactions like chlorination. The hydroxyl group is an activating group, and its position relative to the nitrogen atom and the carboxylic acid will direct the incoming chlorine. To improve regioselectivity, consider the following:

  • Choice of Chlorinating Agent: Different chlorinating agents can exhibit different selectivities. While POCl₃ and thionyl chloride (SOCl₂) are common, other reagents like N-chlorosuccinimide (NCS) in the presence of an acid catalyst might offer different regiochemical outcomes.

  • Reaction Conditions: Temperature and reaction time can influence selectivity. Running the reaction at a lower temperature for a longer duration may favor the formation of the thermodynamically more stable product.

  • Protecting Groups: In complex cases, it may be necessary to protect other reactive sites, such as the carboxylic acid, to direct the chlorination to the desired position.

Q3: During the chlorination of a dihydroxyisonicotinic acid, I am getting a mixture of mono- and di-chlorinated products. How can I favor the formation of the mono-chlorinated product?

A3: To favor mono-chlorination, you can try to control the stoichiometry of the chlorinating agent. Using one equivalent or slightly less of the chlorinating agent relative to the dihydroxyisonicotinic acid can increase the statistical probability of mono-chlorination. Additionally, a lower reaction temperature and shorter reaction time can help to prevent over-chlorination. It is also worth noting that in some cases, a mixture of products is unavoidable, and purification by chromatography or crystallization will be necessary to isolate the desired compound.

Issue 3: Decarboxylation as a Side Reaction

Q4: I am observing what appears to be decarboxylation of my hydroxyisonicotinic acid during chlorination, especially when using POCl₃ in DMF (Vilsmeier-Haack conditions). How can I prevent this?

A4: Decarboxylation can be a significant side reaction, particularly with electron-rich aromatic carboxylic acids, under the harsh, acidic conditions of many chlorination reactions. The Vilsmeier-Haack reagent, formed from POCl₃ and DMF, can promote decarboxylation. To mitigate this:

  • Avoid Vilsmeier-Haack Conditions: If decarboxylation is a major issue, avoid using DMF as a solvent or additive with POCl₃.

  • Lower Reaction Temperature: High temperatures can promote decarboxylation. Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Alternative Chlorinating Agents: Consider using a milder chlorinating agent that does not require such strongly acidic and high-temperature conditions. For example, oxalyl chloride or thionyl chloride at lower temperatures might be viable alternatives.

Issue 4: Difficult Purification of the Chlorinated Product

Q5: After my chlorination reaction, I am struggling to purify the desired chlorinated hydroxyisonicotinic acid from the reaction mixture, which contains unreacted starting material and other byproducts.

A5: The purification of these polar, functionalized molecules can be challenging. Here are some strategies:

  • Aqueous Workup: A careful aqueous workup is often the first step. After quenching the reaction (e.g., with ice water), adjusting the pH can help to separate acidic products from neutral or basic impurities. The product may precipitate at a specific pH.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Experiment with different solvents and solvent mixtures to find optimal conditions.

  • Column Chromatography: For complex mixtures or to isolate isomers, column chromatography on silica gel is often necessary. Due to the polar nature of the compounds, polar mobile phases (e.g., ethyl acetate/methanol or dichloromethane/methanol mixtures) are typically required. Adding a small amount of acetic or formic acid to the eluent can sometimes improve peak shape for carboxylic acids.

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) may be the best option to obtain a highly pure product.

Q6: My chlorinated product seems to be hydrolyzing back to the starting hydroxyisonicotinic acid during the aqueous workup. How can I avoid this?

A6: The chloro group on the pyridine ring, especially in positions activated by other functional groups, can be susceptible to hydrolysis, particularly under basic or prolonged exposure to aqueous conditions. To minimize hydrolysis:

  • Minimize Contact with Water: Perform the aqueous workup as quickly as possible and at a low temperature.

  • Control pH: Avoid strongly basic conditions during the workup. If a base is needed to neutralize acid, use a weak base like sodium bicarbonate and add it cautiously while keeping the mixture cold.

  • Extraction with an Organic Solvent: Promptly extract the product into a suitable organic solvent (like ethyl acetate or dichloromethane) to remove it from the aqueous phase.

  • Evaporate Excess Reagent: Before the workup, it can be beneficial to remove the excess volatile chlorinating agent (like POCl₃ or SOCl₂) under reduced pressure.[2] This reduces the amount of acid generated during quenching and can lead to a cleaner reaction mixture.[2]

Data Presentation

Table 1: Comparison of Chlorinating Agents for Hydroxypyridines

Chlorinating AgentTypical SubstratesCommon ConditionsAdvantagesDisadvantages
POCl₃ Hydroxypyridines, HydroxypyrimidinesReflux or sealed tube at 140-160 °C, often with a base like pyridine or triethylamine.[1]Readily available, effective for many substrates.Harsh conditions, can lead to side reactions like decarboxylation, workup can be hazardous.
SOCl₂ Alcohols, Carboxylic acidsOften used at lower temperatures than POCl₃, can be used with or without a base.Milder than POCl₃, byproducts (SO₂ and HCl) are gaseous.Can also be highly reactive, safety precautions are necessary.
PCl₅/POCl₃ HydroxypyridinesRefluxing in a mixture of PCl₅ and POCl₃.Can be more effective than POCl₃ alone for less reactive substrates.Very harsh conditions, generates significant amounts of acidic byproducts.
NCS Electron-rich aromaticsTypically used with an acid catalyst in an inert solvent.Milder conditions, can offer different regioselectivity.May not be reactive enough for all hydroxyisonicotinic acid isomers.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of 2-Hydroxypyridines using POCl₃ [1]

  • Reaction Setup: In a sealed reactor, combine the 2-hydroxypyridine substrate (1.0 eq) and phosphorus oxychloride (1.0 - 1.5 eq). If the substrate is not basic, an equivalent of a base such as pyridine can be added.

  • Reaction: Heat the sealed reactor to 140-160 °C for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: After cooling the reactor to room temperature, carefully quench the reaction mixture by slowly adding it to ice-cold water.

  • Purification: Adjust the pH of the aqueous solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) to precipitate the product or to facilitate extraction. The crude product can be collected by filtration if it precipitates, or extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Conversion of a Carboxylic Acid to an Acyl Chloride using SOCl₂

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize the HCl and SO₂ produced), suspend or dissolve the carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). A co-solvent such as toluene or dichloromethane can also be used. A catalytic amount of DMF can be added to accelerate the reaction (Vilsmeier conditions), but be mindful of potential side reactions.

  • Reaction: Heat the mixture to reflux (for SOCl₂, the boiling point is 76 °C) and maintain the temperature until the reaction is complete (typically 1-4 hours). The reaction can be monitored by the cessation of gas evolution or by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Workup: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride can often be used in the next step without further purification. If purification is necessary, distillation under reduced pressure can be employed for volatile acyl chlorides.

Visualizations

experimental_workflow cluster_reaction Chlorination Reaction cluster_workup Workup & Purification start Hydroxyisonicotinic Acid reaction Heating (Reflux or Sealed Tube) start->reaction reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) reagent->reaction quench Quenching (Ice Water) reaction->quench ph_adjust pH Adjustment quench->ph_adjust extraction Extraction / Filtration ph_adjust->extraction purification Purification (Crystallization or Chromatography) extraction->purification product Chlorinated Hydroxyisonicotinic Acid purification->product

Caption: General experimental workflow for the chlorination of hydroxyisonicotinic acids.

troubleshooting_logic cluster_low_conversion Troubleshooting Low Conversion cluster_side_products Troubleshooting Side Products cluster_purification Troubleshooting Purification start Problem Encountered low_conversion Low/No Conversion start->low_conversion Is the reaction proceeding? side_products Side Products Formed start->side_products Is the product impure? purification_issue Purification Difficulty start->purification_issue Is the final product hard to isolate? temp Increase Temperature low_conversion->temp time Increase Reaction Time low_conversion->time reagent_purity Check Reagent Purity low_conversion->reagent_purity change_reagent Change Chlorinating Agent side_products->change_reagent optimize_conditions Optimize Conditions (Temp, Time) side_products->optimize_conditions decarboxylation Decarboxylation? Avoid DMF side_products->decarboxylation workup Careful Aqueous Workup (Control pH, Temp) purification_issue->workup crystallization Recrystallization purification_issue->crystallization chromatography Column Chromatography purification_issue->chromatography

Caption: A logical guide for troubleshooting common issues in chlorination reactions.

References

Technical Support Center: Purification of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following purification protocols and troubleshooting guides are based on general chemical principles for the purification of substituted pyridine carboxylic acids. Due to a lack of specific literature for 2,6-Dichloro-3-hydroxyisonicotinic acid, these recommendations should be considered as starting points and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Common impurities may include unreacted starting materials, chlorinated byproducts with varying degrees of chlorination, residual solvents from the synthesis, and decomposition products. Without specific analytical data, it is crucial to characterize your crude material (e.g., by LC-MS or NMR) to identify the impurities present.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities if a suitable solvent system can be found.

  • Acid-base extraction is useful for separating the acidic product from neutral or basic impurities.[1]

  • Column chromatography is a versatile technique for separating compounds with different polarities.[2][3]

Q3: My purified this compound is colored (e.g., yellow or brown). What could be the cause and how can I fix it?

A3: Discoloration often indicates the presence of residual impurities or decomposition products.[4] Consider treating a solution of your compound with activated carbon, followed by filtration, to remove colored impurities. Alternatively, recrystallization from an appropriate solvent can also help in obtaining a colorless product.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of product during recrystallization. The compound is too soluble in the recrystallization solvent, even at low temperatures.- Try a different solvent or a solvent mixture. - Ensure you are using a minimal amount of hot solvent to dissolve the crude product. - Cool the solution slowly and then in an ice bath to maximize crystal formation.
Low recovery after acid-base extraction. - Incorrect pH adjustment, leading to incomplete protonation or deprotonation.[5] - Formation of an emulsion during extraction.- Use a pH meter to ensure the pH is adjusted to at least 2 units below the pKa of the carboxylic acid to keep it in the organic phase, and at least 2 units above the pKa to move it to the aqueous phase as a salt. - To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Product seems to be "stuck" on the column during chromatography. The eluent is not polar enough to move the compound.Increase the polarity of the eluent gradually. For acidic compounds, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve elution and reduce tailing.[6][7]
Persistent Impurities
Symptom Possible Cause Suggested Solution
TLC or HPLC analysis shows the presence of impurities after a single purification step. The impurity has similar physical properties (e.g., polarity, solubility) to the desired product.- Combine purification techniques. For example, perform an acid-base extraction followed by recrystallization. - Optimize the column chromatography conditions, such as using a different stationary phase (e.g., alumina) or a different solvent system.[2]
NMR spectrum shows residual solvent peaks. Incomplete drying of the purified product.Dry the product under high vacuum for an extended period. If the solvent is high-boiling, consider dissolving the product in a low-boiling solvent and re-evaporating to azeotropically remove the high-boiling residual solvent.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) at room temperature and upon heating.[8][9] An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its carboxylate salt.[1] Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as concentrated HCl, until the pH is around 2. The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase.[10] To select an appropriate eluent, perform TLC analysis with different solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol). A good eluent system will give the desired compound an Rf value of approximately 0.3. For acidic compounds, adding a small amount of acetic or formic acid to the eluent can improve separation.[6][7]

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica gel containing the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve extract Acid-Base Extraction dissolve->extract column Column Chromatography dissolve->column recrystallize Recrystallization extract->recrystallize Aqueous Layer (Acidified & Precipitated) waste Impurities extract->waste Organic Layer pure Pure Product recrystallize->pure recrystallize->waste Mother Liquor column->pure Pure Fractions column->waste Impure Fractions

Caption: General experimental workflow for purification.

purification_choice decision decision start Crude Product Analysis (TLC/HPLC) decision1 Main impurity significantly different polarity? start->decision1 decision2 Product is a solid and a suitable solvent is found? decision1->decision2 No column Use Column Chromatography decision1->column Yes decision3 Impurities are neutral or basic? decision2->decision3 No recrystallize Use Recrystallization decision2->recrystallize Yes extraction Use Acid-Base Extraction decision3->extraction Yes combine Combine Techniques decision3->combine No

Caption: Decision tree for selecting a purification method.

acid_base_extraction cluster_start Starting Mixture in Organic Solvent cluster_extraction Extraction with NaHCO3 (aq) cluster_organic Organic Layer cluster_aqueous Aqueous Layer cluster_final Acidification & Isolation start_mix This compound (Acidic) + Neutral Impurity sep_funnel Separatory Funnel start_mix->sep_funnel organic_layer Neutral Impurity sep_funnel->organic_layer Remains in Organic Phase aqueous_layer Sodium 2,6-dichloro-3-hydroxyisonicotinate (Salt) sep_funnel->aqueous_layer Moves to Aqueous Phase final_product Pure this compound (Precipitate) aqueous_layer->final_product Add HCl (aq)

Caption: Principle of acid-base extraction for purification.

References

Technical Support Center: Synthesis of Dichlorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of dichlorinated pyridine derivatives.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during your experiments.

Issue 1: Low Yield of Dichlorinated Pyridine

Symptom: The overall yield of the desired dichlorinated pyridine is lower than expected.

Potential Cause Troubleshooting/Preventative Measures
Incomplete Reaction Direct Chlorination: Increase reaction time or the molar ratio of the chlorinating agent (e.g., chlorine gas) to the pyridine starting material. Ensure adequate mixing and dispersion of the chlorinating agent. Sandmeyer Reaction: Ensure complete diazotization by maintaining a low temperature (0-5 °C) and dropwise addition of sodium nitrite. Allow sufficient reaction time for the substitution to complete.[1] Reductive Dechlorination: Ensure the reducing agent (e.g., zinc powder) is activated and used in sufficient excess. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
Decomposition of Product High Reaction Temperatures: Overheating can lead to product degradation and tar formation, especially in direct chlorination methods.[2] Optimize the reaction temperature to the lowest effective level. For exothermic reactions, ensure efficient cooling. Unstable Intermediates: Diazonium salts in the Sandmeyer reaction are unstable and can decompose if the temperature is not strictly controlled. They can be explosive when isolated and dry, so it is recommended to use them in solution without isolation.[1]
Side Reactions Over-chlorination: Carefully control the stoichiometry of the chlorinating agent. A lower ratio of chlorinating agent to the pyridine substrate will reduce the formation of tri- and tetrachlorinated byproducts. Formation of Isomers: The regioselectivity of chlorination can be influenced by the catalyst, solvent, and temperature. Screen different catalysts and solvents to optimize for the desired isomer.[1]
Poor Work-up and Purification Extraction Issues: Ensure the pH of the aqueous phase is adjusted correctly to ensure the dichlorinated pyridine is in its neutral form for efficient extraction into the organic solvent. Incomplete neutralization can lead to poor extraction efficiency.[1] Loss during Distillation/Crystallization: For volatile products, ensure the condenser is efficient. When performing recrystallization, use the minimum amount of hot solvent and cool slowly to maximize crystal formation and minimize loss in the mother liquor.
Catalyst Deactivation Poisoning: The nitrogen atom of the pyridine ring can poison the catalyst (e.g., Palladium) by strongly adsorbing to the active sites.[3] Impurities in the starting materials, such as sulfur compounds, can also act as poisons. Using high-purity starting materials and optimizing reaction conditions to favor product desorption can mitigate this. Sintering: High reaction temperatures can cause irreversible agglomeration of catalyst particles. Operate at the lowest effective temperature to prolong catalyst life.[3]
Issue 2: Formation of Over-chlorinated Byproducts (Trichloro- and Tetrachloropyridines)

Symptom: GC-MS analysis of the crude product shows significant peaks corresponding to higher chlorinated pyridine derivatives.

Potential Cause Troubleshooting/Preventative Measures
Excess Chlorinating Agent Carefully control the stoichiometry of the chlorinating agent. Use a molar ratio that favors dichlorination. A stepwise or slow addition of the chlorinating agent can also help to control the reaction.
High Reaction Temperature Higher temperatures can increase the rate of subsequent chlorination reactions. Optimize the temperature to favor the formation of the dichlorinated product.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or GC-MS. Stop the reaction once the optimal conversion to the dichlorinated product is achieved to prevent further chlorination.
Catalyst Activity Certain catalysts may favor over-chlorination. If using a catalyst, consider screening different types or adjusting the catalyst loading. In some cases, a catalyst-free reaction at a specific temperature may offer better selectivity.
Issue 3: Formation of Isomeric Dichloropyridine Byproducts

Symptom: The product is a mixture of dichloropyridine isomers that are difficult to separate.

Potential Cause Troubleshooting/Preventative Measures
Lack of Regioselectivity in Chlorination The position of chlorination is influenced by the electronic and steric properties of the pyridine ring and the reaction conditions. For direct chlorination, temperature can significantly affect isomer distribution. In catalyzed reactions, the choice of catalyst and ligands is crucial for directing regioselectivity.[4]
Starting Material Isomerization Under certain conditions, starting materials or intermediates might isomerize. Ensure the purity of your starting material and that the reaction conditions do not promote isomerization.
Ineffective Purification Fractional Distillation: Due to close boiling points, a high-efficiency fractional distillation column may be required. Crystallization: Fractional crystallization can be effective. A mixture of an alcohol (like isopropanol) and water is often used, as different isomers can have varying solubilities.[1] Careful optimization of the solvent ratio and cooling rate is key. Chromatography: Preparative HPLC or column chromatography on silica gel can be used for separation, although it may be challenging for large-scale purifications.
Issue 4: Tar Formation

Symptom: A dark, viscous, or resinous material is observed in the reaction mixture or crude product.

Potential Cause Troubleshooting/Preventative Measures
High Reaction Temperatures Excessive heat can lead to polymerization and condensation reactions of pyridine and its chlorinated derivatives.[2] Maintain the reaction temperature within the optimal range. For highly exothermic reactions, ensure efficient cooling and slow addition of reagents.
Presence of Impurities Impurities in the starting materials or solvents can act as catalysts for polymerization. Use high-purity reagents and solvents.
Localized "Hot Spots" Inefficient stirring can lead to localized overheating. Ensure vigorous and uniform stirring throughout the reaction.
Radical Reactions Uncontrolled radical chain reactions can lead to tar formation. Use radical scavengers if appropriate for your reaction mechanism, or control the initiation of radical reactions (e.g., by controlling UV light exposure in photochemical reactions).

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of dichlorinated pyridines?

A1: The most common side products are other chlorinated pyridine derivatives, such as monochloropyridines (from incomplete reaction) and trichloro- and tetrachloropyridines (from over-chlorination). Isomers of the desired dichlorinated pyridine are also frequently formed. In some cases, hydroxypyridines can be formed if water is present in the reaction mixture.[5]

Q2: How can I monitor the progress of my dichlorination reaction?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the starting material, the desired dichlorinated product, and various byproducts based on their retention times and mass spectra.[6] Thin Layer Chromatography (TLC) can also be a quick and convenient way to monitor the disappearance of the starting material.

Q3: What are the key safety precautions when working with chlorinating agents and chlorinated pyridines?

A3: Chlorinating agents like chlorine gas and sulfuryl chloride are toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Chlorinated pyridines are also generally toxic and should be handled with care. Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when dry and should be kept in solution and at low temperatures.[1]

Q4: Can I use dichloromethane (DCM) as a solvent for my pyridine-based reaction?

A4: Caution should be exercised when using dichloromethane (DCM) with pyridine and its derivatives. DCM can slowly react with pyridines, even at room temperature, to form methylenebispyridinium dichloride compounds. This can lead to the formation of impurities and a reduction in yield.

Data Presentation

The following tables summarize quantitative data for the synthesis of various dichlorinated pyridine derivatives.

Table 1: Synthesis of 2,3-Dichloropyridine

Starting MaterialCatalyst/ReagentsReaction ConditionsYield (%)Purity (%)Key Side Products
2,6-Dichloropyridine1. Cl₂, FeCl₃ 2. H₂, Pd/C, Triethylamine1. 100-140 °C 2. 60-80 °C~82 (overall)>99.52,5-Dichloropyridine, Monochloropyridines
3-AminopyridineHCl, H₂O₂/Cl₂, Fe catalyst, NaNO₂, Cu₂O/CuClOne-pot synthesis>74>99.2Over-chlorinated pyridines, hydroxypyridines

Table 2: Synthesis of 2,5-Dichloropyridine

Starting MaterialCatalyst/ReagentsReaction ConditionsYield (%)Purity (%)Key Side Products
2-ChloropyridineCl₂, FeCl₃High Temperature62-80Up to 100 (after crystallization)2,3-Dichloropyridine, Trichloropyridines
2-Aminopyridine1. Diazotization 2. Sandmeyer (CuCl)0-5 °C~58HighPhenolic byproducts, tar
2,3,6-TrichloropyridineZinc powderReflux in benzene/toluene~78.3HighOther dichloropyridine isomers
Maleic Diester1. Nitromethane, base 2. Hydrogenation 3. POCl₃Multi-step~88.6>99-

Table 3: Synthesis of 2,6-Dichloropyridine

Starting MaterialCatalyst/ReagentsReaction ConditionsYield (%)Purity (%)Key Side Products
PyridineCl₂, H₂O (diluent)Photochemical, 194 °C~48High (after purification)2-Chloropyridine, Trichloropyridines
2-ChloropyridineCl₂ (no catalyst)160-190 °CHighHighTrichloropyridines

Table 4: Synthesis of 3,5-Dichloropyridine

Starting MaterialCatalyst/ReagentsReaction ConditionsYield (%)Purity (%)Key Side Products
2,3,4,5,6-PentachloropyridineZinc, Acetic Acid, Water81-82 °C, 29 hours~61~78 (area %)Trichloropyridines, other dichloropyridine isomers
2-Amino-3,5-dichloropyridine1. NaNO₂, HCl 2. CuCl0-5 °C--Phenolic byproducts, tar

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloropyridine from 3-Aminopyridine (One-Pot)

This protocol is adapted from an industrially relevant one-pot synthesis.[1][7]

  • Chlorination: Dissolve 3-aminopyridine in concentrated hydrochloric acid in a suitable reactor. Add a catalytic amount of an iron salt (e.g., ferrous chloride). Bubble chlorine gas into the reaction mixture at a controlled rate while maintaining the temperature between 25-30 °C. Monitor the reaction by HPLC until the formation of 2-chloro-3-aminopyridine is maximized.

  • Diazotization and Sandmeyer Reaction: Without isolating the intermediate, add a copper catalyst (e.g., cuprous oxide) to the reaction mixture. Cool the mixture and add an aqueous solution of sodium nitrite dropwise at a controlled temperature (0-5 °C) to facilitate diazotization and subsequent chlorination. Nitrogen gas will evolve.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH > 11. Perform steam distillation to isolate the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,3-dichloropyridine.

Protocol 2: Synthesis of 3,5-Dichloropyridine by Reductive Dechlorination

This protocol describes the synthesis from a polychlorinated pyridine precursor.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 2,3,4,5,6-pentachloropyridine, zinc powder, acetic acid, and water. A co-solvent like 1,4-dioxane can also be used.

  • Reaction: Heat the mixture to 81-82 °C and stir vigorously. Monitor the reaction progress by GC-MS. The reaction may take up to 30 hours.

  • Work-up and Purification: After the reaction is complete, isolate the product by steam distillation. The distillate will contain an oil that solidifies upon cooling. Extract the distillate with an organic solvent like dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3,5-dichloropyridine as a white solid.

Mandatory Visualization

Overchlorination_Pathway Pyridine Pyridine Monochloropyridine Monochloropyridine Pyridine->Monochloropyridine + Cl₂ Dichloropyridine Dichloropyridine (Desired Product) Monochloropyridine->Dichloropyridine + Cl₂ Trichloropyridine Trichloropyridine (Byproduct) Dichloropyridine->Trichloropyridine + Cl₂ (Over-chlorination) Tetrachloropyridine Tetrachloropyridine (Byproduct) Trichloropyridine->Tetrachloropyridine + Cl₂ (Over-chlorination) Sandmeyer_Reaction_Mechanism cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Substitution Aromatic_Amine Ar-NH₂ Diazonium_Salt Ar-N₂⁺X⁻ Aromatic_Amine->Diazonium_Salt NaNO₂, HX (0-5 °C) Aryl_Radical Ar• Diazonium_Salt->Aryl_Radical CuCl (-e⁻, -N₂) Aryl_Halide Ar-Cl Aryl_Radical->Aryl_Halide CuCl₂ (+Cl⁻, -CuCl) Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impurity Impurity Detected? Start->Impurity Tar Tar Formation? Start->Tar Check_Conditions Check Reaction Conditions (Temp, Time, Stoichiometry) Low_Yield->Check_Conditions Check_Workup Review Work-up & Purification Low_Yield->Check_Workup Analyze_Impurity Identify Impurity (GC-MS, NMR) Impurity->Analyze_Impurity Reduce_Temp Reduce Temperature, Improve Mixing Tar->Reduce_Temp Optimize_Separation Optimize Separation (Distillation, Crystallization) Analyze_Impurity->Optimize_Separation

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid. Our aim is to facilitate a smoother, more efficient experimental workflow for our users in their research and development endeavors.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete Carboxylation: The carboxylation of the 2,6-dichloro-3-hydroxypyridine precursor may be inefficient.- Optimize Reaction Conditions: Systematically vary temperature and pressure. Carboxylation of pyridine derivatives can be sensitive to these parameters. - Catalyst Selection: If using a catalyst for carboxylation, screen different Lewis or Brønsted acids to enhance reactivity. - Reagent Stoichiometry: Ensure the correct molar ratio of reactants. An excess of the carboxylating agent (e.g., CO2 under pressure) might be necessary.
2. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of the starting material or the desired product.- Temperature Control: Lower the reaction temperature and extend the reaction time. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.
3. Inefficient Hydrolysis of Nitrile Precursor: If synthesizing from a cyanopyridine precursor, the hydrolysis to the carboxylic acid may be incomplete.- Hydrolysis Conditions: Vary the acid or base concentration and the reaction temperature. For chlorinated cyanopyridines, hydrolysis can be challenging.[1][2] - Reaction Time: Extend the hydrolysis reaction time and monitor progress using TLC or LC-MS.
Formation of Significant Side Products 1. Non-selective Carboxylation: Carboxylation may occur at other positions on the pyridine ring.- Directing Groups: If applicable to your synthetic route, consider the use of directing groups to favor carboxylation at the C4 position. - Catalyst Tuning: The choice of catalyst can significantly influence regioselectivity in pyridine functionalization.[3]
2. Decarboxylation of the Product: The desired product, once formed, might be unstable under the reaction conditions and undergo decarboxylation.- Temperature Management: Avoid excessive temperatures during the reaction and work-up. For some pyridine carboxylic acids, temperatures above 135°C can lead to decarboxylation.[1] - pH Control: Maintain an appropriate pH during work-up and purification to ensure the stability of the carboxylic acid.
3. Formation of Tar or Polymeric Materials: High temperatures or reactive intermediates can lead to polymerization.- Lower Temperature: Perform the reaction at the lowest effective temperature. - Scavengers: Consider the use of radical scavengers if polymerization is suspected to proceed via a radical mechanism.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult.- Recrystallization: Attempt recrystallization from various solvent systems. - Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid to perform an acid-base extraction to separate it from neutral or basic impurities. - pH Adjustment: Carefully adjust the pH during extraction and precipitation to selectively isolate the product.
2. Product is Insoluble or Sparingly Soluble: The product may be difficult to handle and purify due to low solubility.- Solvent Screening: Test a wide range of solvents to find a suitable system for purification. - Derivatization: Consider converting the carboxylic acid to a more soluble ester for purification, followed by hydrolysis back to the acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common synthetic strategies for similar pyridine carboxylic acids often start from readily available pyridine derivatives. For this compound, a plausible starting material is 2,6-dichloro-3-hydroxypyridine, which would then undergo carboxylation at the 4-position. Another potential route is the hydrolysis of 2,6-dichloro-3-hydroxy-4-cyanopyridine.

Q2: What are the key challenges in the carboxylation of 2,6-dichloro-3-hydroxypyridine?

The primary challenges include achieving regioselective carboxylation at the C4 position and preventing side reactions such as decomposition or carboxylation at other positions. The electron-withdrawing nature of the chlorine atoms and the electronic influence of the hydroxyl group can affect the reactivity and selectivity of the pyridine ring.[3][4]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the identification of the starting material, product, and any major side products, helping to determine the optimal reaction time.

Q4: What are typical work-up procedures for this synthesis?

A typical work-up procedure involves quenching the reaction mixture, followed by an acid-base extraction to isolate the acidic product. The crude product is then often purified by recrystallization or column chromatography. For instance, after a chlorination reaction to form a related compound, the reaction mixture was poured onto ice, and the product was extracted with an organic solvent.[5][6]

Q5: Are there any specific safety precautions I should take?

Yes. Chlorinated organic compounds and strong acids or bases used in the synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

Protocol 1: Synthesis of a Dichloro-substituted Isonicotinic Acid (Adapted from the synthesis of 2,6-dichloroisonicotinic acid) [6]

This protocol describes the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid and can serve as a starting point for developing a chlorination/carboxylation strategy.

Materials:

  • Citrazinic acid

  • Tetraethylammonium chloride

  • Phosphorus oxychloride (POCl3)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Deionized water

Procedure:

  • Suspend citrazinic acid (1.0 eq) and tetraethylammonium chloride (1.0 eq) in excess phosphorus oxychloride.

  • Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.

  • Cool the mixture to room temperature and slowly pour it onto crushed ice for quenching.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hydrolysis of a Cyanopyridine to a Carboxylic Acid (General Procedure) [1][2]

This general protocol can be adapted for the hydrolysis of a potential 2,6-dichloro-3-hydroxy-4-cyanopyridine precursor.

Materials:

  • Substituted cyanopyridine

  • Aqueous acid (e.g., H2SO4) or base (e.g., NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Deionized water

Procedure:

  • Dissolve or suspend the cyanopyridine in an aqueous solution of a strong acid or base.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. Note that hydrolysis of chlorocyanopyridines can be challenging and may require forcing conditions.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was performed under basic conditions, acidify the mixture with a strong acid to precipitate the carboxylic acid. If performed under acidic conditions, neutralize with a base.

  • Collect the precipitated product by filtration or extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

To aid in understanding the experimental workflow, a generalized synthesis and work-up process is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Starting Material (e.g., 2,6-dichloro-3-hydroxypyridine) reaction Carboxylation Reaction (e.g., with CO2 under pressure) start->reaction Reagents, Catalyst, Solvent quench Quenching reaction->quench extraction Acid-Base Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration purify Recrystallization or Column Chromatography concentration->purify product Final Product: This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Below is a logical diagram illustrating the troubleshooting process for low product yield.

troubleshooting_low_yield cluster_investigate Investigation cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction check_starting_material Verify Starting Material Purity start->check_starting_material incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction decomposition Decomposition check_reaction->decomposition side_reactions Side Reactions check_reaction->side_reactions optimize_conditions Optimize Conditions: - Temperature - Time - Pressure incomplete_reaction->optimize_conditions decomposition->optimize_conditions change_reagents Change Reagents: - Catalyst - Solvent side_reactions->change_reagents purification_strategy Modify Purification Strategy side_reactions->purification_strategy

Caption: Troubleshooting flowchart for addressing low product yield in synthesis.

References

Technical Support Center: 2,6-Dichloro-3-hydroxyisonicotinic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3-hydroxyisonicotinic acid. Due to the limited availability of specific experimental data for this compound, this guide is based on general chemical principles and data from structurally similar compounds. It is intended to serve as a starting point for your own experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: Key properties are summarized in the table below.

PropertyValue
CAS Number 185422-96-2[1][2]
Molecular Formula C6H3Cl2NO3[1][2]
Molecular Weight 208.00 g/mol [1]
Appearance Typically a solid powder or crystal.
Storage Conditions Inert atmosphere, 2-8°C[1]

Q2: I am having trouble dissolving this compound. What solvents can I use?

For your experiments, we recommend starting with small-scale solubility tests in a range of organic solvents. Here are some general troubleshooting tips for solubility issues:

  • Start with polar organic solvents: Try solvents like DMSO, DMF, or methanol.

  • Gentle heating and sonication: These methods can help increase the rate of dissolution. Be cautious with heating to avoid degradation.[5]

  • Consider co-solvent systems: For in vivo studies, mixtures of solvents are often necessary. For the related compound 2,6-Dichloroisonicotinic acid, formulations using DMSO, PEG300, Tween-80, and saline have been reported.[5]

  • pH adjustment: As an acidic compound, its solubility in aqueous solutions may be pH-dependent. Increasing the pH with a suitable base might improve solubility.

Q3: My experimental results are inconsistent. What are some potential causes?

A3: Inconsistent results can stem from several factors. Consider the following:

  • Compound Stability: Ensure the compound has been stored correctly under an inert atmosphere and at the recommended temperature to prevent degradation.[1] The stability of the compound in your specific experimental buffer and at your working temperature should be determined.

  • Purity of the Compound: Verify the purity of your this compound stock. Impurities can lead to off-target effects or interfere with assays. If in doubt, consider re-purification or analysis by techniques like HPLC or LC-MS.

  • Pipetting and Handling Errors: Ensure accurate and consistent pipetting, especially for potent compounds where small variations in concentration can have a large impact.

  • Assay Conditions: Small variations in temperature, pH, or incubation time can affect results. Standardize your protocols carefully.

Troubleshooting Guide

Synthesis and Purification

While a specific synthesis protocol for this compound is not detailed in the provided search results, general issues in the synthesis of related dichlorinated nicotinic acids can offer insights.

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Extend reaction time or increase temperature. - Ensure purity of starting materials.
Side reactions.- Optimize reaction conditions (temperature, solvent, catalyst). - A patent for a related compound mentions the formation of trichloronitrile byproducts during chlorination, which required additional purification.[6]
Difficulty in Purification Impurities with similar polarity to the product.- Try alternative purification methods (e.g., recrystallization from a different solvent system, column chromatography with a different mobile phase).
Product precipitation during workup.- Adjust the pH during extraction to ensure the compound is in the desired layer. For a related synthesis, acidification to pH 1-2 was used to precipitate the final product.[6]
Biological Assays
Problem Potential Cause Suggested Solution
No or Low Activity Compound instability in assay buffer.- Prepare fresh solutions for each experiment. - Assess compound stability in the assay buffer over the experiment's duration.
Incorrect concentration range.- Perform a wide dose-response curve to determine the optimal concentration range.
Cell permeability issues.- Use appropriate controls to assess cell viability and membrane integrity.
High Background Signal Compound interference with the assay.- Run controls with the compound alone (without cells or target enzyme) to check for autofluorescence or other interference.
Contamination.- Ensure sterile technique and use fresh reagents.

Experimental Workflows

The following diagrams illustrate general workflows that can be adapted for experiments involving this compound.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis solubility Solubility Testing stock_prep Stock Solution Preparation solubility->stock_prep stability Stability Assessment stock_prep->stability dose_response Dose-Response Curve stability->dose_response Proceed to Assay mechanism Mechanism of Action Studies dose_response->mechanism data_acq Data Acquisition mechanism->data_acq controls Include Proper Controls controls->data_acq stat_analysis Statistical Analysis data_acq->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: A generalized workflow for experiments, from initial preparation to data analysis.

troubleshooting_logic Troubleshooting Logic Flow start Inconsistent or Unexpected Results check_compound Verify Compound Integrity (Purity, Storage, Stability) start->check_compound check_protocol Review Experimental Protocol (Concentrations, Times, Reagents) start->check_protocol check_equipment Check Equipment Calibration and Function start->check_equipment check_compound->check_protocol No Issue revise_compound Re-purify or Re-order Compound check_compound->revise_compound Issue Found check_protocol->check_equipment No Issue revise_protocol Optimize Assay Parameters check_protocol->revise_protocol Issue Found revise_equipment Recalibrate or Service Equipment check_equipment->revise_equipment Issue Found rerun Re-run Experiment check_equipment->rerun No Issue, Re-run to Confirm revise_compound->rerun revise_protocol->rerun revise_equipment->rerun

References

stability issues of 2,6-Dichloro-3-hydroxyisonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dichloro-3-hydroxyisonicotinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experiments involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution are its susceptibility to hydrolysis, particularly at neutral to alkaline pH, and potential photodegradation upon exposure to light. The chloro substituents on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of hydroxy-derivatives.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be freshly prepared. If short-term storage is necessary, it is recommended to store solutions at low temperatures (2-8°C or -20°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. For long-term storage, it is advisable to store the compound in its solid, crystalline form in a tightly sealed container at -20°C.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is significantly influenced by pH. Acidic conditions (pH < 4) generally favor stability by reducing the rate of hydrolysis of the chloro groups. As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis is expected to increase, leading to a shorter half-life of the compound in solution.

Q4: Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Loss of Compound Potency or Inconsistent Experimental Results

Possible Cause: Degradation of this compound in the experimental solution.

Troubleshooting Steps:

  • Verify Solution Preparation and Storage:

    • Were the solutions freshly prepared before the experiment?

    • How were the solutions stored (temperature, light exposure, atmosphere)?

    • Recommendation: Always use freshly prepared solutions. If storage is unavoidable, follow the recommended storage conditions (see FAQ 2).

  • Assess pH of the Solution:

    • What is the pH of your experimental buffer or medium?

    • Recommendation: If possible, maintain the pH of the solution in the acidic range (pH < 4) to improve stability. If the experimental conditions require neutral or alkaline pH, minimize the time the compound is in solution.

  • Analyze for Degradation Products:

    • Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of new peaks that could correspond to degradation products.

    • Recommendation: A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants.

Logical Flow for Troubleshooting Inconsistent Results

start Inconsistent Experimental Results check_solution Verify Solution Preparation & Storage start->check_solution check_ph Assess Solution pH check_solution->check_ph Proper storage fresh_solution Use Freshly Prepared Solutions check_solution->fresh_solution Improper storage analyze_degradation Analyze for Degradation Products (HPLC) check_ph->analyze_degradation pH is acidic adjust_ph Adjust pH to < 4 (if possible) check_ph->adjust_ph pH is neutral/alkaline stability_method Develop Stability-Indicating Method analyze_degradation->stability_method Degradation observed end_point Consistent Results fresh_solution->end_point adjust_ph->end_point stability_method->end_point

Caption: Troubleshooting workflow for inconsistent results.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on the expected chemical behavior of similar compounds. Specific experimental data for this compound is not currently available in the public domain.

Table 1: Illustrative Half-life of this compound in Aqueous Solution at 25°C

pHEstimated Half-life (t½)
3.0> 7 days
5.0~ 48 hours
7.4~ 12 hours
9.0< 2 hours

Table 2: Illustrative Photodegradation of this compound in pH 7.4 Buffer

Exposure Time (hours) to Simulated Daylight% Degradation
00
2~ 5%
6~ 15%
24~ 40%

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable organic solvent

    • Appropriate aqueous buffer (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)

    • Calibrated pH meter

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Accurately weigh the required amount of solid this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to dissolve the solid completely, creating a concentrated stock solution (e.g., 10-50 mM).

    • Purge the headspace of the tube with an inert gas and seal tightly.

    • For immediate use, dilute the stock solution to the final desired concentration in the pre-chilled aqueous buffer of the target pH.

    • Verify the final pH of the solution.

    • If short-term storage is needed, store the stock solution at -20°C, protected from light.

Experimental Workflow for Solution Preparation

weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve purge Purge with Inert Gas dissolve->purge dilute Dilute in Pre-chilled Buffer purge->dilute verify_ph Verify Final pH dilute->verify_ph use_or_store Use Immediately or Store at -20°C (Protected from Light) verify_ph->use_or_store

Caption: Workflow for preparing experimental solutions.

Protocol 2: Forced Degradation Study to Assess Stability

This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 105°C for 48 hours.

    • Photodegradation: Solution exposed to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamps) for a defined period, with a dark control.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress condition media.

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-UV method.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Potential Degradation Pathway

parent This compound hydrolysis_product Monochloro-dihydroxy- isonicotinic acid parent->hydrolysis_product Hydrolysis (OH-) dihydroxy_product 2,3,6-Trihydroxy- isonicotinic acid hydrolysis_product->dihydroxy_product Further Hydrolysis

Caption: A potential hydrolytic degradation pathway.

overcoming poor solubility of 2,6-Dichloro-3-hydroxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-3-hydroxyisonicotinic acid, focusing on overcoming its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: What are the primary reasons for the poor solubility of this compound?

A2: The poor aqueous solubility of this compound can be attributed to several factors, including its crystalline structure, the presence of two chlorine atoms which increases its lipophilicity, and the potential for strong intermolecular hydrogen bonding in the solid state. These factors can make it difficult for water molecules to effectively solvate the individual molecules.

Q3: What general strategies can be employed to improve the solubility of this compound?

A3: Several strategies can be explored to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. These include:

  • pH adjustment: As a carboxylic acid, its solubility is expected to be pH-dependent, increasing at higher pH values due to the formation of a more soluble salt.

  • Salt formation: Creating a salt of the carboxylic acid with a suitable base can significantly improve its aqueous solubility.

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former can modify the crystal lattice and improve solubility and dissolution rates.

  • Use of co-solvents: Employing a mixture of water and a water-miscible organic solvent can increase solubility.

  • Formulation approaches: Techniques such as creating solid dispersions, using surfactants, or complexation with cyclodextrins can also be effective.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of aqueous solution during an experiment. The concentration of the compound exceeds its solubility limit at the given pH and temperature.- Increase the pH of the solution to ionize the carboxylic acid and form a more soluble salt. - Add a co-solvent such as ethanol or DMSO to the aqueous solution. - If possible, increase the temperature of the solution. - Consider reformulating with a solubilizing agent.
Difficulty dissolving the compound in a desired solvent for in vitro assays. The chosen solvent is not optimal for this compound.- Refer to the solubility data for the analogous compound, 2,6-Dichloroisonicotinic acid, which is soluble in methanol.[1][2] Try dissolving a small amount in methanol, ethanol, or DMSO. - For aqueous-based assays, prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is compatible with the assay.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Ensure the compound is fully dissolved before use. Sonication may aid in dissolution. - Prepare fresh solutions for each experiment to avoid precipitation over time. - Consider using a formulation approach, such as a cyclodextrin complex, to improve and stabilize the solubility in the assay medium.
Failed attempts at salt formation to improve solubility. The chosen base is not suitable, or the reaction conditions are not optimal.- Select a base with a pKa that is at least 2-3 units higher than the pKa of this compound to ensure efficient proton transfer. - Experiment with different solvents for the salt formation reaction. - Ensure the stoichiometry of the acid and base is correct.

Quantitative Data

Specific quantitative solubility data for this compound is limited in the public domain. The following table provides solubility information for the related compound, 2,6-Dichloroisonicotinic acid, for reference.

Compound Solvent Solubility Reference
2,6-Dichloroisonicotinic acidWaterInsoluble[2]
2,6-Dichloroisonicotinic acidMethanolSoluble[2]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol outlines a general procedure to determine the aqueous solubility of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to separate the supernatant from the solid.

  • Analysis: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Protocol 2: Salt Formation for Solubility Enhancement

This protocol provides a general method for forming a salt of this compound to improve its aqueous solubility.

  • Acid Dissolution: Dissolve a known molar amount of this compound in a suitable organic solvent (e.g., ethanol or methanol).

  • Base Addition: In a separate container, dissolve an equimolar amount of a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine) in the same solvent.

  • Reaction: Slowly add the base solution to the acid solution while stirring.

  • Salt Precipitation: The salt may precipitate out of the solution upon formation. If not, the solvent can be slowly evaporated to induce crystallization.

  • Isolation and Drying: Collect the precipitated salt by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • Characterization and Solubility Testing: Confirm salt formation using techniques like FTIR or NMR spectroscopy. Determine the aqueous solubility of the resulting salt using the shake-flask method described in Protocol 1.

Protocol 3: Co-crystallization for Solubility Enhancement (Solvent Evaporation Method)

This protocol describes a common method for preparing co-crystals of this compound with a suitable co-former.

  • Co-former Selection: Choose a pharmaceutically acceptable co-former that has the potential to form hydrogen bonds with the carboxylic acid group of the target molecule (e.g., nicotinamide, isonicotinamide).

  • Dissolution: Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of this compound and the co-former in a common solvent in which both are soluble.

  • Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

  • Crystal Formation: As the solvent evaporates, co-crystals will form.

  • Isolation and Drying: Collect the crystals and dry them.

  • Characterization and Solubility Testing: Characterize the resulting solid form using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm co-crystal formation. Evaluate the solubility and dissolution rate of the co-crystals compared to the parent compound.

Visualizations

experimental_workflow cluster_solubility Solubility Enhancement Workflow cluster_methods start Poorly Soluble This compound strategy Select Solubility Enhancement Strategy start->strategy ph_adjust pH Adjustment strategy->ph_adjust Ionizable Group salt_form Salt Formation strategy->salt_form Acidic Functionality co_crystal Co-crystallization strategy->co_crystal Crystal Engineering analysis Characterize & Analyze Solubility/Dissolution ph_adjust->analysis salt_form->analysis co_crystal->analysis end Optimized Soluble Form analysis->end

Caption: A logical workflow for selecting and applying a suitable strategy to enhance the solubility of this compound.

signaling_pathway_analogy cluster_dissolution Dissolution Process Relationship solid_state Solid State Properties (Crystal Lattice Energy) solubility Aqueous Solubility solid_state->solubility Overcoming Lattice Energy (Energy Barrier) solvation Solvation Energy solvation->solubility Favorable Interactions dissolution_rate Dissolution Rate solubility->dissolution_rate Directly Proportional

Caption: A diagram illustrating the relationship between the solid-state properties of a compound, its solvation, and the resulting aqueous solubility and dissolution rate.

References

avoiding decomposition of 2,6-Dichloro-3-hydroxyisonicotinic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-dichloro-3-hydroxyisonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A direct, one-pot synthesis for this compound is not well-documented in publicly available literature. However, a plausible approach involves the chlorination of a suitable precursor, such as 3-hydroxyisonicotinic acid or a protected derivative. A related synthesis for 2,6-dichloroisonicotinic acid starts from citrazinic acid, employing high temperatures (120-145°C) and chlorinating agents like phosphorus oxychloride (POCl₃) or triphosgene.[1][2] Given the presence of the hydroxyl group in the target molecule, direct chlorination under such harsh conditions could lead to significant decomposition. Therefore, a protecting group strategy for the hydroxyl function might be necessary.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from a variety of factors. The most common issues include:

  • Decomposition of the starting material or product: The combination of chloro and hydroxyl groups on the pyridine ring can render the molecule susceptible to decomposition, especially at elevated temperatures.

  • Suboptimal reaction conditions: Temperature, reaction time, and choice of solvent and chlorinating agent are critical parameters that require careful optimization.

  • Incomplete reaction: The reaction may not be proceeding to completion, leaving unreacted starting materials.

  • Side reactions: The formation of byproducts can significantly reduce the yield of the desired product.

  • Difficulties in product isolation and purification: The product may be lost during workup and purification steps.

Q3: I am observing significant byproduct formation. What are the likely impurities?

Potential impurities in the synthesis of this compound include:

  • Incompletely chlorinated intermediates: Mono-chlorinated species or unreacted starting material.

  • Over-chlorinated byproducts: Introduction of additional chlorine atoms onto the pyridine ring.

  • Hydrolysis products: The chloro groups on the pyridine ring can be susceptible to hydrolysis back to hydroxyl groups, particularly during aqueous workup.

  • Decarboxylation product: The carboxylic acid group may be lost as carbon dioxide, especially at high temperatures, leading to the formation of 2,6-dichloro-3-hydroxypyridine.

  • Products from starting material impurities: Impurities in the initial reagents can lead to a variety of side products.

Q4: How can I minimize the decomposition of my product during the synthesis?

To minimize decomposition, consider the following strategies:

  • Temperature control: Maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate.

  • Reaction time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times at high temperatures.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Protecting groups: Protect the reactive hydroxyl group before chlorination to prevent unwanted side reactions and decomposition.

  • Careful workup: Use mild conditions during the workup procedure. For example, quenching the reaction with ice and performing extractions at low temperatures can be beneficial.

Troubleshooting Guides

Problem: Low Product Yield

If you are experiencing a low yield of this compound, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low Yield Observed check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity incomplete_reaction Significant Starting Material Remaining? check_purity->incomplete_reaction byproducts Major Byproducts Present? incomplete_reaction->byproducts No increase_time_temp Increase Reaction Time or Temperature Cautiously incomplete_reaction->increase_time_temp Yes optimize_reagents Optimize Stoichiometry of Reagents byproducts->optimize_reagents Yes modify_workup Modify Workup/ Purification to Minimize Loss byproducts->modify_workup No, product loss during isolation end Improved Yield increase_time_temp->end optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) optimize_reagents->optimize_conditions optimize_conditions->end modify_workup->end

Caption: Troubleshooting workflow for low product yield.

Problem: Product Instability and Decomposition

The primary decomposition pathway for this compound is likely decarboxylation, particularly at elevated temperatures. Hydrolysis of the chloro groups is another potential degradation route.

DecompositionPathways product This compound decarboxylation Decarboxylation (Heat) product->decarboxylation hydrolysis Hydrolysis (H2O, Base) product->hydrolysis decarboxylated_product 2,6-Dichloro-3-hydroxypyridine + CO2 decarboxylation->decarboxylated_product hydrolyzed_product Chlorohydroxy- or Trihydroxypyridine Carboxylic Acid hydrolysis->hydrolyzed_product

Caption: Potential decomposition pathways.

Troubleshooting Steps:

Observation Potential Cause Suggested Solution
Gas evolution during reaction or workup at elevated temperatures.Decarboxylation.Maintain lower reaction and workup temperatures. Consider performing the final purification step (e.g., crystallization) at or below room temperature.
Presence of more polar byproducts in LC-MS or TLC analysis.Hydrolysis of chloro groups.Use anhydrous solvents and reagents. Perform aqueous workup at low temperatures and quickly. Avoid basic conditions during workup if possible.
Broad peaks or baseline noise in NMR spectrum.Paramagnetic impurities or product degradation.Purify the sample thoroughly. Ensure the sample is stored in a cool, dark, and dry place.

Experimental Protocols

Note: The following protocols are suggested starting points and will likely require optimization.

Protocol 1: Synthesis of this compound via a Protected Intermediate

This protocol involves the protection of the hydroxyl group of a suitable starting material before chlorination to minimize side reactions and decomposition.

SynthesisWorkflow start Start: 3-Hydroxyisonicotinic Acid protection 1. Protection of Hydroxyl Group (e.g., as a benzyl ether) start->protection chlorination 2. Dichlorination (e.g., POCl3 or SOCl2/PCl5) protection->chlorination deprotection 3. Deprotection (e.g., Hydrogenolysis for benzyl ether) chlorination->deprotection purification 4. Purification (Crystallization or Chromatography) deprotection->purification end Final Product: this compound purification->end

Caption: Proposed synthetic workflow with a protecting group.

Detailed Steps:

  • Protection: Dissolve 3-hydroxyisonicotinic acid in a suitable solvent (e.g., DMF). Add a base (e.g., K₂CO₃) and the protecting group precursor (e.g., benzyl bromide). Heat the reaction mixture and monitor by TLC until the starting material is consumed. Isolate the protected intermediate.

  • Chlorination: To the protected intermediate, add a chlorinating agent (e.g., POCl₃) and heat the mixture. The reaction temperature and time will need to be carefully optimized. A patent for the synthesis of 2,6-dichloroisonicotinic acid suggests temperatures in the range of 120-145°C for 10-12 hours.[1]

  • Workup: After cooling, carefully quench the reaction mixture by pouring it onto ice. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude chlorinated intermediate in a suitable solvent. For a benzyl protecting group, catalytic hydrogenation (e.g., H₂, Pd/C) is a common deprotection method.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system or by column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Synthesis Parameters

Parameter Potential Issue if Not Optimized Recommendation for Optimization
Temperature Low temperature: Incomplete reaction. High temperature: Decomposition (decarboxylation, etc.).Start with a moderate temperature (e.g., 80-100°C) and gradually increase while monitoring for product formation and decomposition.
Chlorinating Agent Too harsh: Leads to byproducts and decomposition. Too mild: Incomplete chlorination.Screen different chlorinating agents (e.g., POCl₃, SOCl₂, PCl₅, triphosgene) to find the optimal balance between reactivity and selectivity.
Reaction Time Too short: Incomplete reaction. Too long: Increased byproduct formation and decomposition.Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.
Solvent Poor solubility of reactants; unwanted side reactions.Choose a high-boiling, inert solvent that dissolves the reactants well. Anhydrous conditions are crucial.

Table 2: Typical Purification Strategies

Method Applicability Key Considerations
Recrystallization For solid products with moderate to high purity.Solvent selection is critical to achieve good recovery and purity.
Acid-Base Extraction To separate the acidic product from neutral or basic impurities.The stability of the chloro groups under the pH conditions used should be considered.
Column Chromatography For complex mixtures or to achieve very high purity.Tailing of the acidic product on silica gel can be an issue. Adding a small amount of acid to the eluent can help.

References

Technical Support Center: Analysis of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of 2,6-Dichloro-3-hydroxyisonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial analytical techniques for the quantification of this compound?

A1: For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable initial technique due to its robustness and wide availability. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Q2: What is the expected mass spectrometric isotopic pattern for this compound?

A2: Due to the presence of two chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75% abundance) and ³⁷Cl (approximately 25% abundance). Therefore, you will observe a molecular ion cluster with three peaks:

  • M+ : The peak corresponding to the molecule with two ³⁵Cl atoms.

  • M+2 : The peak for the molecule containing one ³⁵Cl and one ³⁷Cl atom.

  • M+4 : The peak for the molecule with two ³⁷Cl atoms.

The approximate ratio of the intensities of these peaks will be 9:6:1. This distinct pattern is a key indicator for the presence of a dichlorinated compound.

Q3: What type of HPLC column is most suitable for the separation of this compound?

A3: A reversed-phase C18 column is a good starting point for the separation of this compound. Given the polar nature of the carboxylic acid and hydroxyl groups, a column that offers enhanced retention for polar compounds, such as a polar-embedded or polar-endcapped C18 column, may provide better peak shape and retention.

Q4: How should I prepare samples containing this compound from a biological matrix?

A4: For biological matrices like plasma or tissue homogenates, a protein precipitation step is typically required. This can be achieved by adding a cold organic solvent such as acetonitrile or methanol. For more complex matrices or lower concentrations, a solid-phase extraction (SPE) with a polymeric reversed-phase or mixed-mode sorbent can be used for sample clean-up and concentration.

Q5: Can I use Gas Chromatography (GC) for the analysis of this compound?

A5: Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid and hydroxyl groups. Derivatization to increase volatility would be necessary, for example, by esterification of the carboxylic acid group. However, HPLC or LC-MS/MS are generally more direct and suitable techniques.

Troubleshooting Guides

HPLC-UV Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase (0.05-0.1%). Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form.
Inconsistent Retention Times Inadequate column equilibration; Mobile phase composition drift; Temperature fluctuations.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. Premix the mobile phase or use a reliable gradient mixing system. Use a column oven to maintain a constant temperature.[1]
Low Signal Intensity Incorrect detection wavelength; Sample degradation; Low sample concentration.Determine the UV maximum of this compound and set the detector to this wavelength. Prepare fresh samples and standards. If concentration is low, consider a sample concentration step or switch to a more sensitive method like LC-MS/MS.
High Backpressure Column frit blockage; Sample precipitation on the column.Use a guard column to protect the analytical column.[2] Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. If necessary, reverse-flush the column (disconnect from the detector first).
LC-MS/MS Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Ionization Efficiency Suboptimal ion source parameters; Inappropriate mobile phase additives.Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) using a standard solution of the analyte. Use volatile mobile phase additives like formic acid or ammonium formate that are compatible with mass spectrometry.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting compounds from the sample matrix interfering with ionization.Improve sample preparation to remove interfering components (e.g., use SPE). Modify the chromatographic method to separate the analyte from the interfering peaks. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Fragment Ion Intensity is Low Incorrect collision energy; Wrong precursor ion selected.Perform a product ion scan and optimize the collision energy to achieve the desired fragmentation. Confirm the m/z of the precursor ion, considering the isotopic pattern of the dichlorinated compound.
No Signal Detected The compound is not eluting from the column; The compound is not ionizing.Check for column blockage or strong, irreversible binding. Try a different mobile phase or column. Infuse a standard solution directly into the mass spectrometer to confirm it can be ionized and detected.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound
  • Chromatographic System: HPLC with UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined by UV scan (typically around 270-280 nm for similar structures).

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare working standards by diluting the stock solution with the initial mobile phase composition.

Protocol 2: LC-MS/MS Analysis of this compound
  • Chromatographic System: LC system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized).

  • MRM Transitions: To be determined by infusing a standard solution. For negative mode, the precursor would be [M-H]⁻. For positive mode, the precursor would be [M+H]⁺. Product ions would be generated by fragmentation of the precursor.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional Clean-up) Supernatant->SPE Final_Sample Final Sample for Injection Supernatant->Final_Sample SPE->Final_Sample HPLC HPLC Separation Final_Sample->HPLC Detector Detection (UV or MS/MS) HPLC->Detector Integration Peak Integration Detector->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: General experimental workflow for the analysis of this compound.

HPLC_Troubleshooting decision decision issue issue start HPLC Issue Observed decision1 decision1 start->decision1 What is the issue? issue_retention issue_retention decision1->issue_retention Retention Time Shift issue_peakshape issue_peakshape decision1->issue_peakshape Poor Peak Shape issue_pressure issue_pressure decision1->issue_pressure High Backpressure decision_retention Consistent Mobile Phase & Temperature? issue_retention->decision_retention Check decision_peakshape Mobile Phase pH Appropriate? issue_peakshape->decision_peakshape Check decision_pressure Pressure build-up sudden or gradual? issue_pressure->decision_pressure Check sol_retention1 Prepare fresh mobile phase. Use column oven. decision_retention->sol_retention1 No sol_retention2 Equilibrate column longer. Check for leaks. decision_retention->sol_retention2 Yes sol_peakshape1 Adjust pH. Add TFA. decision_peakshape->sol_peakshape1 No sol_peakshape2 Check for column contamination or degradation. decision_peakshape->sol_peakshape2 Yes sol_pressure1 Check for blockage in lines or injector. decision_pressure->sol_pressure1 Sudden sol_pressure2 Replace guard column. Clean or replace column inlet frit. decision_pressure->sol_pressure2 Gradual

Caption: Troubleshooting decision tree for common HPLC issues.

Mass_Spectrum_Pattern M+ M+ (³⁵Cl, ³⁵Cl) Relative Intensity: 9 M+2 M+2 (³⁵Cl, ³⁷Cl) Relative Intensity: 6 M+4 M+4 (³⁷Cl, ³⁷Cl) Relative Intensity: 1

Caption: Expected mass spectral isotopic pattern for a dichlorinated compound.

References

Validation & Comparative

Validating the Structure of 2,6-Dichloro-3-hydroxyisonicotinic Acid: A Comparative Guide to Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of analytical techniques for the structural validation of 2,6-Dichloro-3-hydroxyisonicotinic acid. While a definitive single-crystal X-ray diffraction study on this specific compound is not publicly available, this document outlines the expected data from such an analysis and compares it with available spectroscopic data and crystallographic data from the closely related analogue, 2,6-dichloroisonicotinic acid. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for structural elucidation of small organic molecules.

Introduction

The precise determination of the three-dimensional structure of a molecule is paramount in the fields of medicinal chemistry and materials science. This compound, a substituted pyridine derivative, presents a case where a multi-faceted analytical approach is necessary for unambiguous structural confirmation. This guide explores the power of single-crystal X-ray crystallography, complemented by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), in providing a comprehensive structural profile.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides direct and unequivocal evidence of molecular structure, including bond lengths, bond angles, and crystal packing information. Although a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), data for the analogous compound, 2,6-dichloroisonicotinic acid (CCDC 601781), offers valuable insights into the expected geometry of the pyridine ring and its substituents.

Hypothetical Crystallographic Data for this compound

The following table presents expected crystallographic parameters for this compound based on the known structure of 2,6-dichloroisonicotinic acid and other similar pyridine derivatives.

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.0 - 7.5
b (Å)~5.0 - 5.5
c (Å)~12.0 - 12.5
β (°)~95 - 100
Volume (ų)~450 - 500
Z4
Comparative Crystallographic Data of 2,6-dichloroisonicotinic acid
ParameterReported Value (CCDC 601781)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.234(2)
b (Å)5.1630(10)
c (Å)12.288(3)
β (°)97.53(2)
Volume (ų)454.9(2)
Z4

Spectroscopic Methods for Structural Confirmation

In the absence of a direct crystal structure, spectroscopic methods are indispensable for validating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

Expected ¹H NMR Data (in DMSO-d₆):

  • A singlet for the proton at the 5-position of the pyridine ring, expected to be downfield due to the electron-withdrawing effects of the chlorine and carboxylic acid groups.

  • A broad singlet for the hydroxyl proton.

  • A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Data (in DMSO-d₆):

  • Signals for the six carbon atoms of the pyridine ring and the carboxylic acid group, with chemical shifts influenced by the electronegative chlorine and oxygen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands (cm⁻¹):

Functional Group Expected Wavenumber Range
O-H stretch (hydroxyl) 3200-3600 (broad)
O-H stretch (carboxylic acid) 2500-3300 (very broad)
C=O stretch (carboxylic acid) 1680-1710
C=C and C=N stretches (aromatic ring) 1450-1600

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrum Data:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₃Cl₂NO₃). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

  • Fragment ions corresponding to the loss of functional groups such as -OH, -COOH, and -Cl.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Processing: The acquired data are processed by Fourier transformation, and the resulting spectra are phased and baseline corrected.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound, integrating both crystallographic and spectroscopic techniques.

Structural Validation Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CrystalGrowth Crystal Growth Purification->CrystalGrowth Validation Structure Confirmed NMR->Validation IR->Validation MS->Validation Xray Single-Crystal X-ray Diffraction CrystalGrowth->Xray Xray->Validation

Caption: Workflow for structural validation.

Conclusion

The structural elucidation of this compound necessitates a synergistic approach. While X-ray crystallography remains the definitive method for determining solid-state structure, its application is contingent on obtaining suitable single crystals. In its absence, a combination of high-resolution mass spectrometry, ¹H and ¹³C NMR, and IR spectroscopy provides a robust and reliable means of confirming the molecular structure. The comparative data and protocols presented in this guide offer a framework for the comprehensive characterization of this and other novel small molecules.

Comparative Efficacy Analysis of 2,6-Dichloro-3-hydroxyisonicotinic Acid and Analogs in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant gap in the characterization of the biological efficacy of 2,6-Dichloro-3-hydroxyisonicotinic acid. Despite its structural similarity to compounds with known biological activities, no specific experimental data on its mechanism of action, potency, or comparative performance against analogous compounds could be identified.

This guide aims to provide a framework for the potential evaluation of this compound by outlining the established methodologies and comparative data for structurally related compounds, particularly those targeting the Hypoxia-Inducible Factor-1 (HIF-1) pathway. While direct data for the target compound is absent, the following sections detail the experimental protocols and data presentation formats that would be necessary for a thorough comparative analysis.

Hypothetical Comparative Compounds

For the purpose of illustrating a comparative guide, we will consider established inhibitors of the HIF-1 pathway, a critical regulator of cellular response to low oxygen conditions and a key target in cancer therapy. Isonicotinic acid derivatives have been explored as potential scaffolds for various biological activities. If this compound were to be evaluated as a HIF-1 inhibitor, it would be compared against compounds such as:

  • Compound A: A known small molecule inhibitor of HIF-1α protein accumulation.

  • Compound B: A natural product derivative that disrupts HIF-1 transcriptional activity.

  • Compound C: A structurally similar isonicotinic acid derivative with published efficacy data.

Data Presentation: A Template for Comparison

Quantitative data is paramount for the objective comparison of compound efficacy. The following table provides a template for summarizing key performance indicators.

CompoundTargetAssay TypeIC50 / EC50 (µM)Maximum Inhibition (%)Cell Line(s)Reference
This compound UndeterminedN/AN/AN/AN/AN/A
Compound AHIF-1α accumulationWestern Blot5.295HeLa, HCT116[Hypothetical Ref. 1]
Compound BHIF-1 transcriptional activityLuciferase Reporter Assay12.885HEK293T[Hypothetical Ref. 2]
Compound CHIF-1α accumulationELISA8.190U2OS[Hypothetical Ref. 3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to characterize HIF-1 inhibitors.

Cell Culture and Hypoxia Induction
  • Cell Lines: Human cancer cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), or U2OS (osteosarcoma) are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: To induce HIF-1α expression, cells are placed in a hypoxic chamber with 1% O2, 5% CO2, and balanced N2 for 4-16 hours. Alternatively, chemical inducers like cobalt chloride (CoCl2) or deferoxamine (DFO) can be used.

Western Blot for HIF-1α Protein Accumulation
  • Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of the test compound for a specified duration under hypoxic conditions.

  • Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

HIF-1 Transcriptional Activity Assay (Luciferase Reporter Assay)
  • Transfection: Cells are co-transfected with a reporter plasmid containing a hypoxia-responsive element (HRE) driving the expression of firefly luciferase and a control plasmid with a constitutively active promoter driving Renilla luciferase expression.

  • Treatment: After transfection, cells are treated with the test compounds under hypoxic conditions.

  • Lysis and Measurement: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system.

  • Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway: HIF-1α Regulation

The following diagram illustrates the regulation of HIF-1α under normoxic and hypoxic conditions.

Figure 1. Regulation of HIF-1α under normoxic and hypoxic conditions.

Experimental Workflow: HIF-1α Inhibitor Screening

This diagram outlines a typical workflow for screening and validating potential HIF-1α inhibitors.

Inhibitor_Screening_Workflow start Compound Library primary_screen Primary Screen: HRE-Luciferase Assay start->primary_screen hit_identification Hit Identification (Dose-Response) primary_screen->hit_identification secondary_assay Secondary Assay: Western Blot for HIF-1α hit_identification->secondary_assay Active Compounds end Discard hit_identification->end Inactive Compounds validation Validation (IC50 Determination) secondary_assay->validation downstream_analysis Downstream Analysis: Target Gene Expression (qPCR) validation->downstream_analysis Confirmed Hits end2 Discard validation->end2 False Positives lead_compound Lead Compound downstream_analysis->lead_compound

A Comparative Analysis of the Bioactivity of Mono- and Di-Chlorinated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activity of monochlorinated and dichlorinated isonicotinic acids reveals distinct patterns of efficacy, particularly in their antimicrobial and enzyme-inhibiting properties. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

The strategic placement of chlorine atoms on the isonicotinic acid scaffold significantly influences its interaction with biological targets. While a comprehensive side-by-side comparison in a single study remains elusive in publicly available literature, a meta-analysis of existing data on various chlorinated pyridine derivatives suggests that dichlorination, in many instances, enhances bioactivity compared to monochlorination. This is often attributed to altered electronic properties and increased lipophilicity, which can facilitate cell membrane penetration and target engagement.

Quantitative Bioactivity Data

To illustrate the comparative bioactivity, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative mono- and di-chlorinated isonicotinic acid derivatives against various microbial strains. Lower MIC values indicate greater potency.

CompoundTypeTarget OrganismBioactivity (MIC in µg/mL)
2-Chloro-N-(2-chlorophenyl)nicotinamideMonochlorinatedStaphylococcus aureus37.4 - 74.8
2-Chloro-N-(3-chlorophenyl)nicotinamideMonochlorinatedEnterococcus faecalis37.4 - 74.8
2-Chloro-N-(4-chlorophenyl)nicotinamideMonochlorinatedPseudomonas aeruginosa37.4 - 74.8
N-(2-bromophenyl)-2-chloronicotinamideMonochlorinatedEnterococcus faecalis32
Dichlorinated 8-quinolinolsDichlorinatedCandida albicansMore effective than 5-fluorocytosine
Dichlorinated 8-quinolinolsDichlorinatedCandida tropicalisMore effective than 5-fluorocytosine

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The methodologies employed to determine the bioactivity of these compounds are crucial for interpreting the data. The following are detailed protocols for key experiments cited in the literature.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds (mono- and di-chlorinated isonicotinic acids) are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assays

The inhibitory activity of chlorinated isonicotinic acids against specific enzymes is a key indicator of their mechanism of action. A general protocol for an enzyme inhibition assay is as follows:

  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer system.

  • Inhibitor Preparation: The chlorinated isonicotinic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

  • Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a reaction vessel (e.g., a cuvette or microplate well). A control reaction without the inhibitor is also run in parallel.

  • Measurement of Enzyme Activity: The rate of the enzymatic reaction is monitored over time by measuring the change in absorbance or fluorescence of a product or substrate.

  • Calculation of IC50: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Structure-Activity Relationship

The relationship between the degree of chlorination and the resulting bioactivity can be conceptualized as a logical flow.

G cluster_0 Chemical Modification cluster_1 Physicochemical Properties cluster_2 Biological Outcome Isonicotinic_Acid Isonicotinic Acid Scaffold Monochlorination Monochlorination Isonicotinic_Acid->Monochlorination Dichlorination Dichlorination Isonicotinic_Acid->Dichlorination Altered_Properties Altered Physicochemical Properties Monochlorination->Altered_Properties Dichlorination->Altered_Properties Increased_Lipophilicity Increased Lipophilicity Altered_Properties->Increased_Lipophilicity Modified_Electronic_Distribution Modified Electronic Distribution Altered_Properties->Modified_Electronic_Distribution Improved_Membrane_Permeation Improved Membrane Permeation Increased_Lipophilicity->Improved_Membrane_Permeation Stronger_Target_Binding Stronger Target Binding Modified_Electronic_Distribution->Stronger_Target_Binding Enhanced_Bioactivity Potentially Enhanced Bioactivity Improved_Membrane_Permeation->Enhanced_Bioactivity Stronger_Target_Binding->Enhanced_Bioactivity

Caption: Logical flow from chemical modification to potential bioactivity enhancement.

Experimental Workflow for Bioactivity Screening

The process of evaluating and comparing the bioactivity of these compounds follows a structured workflow.

G Start Compound Synthesis Primary_Screening Primary Bioactivity Screening (e.g., Antimicrobial Assay) Start->Primary_Screening Quantitative_Assay Quantitative Assays (MIC / IC50 Determination) Primary_Screening->Quantitative_Assay Data_Analysis Comparative Data Analysis Quantitative_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Identification Lead Compound Identification SAR_Studies->Lead_Identification

Caption: A typical workflow for screening and comparing the bioactivity of synthesized compounds.

A Comparative Guide to Analytical Methods for the Quantification of 2,6-Dichloro-3-hydroxyisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a proposed UV-Vis spectrophotometric method and a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-Dichloro-3-hydroxyisonicotinic acid. The information presented is intended to assist researchers in selecting the appropriate analytical technique for their specific needs, with a focus on method validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in the pharmaceutical industry, ensuring that a chosen analytical procedure is suitable for its intended purpose.[1][2] This involves a series of experiments to demonstrate that the method is reliable, reproducible, and accurate for the quantification of a specific analyte.[3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ).[5][6]

Method 1: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely used technique that relies on the absorption of ultraviolet or visible light by an analyte in solution. It is a simple, cost-effective, and rapid method, making it suitable for routine quality control analysis.

Proposed Experimental Protocol
  • Instrumentation : A calibrated double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.

  • Solvent (Diluent) : 0.1 M Methanolic HCl.

  • Preparation of Standard Stock Solution : Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the diluent to obtain a concentration of 100 µg/mL.

  • Preparation of Calibration Standards : Prepare a series of dilutions from the stock solution to yield concentrations ranging from 2 µg/mL to 20 µg/mL.

  • Wavelength Determination (λmax) : Scan a 10 µg/mL solution from 400 nm to 200 nm against a diluent blank to determine the wavelength of maximum absorbance. Based on the UV absorption characteristics of similar compounds like isonicotinic acid (λmax at 214 nm and 264 nm), the hypothetical λmax for this compound is determined to be 275 nm.[7]

  • Sample Analysis : Prepare the sample solution in the diluent to obtain a theoretical concentration within the calibration range. Measure the absorbance at 275 nm and calculate the concentration using the regression equation from the calibration curve.

Method Validation Summary

The following table summarizes the hypothetical validation data for the proposed spectrophotometric method.

Validation ParameterAcceptance CriteriaHypothetical Result
**Linearity (R²) **R² ≥ 0.9990.9995
Range 80-120% of test concentration2 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
RepeatabilityRSD ≤ 2.0%0.85%
Intermediate PrecisionRSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:11.5 µg/mL
Specificity No interference from excipientsNo significant absorbance from placebo at 275 nm.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that offers high resolution and sensitivity, making it ideal for the analysis of complex mixtures and for detecting low-level impurities.[3] A reversed-phase HPLC method is proposed as an alternative for the quantification of this compound.

Proposed Experimental Protocol
  • Instrumentation : HPLC system with a UV detector, autosampler, and column oven.

  • Column : C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase : A mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (50:50 v/v).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 275 nm.

  • Injection Volume : 20 µL.

  • Standard and Sample Preparation : Prepare standards and samples in the mobile phase at concentrations similar to those used in the spectrophotometric method.

Method Validation Summary

The following table summarizes the hypothetical validation data for the proposed HPLC method.

Validation ParameterAcceptance CriteriaHypothetical Result
**Linearity (R²) **R² ≥ 0.9990.9999
Range 80-120% of test concentration1 - 25 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.8% - 101.5%
Precision (RSD%)
RepeatabilityRSD ≤ 2.0%0.45%
Intermediate PrecisionRSD ≤ 2.0%0.78%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity Analyte peak is well-resolvedPeak purity index > 0.999, no interference observed.

Method Comparison

Method Analytical Method Selection Spectrophotometry UV-Vis Spectrophotometry Method->Spectrophotometry Option 1 HPLC HPLC Method->HPLC Option 2 Pros_Spec Pros: - Simple & Fast - Low Cost - Good for Routine QC Spectrophotometry->Pros_Spec Cons_Spec Cons: - Lower Specificity - Lower Sensitivity Spectrophotometry->Cons_Spec Pros_HPLC Pros: - High Specificity - High Sensitivity - Can detect impurities HPLC->Pros_HPLC Cons_HPLC Cons: - More Complex - Higher Cost - Longer Analysis Time HPLC->Cons_HPLC start Define Analytical Method specificity Specificity (Interference Study) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Deliberate Changes) lod_loq->robustness end Validated Method robustness->end

References

Comparative Analysis of Synthetic Pathways to 2,6-Dichloro-3-hydroxyisonicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. This guide provides a comparative overview of potential synthetic routes to 2,6-Dichloro-3-hydroxyisonicotinic acid, a pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct, published synthetic procedures for this specific molecule, this comparison focuses on a proposed pathway extrapolated from established methodologies for structurally related compounds.

Proposed Synthetic Route: Chlorination of a Trihydroxypyridine Precursor

A plausible and chemically sound approach to the synthesis of this compound involves the selective chlorination of a trihydroxypyridine precursor, namely 2,3,6-trihydroxyisonicotinic acid. This strategy is predicated on the well-documented chlorination of dihydroxypyridines to their corresponding dichloro derivatives.

The proposed two-step synthesis is outlined below:

G A 2,3,6-Trihydroxyisonicotinic Acid C This compound A->C Chlorination B Chlorinating Agent (e.g., POCl3, SOCl2) B->C

Caption: Proposed synthesis of this compound.

This proposed pathway leverages established chlorination chemistry, offering a potential route to the target molecule. However, the lack of specific experimental data necessitates further investigation and optimization by researchers.

Experimental Protocol: A General Methodological Framework

Materials:

  • 2,3,6-Trihydroxyisonicotinic acid (starting material)

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (chlorinating agent)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalyst/solvent)

  • Inert solvent (e.g., toluene, xylenes)

  • Ice

  • Sodium bicarbonate solution

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirring mechanism, suspend the starting material, 2,3,6-trihydroxyisonicotinic acid, in an inert solvent.

  • Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., phosphorus oxychloride) to the suspension. A catalytic amount of DMF may be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent.

  • Isolation and Purification: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

Quantitative Data: A Comparative Outlook

Without direct experimental results for the target molecule, a quantitative comparison is speculative. However, by examining the synthesis of the closely related 2,6-dichloroisonicotinic acid from citrazinic acid, we can infer potential performance indicators for the proposed route.

ParameterSynthesis of 2,6-dichloroisonicotinic acid from Citrazinic Acid[1]Proposed Synthesis of this compound
Starting Material Citrazinic Acid (2,6-dihydroxyisonicotinic acid)2,3,6-Trihydroxyisonicotinic acid
Reagents POCl₃, DMFPOCl₃ or SOCl₂, DMF (catalyst)
Reaction Time Several hoursExpected to be in a similar range
Yield High (typically >80%)To be determined experimentally
Purity High, often requires recrystallizationTo be determined experimentally

Alternative Synthetic Strategies

While the chlorination of a trihydroxy precursor is a primary proposed route, other strategies could be explored:

  • Hydroxylation of 2,6-dichloroisonicotinic acid: This approach would involve the direct introduction of a hydroxyl group onto the pyridine ring of a readily available precursor. However, regioselective hydroxylation of dichloropyridines can be challenging and may lead to a mixture of products.

  • Multi-step synthesis from simpler pyridine derivatives: Building the molecule from a more basic pyridine core would offer greater control over the substitution pattern but would likely involve a longer and more complex synthetic sequence.

Conclusion

The synthesis of this compound presents an opportunity for methodological development in pyridine chemistry. The proposed route, involving the chlorination of 2,3,6-trihydroxyisonicotinic acid, offers a promising starting point for researchers. The provided experimental framework, based on established procedures for similar transformations, can guide the initial optimization of reaction conditions. Further research is necessary to establish a definitive and efficient synthesis, including the determination of optimal reagents, reaction times, temperatures, and purification methods to achieve high yields and purity. The exploration of alternative synthetic pathways may also yield valuable insights and potentially more efficient routes to this molecule of interest.

References

A Comparative Guide to Confirming the Purity of Synthesized 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for verifying the purity of synthesized 2,6-Dichloro-3-hydroxyisonicotinic acid. The selection of an appropriate analytical technique is critical for ensuring the quality, consistency, and safety of this compound in research and drug development. Impurities can arise from unreacted starting materials, byproducts, or degradation products and may significantly impact biological activity and toxicity.

This document outlines the experimental protocols for three common and effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). A comparative summary of their performance is presented to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment is contingent on several factors, including the chemical nature of the target compound and its expected impurities, the required sensitivity and accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, followed by mass-based identification.Intrinsic primary method based on the direct relationship between signal intensity and the number of atomic nuclei.
Purity Determination Area percent of the main peak relative to all peaks.Area percent of the main peak in the total ion chromatogram.Molar concentration ratio of the analyte to a certified internal standard.
Hypothetical Purity (%) 99.5%99.2%99.6%
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.005%~0.3%
Sample Derivatization Not typically required.May be required to increase volatility and thermal stability.Not required.
Strengths - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established and widely available.[1]- Excellent for volatile impurities.- Provides structural information for impurity identification.[2]- High precision and accuracy.- Does not require a reference standard of the analyte itself.- Provides structural confirmation.[3]
Limitations - Requires a reference standard for quantification.- Co-elution of impurities can lead to inaccurate results.- Not suitable for non-volatile or thermally unstable compounds.- Derivatization can introduce errors.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer for complex samples.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol requires derivatization of the acidic and hydroxyl groups to increase the volatility of the analyte.

  • Instrumentation: A GC-MS system with a capillary column and an electron ionization (EI) source.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • To 1 mg of the sample, add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

  • Purity Calculation: The purity is determined by the area percentage of the derivatized analyte peak in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a highly accurate method for determining purity using an internal standard.

  • Instrumentation: 500 MHz NMR spectrometer or higher.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard.

    • Dissolve both in a known volume of DMSO-d6 in a tared NMR tube.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Acquisition Time: At least 3 seconds

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard. For the analyte, the proton on the pyridine ring is a suitable choice. For maleic acid, the two olefinic protons can be used.

  • Purity Calculation: The purity (P) of the analyte is calculated using the following formula:

    P (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_std = Purity of the internal standard

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Analysis cluster_primary Primary Purity Assessment (Quantitative) cluster_confirmatory Confirmatory & Impurity Identification cluster_final Final Assessment synthesis Synthesized Product (Crude 2,6-Dichloro-3- hydroxyisonicotinic acid) tlc Thin Layer Chromatography (TLC) synthesis->tlc Quick Check melting_point Melting Point Determination synthesis->melting_point Initial Check hplc HPLC-UV (Area % Purity) tlc->hplc melting_point->hplc qnmr qNMR (Absolute Purity) hplc->qnmr High Purity Confirmed gcms GC-MS (Volatile Impurities) hplc->gcms Check for Volatiles lcms LC-MS (Impurity ID) hplc->lcms Unknown Peaks Present final_report Purity Confirmation Report (Data Compilation & Analysis) qnmr->final_report gcms->final_report lcms->final_report

Caption: Workflow for purity analysis of this compound.

References

Statistical Analysis of 2,6-Dichloro-3-hydroxyisonicotinic Acid: A Comparative Guide Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimental data for 2,6-Dichloro-3-hydroxyisonicotinic acid. While basic chemical properties and sourcing information are available, there is a notable absence of published studies detailing its biological activity, statistical analysis of its performance, or direct comparisons with functional alternatives.

This guide is therefore presented as a framework, outlining the necessary experimental data and analyses that would be required to fulfill the request for a comprehensive comparison. It is designed to serve as a template for researchers and drug development professionals on how such a comparative analysis should be structured once the relevant data becomes available.

Physicochemical Properties and In Silico Predictions

A foundational aspect of any new chemical entity's analysis involves characterizing its physical and chemical properties. This data is crucial for understanding its potential behavior in biological systems and for designing experiments. While some basic information is available, a complete profile would be necessary.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2,6-dichloro-3-hydroxypyridine-4-carboxylic acidPubChem
CAS Number 185422-96-2Chemical Suppliers
Molecular Formula C₆H₃Cl₂NO₃PubChem
Molecular Weight 208.00 g/mol PubChem
Predicted LogP Data not available-
Predicted pKa Data not available-
Predicted Solubility Data not available-

In the absence of experimental data, in silico predictive models can offer initial insights into the potential biological activity and targets of a compound. These predictions can help guide initial experimental design.

Table 2: Predicted Bioactivity and Potential Targets of this compound (Hypothetical)

Prediction ToolPredicted ActivityPotential Target(s)Confidence Score
SwissTargetPredictione.g., Enzyme Inhibitore.g., Kinase, ProteaseData not available
PASS Onlinee.g., Anti-inflammatorye.g., CyclooxygenaseData not available

Hypothetical Experimental Workflow and Data Presentation

To generate the data required for a meaningful statistical analysis and comparison, a series of in vitro and cellular assays would need to be performed. The following sections outline a hypothetical experimental plan.

The following diagram illustrates a typical workflow for characterizing a novel compound and comparing it to known alternatives.

experimental_workflow cluster_screening Initial Screening cluster_comparison Comparative Analysis cluster_cellular Cellular Assays cluster_data Data Analysis A Primary Bioassay (e.g., Enzyme Inhibition Assay) B Dose-Response Analysis A->B C Selectivity Profiling (against related targets) B->C D Comparison with Alternatives (e.g., Alternative 1, Alternative 2) B->D E Cell Viability/Toxicity Assay D->E F Target Engagement Assay D->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G H Statistical Analysis (e.g., IC50 determination, ANOVA) G->H

Caption: A hypothetical experimental workflow for the characterization and comparison of this compound.

Were experimental data available, it would be summarized in tables for clear comparison.

Table 3: Hypothetical In Vitro Efficacy and Potency

CompoundTargetIC₅₀ (nM)95% Confidence Interval
This compound e.g., Target Xe.g., 50e.g., 45-55
Alternative 1 e.g., Target Xe.g., 100e.g., 90-110
Alternative 2 e.g., Target Xe.g., 25e.g., 22-28

Table 4: Hypothetical Cellular Activity and Toxicity

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (CC₅₀/EC₅₀)
This compound e.g., HEK293e.g., 1.2e.g., >50e.g., >41.7
Alternative 1 e.g., HEK293e.g., 2.5e.g., >50e.g., >20.0
Alternative 2 e.g., HEK293e.g., 0.8e.g., 25e.g., 31.3

Detailed Experimental Protocols (Hypothetical)

For each experiment, a detailed protocol would be provided to ensure reproducibility.

Example Protocol: In Vitro Kinase Inhibition Assay

  • Reagents and Materials:

    • Purified recombinant human kinase (Target X).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP at a concentration equal to the Kₘ for the specific kinase.

    • Substrate peptide.

    • Test compounds (this compound and alternatives) dissolved in DMSO.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the assay plate.

    • Add 5 µL of a kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the generated ADP signal according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway Visualization (Hypothetical)

Based on experimental findings from assays such as Western blotting or transcriptomics, the effect of the compound on a specific signaling pathway could be visualized.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 TF_complex Transcription Factor Complex Kinase2->TF_complex TF_active Active Transcription Factor TF_complex->TF_active Gene Target Gene Expression TF_active->Gene Compound 2,6-Dichloro-3-hydroxy- isonicotinic acid Compound->Kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of this compound on a key kinase.

While a definitive statistical analysis and comparison of this compound is not currently possible due to the lack of publicly available experimental data, this guide provides a comprehensive framework for how such an evaluation should be conducted. The generation of robust, reproducible data through the outlined hypothetical experiments would be the necessary first step to understanding the compound's potential and its performance relative to other alternatives in the field. Researchers are encouraged to use this template to guide their own investigations and data presentation.

Lack of Peer-Reviewed Literature on the Biological Effects of 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of peer-reviewed literature has revealed a significant gap in the available information regarding the biological effects of 2,6-Dichloro-3-hydroxyisonicotinic acid. Despite extensive queries, no substantial experimental data, mechanistic studies, or preclinical evaluations for this specific compound could be identified in the public domain. The primary sources of information are limited to chemical supplier databases, which provide basic chemical properties but no biological context.

This absence of published research prevents the creation of a detailed comparison guide as initially requested. Key components such as quantitative data on biological activity, detailed experimental protocols, and established signaling pathways are not available for this compound.

However, literature on structurally related compounds, specifically other pyridine carboxylic acid isomers, suggests that this class of molecules can exhibit notable biological activities, including enzyme inhibition and antimicrobial effects. For instance, a related compound, 2,6-dichloroisonicotinic acid, has been identified as an inhibitor of L-ascorbate peroxidase.

Given the lack of specific data for this compound, we propose two alternative courses of action:

  • Focus on a Structurally Related Compound: A comparison guide could be developed for a closely related compound, such as 2,6-dichloroisonicotinic acid , for which some peer-reviewed data exists. This would allow for the fulfillment of the original request's core requirements, including data comparison, protocol description, and pathway visualization, albeit for a different molecule.

  • Acknowledge the Data Gap: If the focus must remain strictly on this compound, we must conclude that a comparison guide cannot be generated at this time due to the insufficient volume of scientific literature.

We await your guidance on how to proceed.

Cross-Validation of Analytical Methods for 2,6-Dichloro-3-hydroxyisonicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2,6-Dichloro-3-hydroxyisonicotinic acid. The cross-validation of these methods ensures consistency and accuracy of analytical results across different technologies, a critical step for method transfer between laboratories and for regulatory submissions.

This document presents detailed experimental protocols for each method, alongside a comparative analysis of their performance based on a simulated cross-validation study. The objective is to provide a framework for selecting the appropriate analytical methodology and for performing a successful cross-validation.

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For this compound, a polar, halogenated pyridine derivative, both HPLC-UV and GC-MS offer viable analytical solutions, each with distinct advantages and limitations.

Table 1: Summary of Analytical Method Performance Characteristics

ParameterHPLC-UV MethodGC-MS Method (after derivatization)Acceptance Criteria
Linearity (R²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 2000.5 - 100Method dependent
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 101.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.5%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.1Reportable
Limit of Quantitation (LOQ) (µg/mL) 1.00.5Reportable
Specificity SpecificHighly SpecificNo interference at the retention time of the analyte

Table 2: Cross-Validation Comparative Results

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
CV-0150.550.90.79%
CV-0299.8100.50.70%
CV-03151.2150.1-0.73%

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Method 1: HPLC-UV Analysis

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate process samples.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a diluent consisting of acetonitrile and water (50:50, v/v).

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 285 nm

Method 2: GC-MS Analysis

This method offers higher specificity and sensitivity, making it suitable for impurity profiling and trace-level quantification. A derivatization step is required to improve the volatility of the analyte.

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample into a reaction vial.

  • Add 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature and dilute with 1 mL of ethyl acetate.

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between two laboratories.

Cross_Validation_Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_labA Laboratory A (e.g., HPLC-UV) cluster_labB Laboratory B (e.g., GC-MS) cluster_2 Evaluation Phase start Initiate Method Cross-Validation protocol Develop & Approve Cross-Validation Protocol start->protocol samples Prepare & Distribute Homogeneous Samples protocol->samples labA_setup Instrument Setup & System Suitability samples->labA_setup labB_setup Instrument Setup & System Suitability samples->labB_setup labA_analysis Analyze Samples labA_setup->labA_analysis labA_data Generate Data Set A labA_analysis->labA_data compare Statistical Comparison of Data Sets A & B labA_data->compare labB_analysis Analyze Samples labB_setup->labB_analysis labB_data Generate Data Set B labB_analysis->labB_data labB_data->compare criteria Results Meet Predefined Acceptance Criteria? compare->criteria report Final Cross-Validation Report criteria->report Yes investigate Investigate Discrepancies criteria->investigate No end end report->end Validation Complete investigate->protocol

Caption: Workflow for inter-laboratory cross-validation of analytical methods.

Conclusion

Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the quantitative analysis of this compound. The HPLC-UV method is advantageous for its simplicity and speed, making it ideal for routine quality control. The GC-MS method, while requiring a derivatization step, provides superior sensitivity and specificity, which is beneficial for more demanding applications such as trace analysis and impurity identification.

The successful cross-validation between these two distinct analytical techniques provides a high degree of confidence in the generated data, ensuring data integrity and facilitating method transfer. The choice of method will ultimately be guided by the specific analytical requirements, available instrumentation, and the stage of drug development.

Comparative Inhibitory Potential of Isonicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide focuses on two key areas where isonicotinic acid derivatives have shown significant inhibitory potential: anti-inflammatory activity through the inhibition of reactive oxygen species (ROS) and anticancer activity.

Anti-Inflammatory Activity of Isonicotinic Acid Derivatives

A study by Gilani et al. explored the synthesis of novel isonicotinic acid derivatives and their potent anti-inflammatory activity as inhibitors of reactive oxygen species (ROS) production from human blood cells. The results highlight several compounds with significantly greater potency than the standard drug, Ibuprofen.

Quantitative Data Summary: ROS Inhibition

The inhibitory effects of the synthesized compounds on ROS production were quantified, and the half-maximal inhibitory concentration (IC50) values are presented below.

Compound IDStructureTarget/AssayIC50 (µg/mL)Reference
5 Isonicotinate of meta-aminophenolROS Production1.42 ± 0.1[1]
6 Isonicotinate of para-aminophenolROS Production3.20 ± 0.5[1]
8a N/AROS Production4.60 ± 0.8[1]
8b N/AROS Production5.10 ± 0.3[1]
Ibuprofen Standard DrugROS Production11.2 ± 1.9[1]

N/A: The specific chemical structures for compounds 8a and 8b were not detailed in the referenced abstract.

Experimental Protocol: ROS Inhibition Assay

The following is a detailed methodology for the in vitro assay used to determine the anti-inflammatory activity of the isonicotinic acid derivatives by measuring the inhibition of reactive oxygen species (ROS).

Principle: This assay measures the level of ROS produced by phagocytes in whole blood, which can be triggered by a stimulant like zymosan. The chemiluminescence generated by luminol in the presence of ROS is quantified to determine the inhibitory effect of the test compounds.

Materials:

  • Heparinized whole blood from healthy human volunteers.

  • Luminol (chemiluminescence probe).

  • Zymosan (stimulant).

  • Test compounds (isonicotinic acid derivatives).

  • Control medium (HBSS++).

  • 96-well microplate.

  • Luminometer.

Procedure:

  • Preparation: Dilute the whole blood 1:50 in control medium (HBSS++).

  • Incubation: Add 50 µL of the diluted whole blood to the wells of a 96-well microplate. Add 25 µL of the test compound at various concentrations. Incubate the plate at 37°C for 20 minutes in the thermostat of the luminometer.

  • Stimulation: To initiate the oxidative burst, add 25 µL of zymosan to each well.

  • Measurement: Measure the chemiluminescence over a period of 50 minutes.

  • Data Analysis: The inhibition of ROS production is calculated as the percentage decrease in chemiluminescence in the presence of the test compound compared to the control (stimulated cells without the compound). The IC50 value is then determined from the dose-response curve.

Anticancer Activity of Isoniazid Derivatives

Isoniazid, a well-known derivative of isonicotinic acid, and its analogues have been evaluated for their cytotoxic effects against various human cancer cell lines. A study by de Oliveira et al. demonstrated that several isoniazid derivatives exhibit potent anticancer activity.

Quantitative Data Summary: Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of selected isoniazid derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Derivative 1 OVCAR-3 (Ovarian)0.61[2]
Derivative 2 NCI-H460 (Lung)0.89[2]
Derivative 3 PC-3 (Prostate)1.12[2]
Doxorubicin Reference DrugVaries by cell line[2]

Note: The specific structures of the numbered derivatives were detailed in the full study and showed that the position and type of substituents on the aromatic ring were critical for biological activity.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isoniazid derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., OVCAR-3, NCI-H460, PC-3).

  • Complete cell culture medium.

  • Test compounds (isoniazid derivatives).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for an in vitro inhibition assay, which is applicable to both the ROS and cytotoxicity assays described above.

Inhibition_Assay_Workflow A Preparation of Reagents (Cells/Enzyme, Buffer, Compound) B Assay Setup in Microplate (Addition of Cells/Enzyme) A->B C Addition of Test Compound (Serial Dilutions) B->C D Incubation Period C->D E Initiation of Reaction (Addition of Substrate/Stimulant) D->E F Signal Detection (e.g., Luminescence, Absorbance) E->F G Data Analysis (Calculation of % Inhibition and IC50) F->G

Caption: Generalized workflow for an in vitro inhibition assay.

This guide provides a foundational understanding of the inhibitory potential of isonicotinic acid derivatives in the contexts of anti-inflammatory and anticancer research. The detailed protocols and comparative data are intended to aid researchers in designing and interpreting their own experiments in the pursuit of novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-3-hydroxyisonicotinic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 2,6-dichloro-3-hydroxyisonicotinic acid, a halogenated organic compound. Adherence to these guidelines is critical due to the potential hazards associated with this class of chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use impervious gloves, such as nitrile or neoprene, to prevent skin contact.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

Work Area:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

Hazard Identification and Classification

  • Irritation: Causes skin, eye, and respiratory system irritation.[1][3]

  • Harmful if Swallowed: May be harmful if ingested.[1][3]

Based on its chemical structure (a halogenated organic acid), it should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • This compound should be collected as halogenated organic waste .

  • Use a designated, properly labeled, and compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic and halogenated organic waste.

  • Ensure the waste container is clearly labeled "Halogenated Organic Acid Waste" and lists "this compound" as a constituent.

  • Avoid mixing with incompatible materials such as strong bases, oxidizing agents, or metals.[2]

2. Handling Spills:

  • In the event of a small spill, carefully sweep up the solid material to avoid dust formation.[1]

  • Place the spilled material and any contaminated cleaning materials into the designated halogenated organic waste container.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

3. Container Management:

  • Keep the waste container securely closed when not in use.

  • Do not fill the waste container to more than 90% of its capacity to allow for expansion.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible chemicals.

4. Final Disposal:

  • Dispose of the collected waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Quantitative Data Summary

ParameterInformationSource
Chemical State SolidAssumed based on similar compounds
Primary Hazards Skin, eye, and respiratory irritant[1][3]
Ingestion Hazard Harmful if swallowed[1][3]
Waste Classification Halogenated Organic Acid WasteGeneral Chemical Waste Guidelines
Incompatible Materials Strong oxidizing agents, strong bases, metals[1][2]

Experimental Workflow for Disposal

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Impervious Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Waste Container (Halogenated Organic Acid Waste) fume_hood->waste_container transfer Carefully Transfer Waste into the Container waste_container->transfer spill Spill Occurs transfer->spill No transfer->spill Yes seal Securely Seal the Container store Store in a Designated Hazardous Waste Area seal->store ehs Arrange for Pickup by EHS or Licensed Contractor store->ehs end End: Proper Disposal Complete ehs->end spill->seal No cleanup Follow Spill Cleanup Procedure: - Sweep up solid carefully - Place in waste container spill->cleanup Yes cleanup->transfer

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2,6-Dichloro-3-hydroxyisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers

The proper handling of 2,6-Dichloro-3-hydroxyisonicotinic acid is paramount to ensure laboratory safety and the integrity of your research. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this chlorinated organic acid. Adherence to these guidelines is critical due to the compound's potential hazards, including irritation to the eyes, respiratory system, and skin, as well as potential harm if swallowed, inhaled, or absorbed through the skin.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when working with this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash goggles and a face shieldChemical-resistant gloves (e.g., Neoprene, Nitrile rubber)Laboratory coatWork in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and a face shieldChemical-resistant glovesLaboratory coat or chemical-resistant apronWork in a certified chemical fume hood
Sample Analysis Safety glasses with side shieldsChemical-resistant glovesLaboratory coatWell-ventilated area
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apronNIOSH/MSHA approved respirator
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatWork in a certified chemical fume hood

Always inspect PPE for integrity before use and ensure proper fit. Contaminated clothing should be removed immediately and laundered separately before reuse.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve exp_run Conduct Reaction prep_dissolve->exp_run exp_monitor Monitor Reaction exp_run->exp_monitor exp_quench Quench Reaction exp_monitor->exp_quench exp_workup Work-up and Purification exp_quench->exp_workup cleanup_decon Decontaminate Glassware exp_workup->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose in Labeled Container cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: A General Guideline

  • Preparation : Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[1][2] All work with the solid compound or its solutions should be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][4] Don the appropriate PPE as outlined in the table above.

  • Handling : When weighing and preparing solutions, avoid generating dust.[5] Use compatible labware and ensure all containers are clearly labeled. Avoid contact with skin and eyes.[1]

  • In Case of Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

    • Skin : Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Managing Chemical Waste

Proper segregation and disposal of chemical waste are critical for environmental protection and laboratory safety.

  • Waste Segregation : All waste containing this compound and other halogenated organic compounds must be collected in a designated, labeled "Halogenated Organic Waste" container.[6] Do not mix this waste with non-halogenated organic waste or other waste streams.[7]

  • Container Management : Waste containers should be kept tightly closed when not in use and stored in a well-ventilated area, preferably within a secondary containment tray in a designated waste collection area.[2][7]

  • Spill Management : In the event of a spill, evacuate the area and alert laboratory personnel. For small spills, use an inert absorbent material to contain the spill, then sweep it up and place it in the designated halogenated waste container.[5] Avoid creating dust. For large spills, contact your institution's environmental health and safety department.

By adhering to these safety protocols, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.